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Core Science & Biosynthesis

Foundational

Anhydrovinblastine's Mechanism of Action on Microtubule Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Anhydrovinblastine (B1203243), a semi-synthetic derivative of the potent anti-cancer agent vinblastine (B1199706), exerts its cytotoxic effects pri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine (B1203243), a semi-synthetic derivative of the potent anti-cancer agent vinblastine (B1199706), exerts its cytotoxic effects primarily by disrupting the dynamic instability of microtubules. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying anhydrovinblastine's interaction with tubulin and its subsequent impact on microtubule dynamics. Through a synthesis of available preclinical data, this document details the quantitative effects on microtubule polymerization, offers insights into its binding characteristics, and outlines the experimental protocols necessary to investigate these phenomena. Furthermore, this guide illustrates the key molecular pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble and disassemble, a process termed dynamic instability, is fundamental to various cellular processes, including cell division, intracellular transport, and maintenance of cell morphology. The critical role of microtubules in mitosis makes them a prime target for anti-cancer therapeutics. Vinca (B1221190) alkaloids, a class of drugs derived from the Madagascar periwinkle (Catharanthus roseus), are prominent among microtubule-targeting agents. Anhydrovinblastine, a structural analogue of vinblastine, belongs to this class and demonstrates significant anti-neoplastic activity by interfering with microtubule function.[1] This guide delves into the specific molecular interactions and cellular consequences of anhydrovinblastine's action on microtubule dynamics.

Mechanism of Action

Similar to other vinca alkaloids, anhydrovinblastine's primary mechanism of action involves its binding to β-tubulin at the "vinca domain," which is located at the interface between two tubulin heterodimers.[2] This binding event disrupts the normal process of microtubule polymerization and leads to a cascade of downstream effects that ultimately culminate in cell cycle arrest and apoptosis.

Inhibition of Microtubule Polymerization

Anhydrovinblastine directly inhibits the polymerization of tubulin dimers into microtubules.[1][3] This inhibition leads to a decrease in the overall microtubule polymer mass within the cell. At higher concentrations, vinca alkaloids can induce the formation of paracrystalline aggregates of tubulin.[4]

Disruption of Microtubule Dynamics

At lower, clinically relevant concentrations, anhydrovinblastine's primary effect is the suppression of microtubule dynamic instability. This involves the alteration of the four key parameters of dynamic instability:

  • Growth Rate: The speed at which tubulin dimers are added to the plus end of the microtubule.

  • Shortening Rate: The speed at which tubulin dimers are lost from the plus end.

  • Catastrophe Frequency: The frequency of switching from a state of growth or pause to shortening.

  • Rescue Frequency: The frequency of switching from a state of shortening back to growth.

While specific quantitative data for anhydrovinblastine's effect on each of these parameters is limited, studies on the closely related vinblastine show that it suppresses both the growth and shortening rates and decreases the catastrophe frequency. This leads to an overall "kinetic stabilization" of the microtubules, rendering them dysfunctional for their roles in mitosis.

Quantitative Data on Anhydrovinblastine's Activity

The following tables summarize the available quantitative data for anhydrovinblastine and provide a comparison with vinblastine to offer a clearer perspective on its potency.

Table 1: Comparative IC50 Values for Inhibition of Cell Proliferation

Cell LineAnhydrovinblastine (nM)Vinblastine (nM)
MCF-10A2.8 ± 0.4Not Reported
MCF-767.7 ± 15.4Not Reported
MDA-MB-2314.4 ± 0.4Not Reported

Data extracted from a study by Charbaut et al. (2020), which investigated the effect of these compounds on cellular microtubule content.

Table 2: Comparative IC50 Values for In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM)
Anhydrovinblastine~2
Vinblastine~2

Data from a study using a photoactive analogue of vinblastine, which showed comparable inhibition of microtubule assembly for both compounds.

Table 3: Binding Affinity of Vinblastine to Tubulin

ParameterValue
High-affinity KD0.54 µM
Low-affinity KD14 µM

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of anhydrovinblastine on microtubule dynamics.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of anhydrovinblastine on the bulk polymerization of purified tubulin by monitoring changes in light scattering.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • Anhydrovinblastine stock solution (in DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare tubulin solution in PEM buffer on ice to a final concentration of 1-2 mg/mL.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Aliquot the tubulin-GTP mixture into pre-chilled microcuvettes or wells of a 96-well plate.

  • Add varying concentrations of anhydrovinblastine (or DMSO for control) to the aliquots.

  • Immediately place the cuvettes or plate into the spectrophotometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm over time (typically 30-60 minutes) at 30-second intervals.

  • The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is the concentration of anhydrovinblastine that inhibits the polymerization rate by 50%.

In Vitro Microtubule Dynamics Assay by Video-Enhanced Differential Interference Contrast (DIC) Microscopy

This advanced technique allows for the direct visualization and quantification of the effects of anhydrovinblastine on the dynamic instability of individual microtubules.

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer

  • Anhydrovinblastine

  • DIC microscope equipped with a high-resolution camera and environmental control chamber (37°C)

  • Image analysis software for tracking microtubule ends

Procedure:

  • Prepare stabilized microtubule "seeds" (e.g., using a non-hydrolyzable GTP analog like GMPCPP).

  • Immobilize the seeds onto a microscope slide within a flow chamber.

  • Prepare a solution of purified tubulin (at a concentration near the critical concentration for polymerization) in polymerization buffer containing GTP and the desired concentration of anhydrovinblastine.

  • Introduce the tubulin/anhydrovinblastine solution into the flow chamber.

  • Mount the slide on the DIC microscope stage, maintained at 37°C.

  • Record time-lapse images of individual microtubules growing from the seeds.

  • Analyze the recorded videos to measure the rates of growth and shortening, and the frequencies of catastrophe and rescue events for individual microtubules.

Tubulin-Dependent GTPase Activity Assay

This assay determines the effect of anhydrovinblastine on the hydrolysis of GTP by tubulin.

Materials:

  • Purified tubulin

  • [γ-³²P]GTP

  • Reaction buffer (e.g., MES buffer with MgCl₂)

  • Anhydrovinblastine

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or scintillation counter

Procedure:

  • Incubate purified tubulin with or without anhydrovinblastine in the reaction buffer on ice.

  • Initiate the reaction by adding [γ-³²P]GTP and incubating at 37°C.

  • At various time points, take aliquots of the reaction and stop the reaction (e.g., by adding perchloric acid).

  • Spot the quenched reaction aliquots onto a TLC plate.

  • Separate the unhydrolyzed [γ-³²P]GTP from the released ³²P-inorganic phosphate (B84403) by developing the TLC plate in an appropriate solvent system.

  • Quantify the amount of ³²P-inorganic phosphate using a phosphorimager or by scraping the spots and using a scintillation counter.

  • The rate of GTP hydrolysis is calculated from the amount of phosphate released over time. Studies with vinblastine have shown an inhibitory effect on tubulin's GTPase activity.

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by anhydrovinblastine triggers a cascade of cellular events, primarily leading to mitotic arrest and subsequent apoptosis.

Mitotic Arrest Signaling Pathway

The inhibition of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. This leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of cyclin B and securin. The persistence of these proteins keeps the cell arrested in metaphase.

Mitotic_Arrest_Pathway Anhydrovinblastine Anhydrovinblastine Tubulin Tubulin Anhydrovinblastine->Tubulin Binds to MicrotubuleDynamics Microtubule Dynamics (Disrupted) Tubulin->MicrotubuleDynamics SAC Spindle Assembly Checkpoint (SAC) (Activated) MicrotubuleDynamics->SAC APCC APC/C (Inhibited) SAC->APCC CyclinB Cyclin B (Accumulates) APCC->CyclinB No Degradation MitoticArrest Mitotic Arrest (M-Phase) CyclinB->MitoticArrest

Anhydrovinblastine-induced mitotic arrest pathway.
Apoptosis Signaling Following Mitotic Arrest

Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases.

Apoptosis_Pathway MitoticArrest Prolonged Mitotic Arrest Bcl2 Pro-apoptotic Bcl-2 Proteins (e.g., Bax, Bak) (Activated) MitoticArrest->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Executioner Caspases (e.g., Caspase-3) (Activated) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis signaling after prolonged mitotic arrest.
Experimental Workflow for Characterizing Anhydrovinblastine

The following diagram outlines a logical workflow for the comprehensive characterization of anhydrovinblastine's effects on microtubule dynamics.

Experimental_Workflow Start Start: Characterization of Anhydrovinblastine Purification Tubulin Purification Start->Purification CellCulture Cell Culture Experiments (e.g., HeLa, MCF-7) Start->CellCulture PolymerizationAssay In Vitro Polymerization Assay (IC50 Determination) Purification->PolymerizationAssay DynamicsAssay In Vitro Microtubule Dynamics Assay Purification->DynamicsAssay GTPaseAssay Tubulin GTPase Activity Assay Purification->GTPaseAssay BindingAssay Tubulin Binding Assay (Kd Determination) Purification->BindingAssay DataAnalysis Data Analysis and Interpretation PolymerizationAssay->DataAnalysis DynamicsAssay->DataAnalysis GTPaseAssay->DataAnalysis BindingAssay->DataAnalysis Immunofluorescence Immunofluorescence Microscopy CellCulture->Immunofluorescence Visualize Microtubules CellCycle Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycle Assess Mitotic Arrest ApoptosisAssay Apoptosis Assays (e.g., Annexin V) CellCulture->ApoptosisAssay Measure Cell Death Immunofluorescence->DataAnalysis CellCycle->DataAnalysis ApoptosisAssay->DataAnalysis

Workflow for anhydrovinblastine characterization.

Conclusion

Anhydrovinblastine is a potent microtubule-destabilizing agent that shares a core mechanism of action with its parent compound, vinblastine. By binding to tubulin, it inhibits microtubule polymerization and suppresses their dynamic instability, leading to mitotic arrest and apoptosis in cancer cells. While direct quantitative data for anhydrovinblastine remains less abundant than for vinblastine, the available comparative studies indicate a similar potency in inhibiting microtubule-related processes. The experimental protocols and workflows outlined in this guide provide a robust framework for further detailed investigation into the specific kinetic and thermodynamic parameters of anhydrovinblastine's interaction with tubulin. A deeper understanding of these quantitative aspects will be crucial for the rational design and development of next-generation vinca alkaloid-based chemotherapeutics with improved efficacy and reduced toxicity.

References

Exploratory

Anhydrovinblastine: A Technical Overview of its Chemical Structure and Properties

Anhydrovinblastine (B1203243) is a significant semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine (B1199706), noted for its potential antineoplastic activity.[1][2] As a member of the vinca alkaloid c...

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrovinblastine (B1203243) is a significant semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine (B1199706), noted for its potential antineoplastic activity.[1][2] As a member of the vinca alkaloid class of organic compounds, it possesses a dimeric chemical structure composed of an indole (B1671886) nucleus (catharanthine) and a dihydroindole nucleus (vindoline) joined together.[3] This document provides a detailed examination of its chemical structure, IUPAC nomenclature, physicochemical properties, and relevant experimental protocols, tailored for professionals in chemical research and drug development.

Chemical Identity and Structure

Anhydrovinblastine is chemically characterized by the dehydration of the vindoline (B23647) moiety at the C3' and C4' positions, resulting in a double bond. This structural modification distinguishes it from its parent compound, vinblastine.

IUPAC Name: methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate[1]

Synonyms: The compound is also known by several synonyms, including 3',4'-Anhydrovinblastine, Anhydrovincaleukoblastine, and 3',4'-Didehydro-4'-deoxyvincaleukoblastine.[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of anhydrovinblastine is presented in the table below.

PropertyValueSource
Molecular Formula C46H56N4O8
Molecular Weight 793.0 g/mol
Exact Mass 792.40981476 Da
CAS Number 38390-45-3
Topological Polar Surface Area 134 Ų
Chemical Class Vinca Alkaloid

Mechanism of Action

Anhydrovinblastine exhibits its potential antineoplastic effects through a mechanism shared with other vinca alkaloids. It targets and binds to tubulin, thereby inhibiting the formation of microtubules. This disruption of microtubule dynamics interferes with the assembly of the mitotic spindle, leading to cell cycle arrest in the M phase and ultimately inhibiting the proliferation of tumor cells.

Experimental Protocols

Anhydrovinblastine is a crucial intermediate in the semi-synthesis of vinblastine and its analogues. The following section details a common experimental procedure for its preparation.

Synthesis of Anhydrovinblastine via Biomimetic Coupling

A widely adopted method for synthesizing anhydrovinblastine involves the coupling of catharanthine (B190766) and vindoline, mimicking the proposed biosynthetic pathway.

  • Objective: To couple catharanthine and vindoline to form anhydrovinblastine.

  • Procedure:

    • A mixture of catharanthine and vindoline is treated with ferric chloride (FeCl3), typically around 5 equivalents, at room temperature (23 °C). This step is believed to generate a catharanthine amine radical cation, which then undergoes oxidative fragmentation.

    • This fragmentation leads to the formation of an iminium ion intermediate which couples with vindoline, exclusively yielding the natural C16' stereochemistry.

    • The subsequent reduction of the iminium ion is achieved by adding sodium borohydride (B1222165) (NaBH4).

    • The use of 2,2,2-trifluoroethanol (B45653) (CF3CH2OH) as a cosolvent with an aqueous 0.1 N HCl solution is crucial for solubilizing the reactants and achieving high conversion rates, reported to be around 90%.

Conversion to Vinblastine

Anhydrovinblastine can be further converted to vinblastine through an oxidation step.

  • Objective: To hydroxylate the C20' position of anhydrovinblastine.

  • Procedure:

    • The anhydrovinblastine product from the previous step can be subjected to an in-situ oxidation.

    • This is achieved using an Fe(III)/NaBH4-promoted oxidation process in the presence of air (O2). The addition of NaBH4 to the Fe(III) salt initiates a free radical-mediated oxidation of the Δ15',20'-double bond.

    • This reaction installs the C20' alcohol, yielding vinblastine and its C20' isomer, leurosidine.

Biosynthetic Pathway Visualization

The following diagram illustrates the key step in the semi-synthesis of vinblastine, where anhydrovinblastine is formed as a critical intermediate.

Anhydrovinblastine_Synthesis cluster_inputs Catharanthine Catharanthine Coupling Coupling Reaction Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Anhydrovinblastine Anhydrovinblastine Coupling->Anhydrovinblastine  FeCl3,  NaBH4 Oxidation Oxidation Anhydrovinblastine->Oxidation  Fe(III)/NaBH4,  O2 Vinblastine Vinblastine Oxidation->Vinblastine

Caption: Semi-synthetic pathway from Catharanthine and Vindoline to Vinblastine.

References

Foundational

Anhydrovinblastine: A Technical Guide on its Discovery, History, and Role in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Executive Summary Anhydrovinblastine (B1203243) (AVLB), a naturally occurring bisindole alkaloid and a key precursor in the biosynthesis of the widely used...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhydrovinblastine (B1203243) (AVLB), a naturally occurring bisindole alkaloid and a key precursor in the biosynthesis of the widely used anticancer drugs vinblastine (B1199706) and vincristine, has garnered significant interest as a potential therapeutic agent in its own right. This document provides a comprehensive technical overview of anhydrovinblastine, detailing its discovery, chemical synthesis, mechanism of action, preclinical data, and the limited clinical investigations. While sharing the classic vinca (B1221190) alkaloid mechanism of tubulin polymerization inhibition, preclinical studies suggest anhydrovinblastine may possess a distinct efficacy and toxicity profile. This guide consolidates available quantitative data, outlines key experimental methodologies, and visualizes the underlying biological pathways to serve as a resource for researchers in oncology and drug development.

Discovery and History

Anhydrovinblastine was first identified as a crucial intermediate in the biosynthesis of vinblastine within the Madagascar periwinkle, Catharanthus roseus.[1] Early research established that the enzymatic coupling of two monomeric alkaloids, catharanthine (B190766) and vindoline (B23647), yields anhydrovinblastine, which is subsequently hydrated to form vinblastine.[1][2] This discovery was pivotal not only for understanding the natural production of these potent anticancer agents but also for opening avenues for their semi-synthesis.

The historical significance of anhydrovinblastine lies in its role as a cornerstone for the production of vinblastine and its derivatives. The development of efficient methods to synthesize anhydrovinblastine has been a primary focus, enabling the generation of a wide array of vinblastine analogs for structure-activity relationship studies.[3][4] More recently, anhydrovinblastine itself has been investigated for its intrinsic antineoplastic properties, with some preclinical data suggesting it may have a therapeutic window distinct from its more famous successors.

Chemical Synthesis and Purification

The most prominent and efficient method for synthesizing anhydrovinblastine is the biomimetic coupling of catharanthine and vindoline, often promoted by an iron(III) salt. This method offers high diastereoselectivity, favoring the formation of the natural C16' diastereomer.

Experimental Protocol: Fe(III)-Promoted Coupling of Catharanthine and Vindoline for Anhydrovinblastine Synthesis

This protocol is adapted from methodologies described in the scientific literature.

Materials:

  • Catharanthine

  • Vindoline

  • Iron(III) chloride (FeCl₃)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Trifluoroethanol (CF₃CH₂OH)

  • 0.1 N Hydrochloric acid (HCl) aqueous solution

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, etc.)

  • Stirring equipment

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) or dichloromethane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve catharanthine (1.0 equivalent) and vindoline (1.0 equivalent) in a mixture of 0.1 N aqueous HCl and trifluoroethanol.

    • Stir the solution at room temperature (23-25 °C).

    • Prepare a solution of FeCl₃ (5.0 equivalents) in deionized water and add it to the reaction mixture.

    • Continue stirring at room temperature for approximately 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Reduction:

    • Upon completion of the coupling reaction, add sodium borohydride (NaBH₄) to the reaction mixture to reduce the intermediate iminium ion to anhydrovinblastine.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the pH is basic (pH 8-9).

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate pure anhydrovinblastine.

G cluster_synthesis Anhydrovinblastine Synthesis Catharanthine Catharanthine Vindoline Vindoline

Mechanism of Action

Similar to other vinca alkaloids, the primary mechanism of action of anhydrovinblastine is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and are critical for various cellular processes, most notably the formation of the mitotic spindle during cell division.

Anhydrovinblastine binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cells to arrest in the M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Signaling Pathways in Anhydrovinblastine-Induced Apoptosis

While the direct target of anhydrovinblastine is tubulin, the downstream signaling events that culminate in apoptosis are complex and involve multiple pathways. Based on studies of the closely related vinblastine, two key pathways are implicated: the c-Jun N-terminal kinase (JNK) pathway and the regulation of the cell cycle inhibitor p21.

JNK Pathway Activation: Microtubule disruption by vinca alkaloids is a cellular stress that activates the JNK signaling cascade. Activated JNK can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL) and/or activate pro-apoptotic members (e.g., BIM, BAX), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

p21 Downregulation: Studies with vinblastine have shown that it can lead to the downregulation of p21, a cyclin-dependent kinase inhibitor. This downregulation is thought to be mediated by the JNK-c-Jun pathway. The reduction in p21 may promote apoptosis by allowing mitotically arrested cells to progress through the cell cycle improperly, leading to cell death.

G

Preclinical Research

The preclinical evaluation of anhydrovinblastine has demonstrated its potential as an antineoplastic agent.

In Vitro Cytotoxicity

Table 1: Quantitative In Vitro Data for Anhydrovinblastine Derivatives

Compound Cell Line IC50 (µM)
Anhydrovinblastine Amide Derivative 6b A549 Data not specified
Anhydrovinblastine Amide Derivative 12b A549 Data not specified
Anhydrovinblastine Amide Derivative 24b A549 Data not specified
Anhydrovinblastine Amide Derivative 6b HeLa Data not specified
Anhydrovinblastine Amide Derivative 12b HeLa Data not specified
Anhydrovinblastine Amide Derivative 24b HeLa Data not specified

Note: Specific IC50 values for these derivatives were not provided in the cited abstract.

In Vivo Efficacy

A patent for the use of anhydrovinblastine in cancer treatment describes in vivo studies in three rodent models: U17 lymphoma, P388 leukemia, and the H460 human tumor xenograft model. The patent claims that anhydrovinblastine demonstrated significant antitumor activity in these models. However, specific quantitative data on tumor growth inhibition or increased lifespan were not disclosed in the available document.

A study on anhydrovinblastine amide derivatives reported in vivo activity against sarcoma 180, suggesting that modification of the anhydrovinblastine scaffold can lead to potent antitumor effects in animal models.

Table 2: Summary of In Vivo Studies Mentioned for Anhydrovinblastine and its Derivatives

Compound Cancer Model Animal Model Outcome
Anhydrovinblastine U17 Lymphoma Rat Antitumor activity reported (quantitative data not available)
Anhydrovinblastine P388 Leukemia Mouse Antitumor activity reported (quantitative data not available)
Anhydrovinblastine H460 Human Tumor Xenograft Mouse Antitumor activity reported (quantitative data not available)

| Anhydrovinblastine Amide Derivatives (6b, 12b, 24b) | Sarcoma 180 | Not specified | Improved potency and toxicity |

Experimental Protocols

A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Anhydrovinblastine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of anhydrovinblastine for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow Cytotoxicity Assay Workflow Seed Seed Cells Treat Treat with Anhydrovinblastine MTT Add MTT Solubilize Solubilize Formazan Read Read Absorbance Analyze Calculate IC50

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line

  • Anhydrovinblastine

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with anhydrovinblastine for a specified time.

  • Harvest and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer

  • Anhydrovinblastine

  • Temperature-controlled spectrophotometer or plate reader

Procedure:

  • Reaction Setup: In a cuvette or 96-well plate, combine the polymerization buffer, GTP, and purified tubulin on ice.

  • Compound Addition: Add anhydrovinblastine or a vehicle control to the reaction mixture.

  • Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of anhydrovinblastine.

Clinical Research

Information on the clinical development of anhydrovinblastine is limited. A Phase I clinical trial (NCT00003882) was initiated to determine the maximum tolerated dose and assess the toxicity, safety, pharmacokinetics, and efficacy of anhydrovinblastine in patients with advanced recurrent solid tumors. The study involved intravenous administration of anhydrovinblastine every 3 weeks in a dose-escalation design. The current status of this trial and its results are not publicly available.

Conclusion and Future Directions

Anhydrovinblastine, a key intermediate in the biosynthesis of vinblastine, holds promise as an anticancer agent in its own right. Its mechanism of action through tubulin polymerization inhibition is well-established for the vinca alkaloid class. While preclinical studies and patent literature suggest its efficacy in various cancer models, a significant gap exists in the public availability of detailed quantitative in vivo data and comprehensive cytotoxicity profiles.

Future research should focus on:

  • Comprehensive Preclinical Evaluation: Conducting and publishing detailed in vivo efficacy studies in relevant cancer models to quantify the antitumor activity of anhydrovinblastine.

  • NCI-60 Screening: A thorough analysis of anhydrovinblastine's activity across the NCI-60 panel of human cancer cell lines would provide a valuable dataset for understanding its spectrum of activity and for comparative analysis with other anticancer agents.

  • Elucidation of Signaling Pathways: Detailed investigation into the specific signaling cascades activated by anhydrovinblastine, particularly the JNK and p21 pathways, will provide a deeper understanding of its molecular mechanism of action and may reveal biomarkers for patient stratification.

  • Clinical Development: The public dissemination of results from the Phase I trial (NCT00003882) is crucial for guiding any future clinical development of anhydrovinblastine.

The information compiled in this technical guide provides a solid foundation for researchers interested in further exploring the therapeutic potential of anhydrovinblastine. Addressing the existing knowledge gaps will be essential to determine its future role in cancer therapy.

References

Exploratory

The Anhydrovinblastine Biosynthesis Pathway in Catharanthus roseus: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Catharanthus roseus (L.) G. Don, the Madagascar periwinkle, is a plant of profound pharmacological importance, being the sole natural sou...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthus roseus (L.) G. Don, the Madagascar periwinkle, is a plant of profound pharmacological importance, being the sole natural source of the potent anticancer dimeric terpenoid indole (B1671886) alkaloids (TIAs), vinblastine (B1199706) and vincristine. The biosynthesis of these compounds is a complex, multi-step process, with the formation of α-3′,4′-anhydrovinblastine (AVLB) representing a critical, rate-limiting dimerization step. This technical guide provides an in-depth exploration of the anhydrovinblastine (B1203243) biosynthesis pathway, focusing on the enzymatic coupling of its monomeric precursors, catharanthine (B190766) and vindoline (B23647). It details the key enzyme involved, the regulatory networks that govern its expression and activity, and presents quantitative data on metabolite accumulation. Furthermore, this guide furnishes detailed experimental protocols for the extraction, quantification, and enzymatic assay of the key components of this pathway, intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and pharmaceutical development.

Introduction to the Terpenoid Indole Alkaloid (TIA) Pathway

The biosynthesis of TIAs in C. roseus is a highly compartmentalized and intricate network involving contributions from the shikimate and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. These primary metabolic routes provide the indole moiety (from tryptophan) and the terpene moiety (from secologanin), respectively. The condensation of tryptamine (B22526) and secologanin (B1681713) by strictosidine (B192452) synthase (STR) yields strictosidine, the universal precursor for over 130 TIAs identified in this plant.[1] From strictosidine, the pathway bifurcates into numerous branches, leading to the synthesis of a diverse array of alkaloids. The formation of the clinically vital bisindole alkaloids, vinblastine and vincristine, occurs in the final stages of the pathway through the coupling of two complex monomeric precursors: the Iboga-type alkaloid catharanthine and the Aspidosperma-type alkaloid vindoline.[2]

The Core Reaction: Anhydrovinblastine Synthesis

The pivotal step in the formation of dimeric alkaloids is the enzymatic coupling of catharanthine and vindoline to produce α-3′,4′-anhydrovinblastine (AVLB).[2] This reaction serves as the direct precursor to vinblastine.

Key Enzyme: Peroxidase 1 (PRX1)

The dimerization of catharanthine and vindoline is catalyzed by a specific, H₂O₂-dependent Class III plant peroxidase, often referred to as anhydrovinblastine synthase.[3][4] The primary enzyme identified as responsible for this reaction in C. roseus leaves is Peroxidase 1 (CrPrx1). This enzyme has been purified and characterized as a high-spin ferric heme protein with a molecular weight of approximately 45.4 kDa. Kinetic studies have confirmed that both catharanthine and vindoline act as substrates for this enzyme, with AVLB being the major coupling product. The reaction is believed to occur in the cell vacuole, which may serve as a protective measure to contain the cytotoxic dimeric alkaloids.

Reaction Mechanism

The PRX1-catalyzed reaction proceeds via an oxidative radical-propagated mechanism. The peroxidase, using hydrogen peroxide (H₂O₂), facilitates the oxidation of the substrates, leading to the formation of reactive intermediates that subsequently couple to form the C16'-C10 bond between the catharanthine and vindoline moieties, yielding anhydrovinblastine.

Anhydrovinblastine_Formation Figure 1: Enzymatic Coupling of Catharanthine and Vindoline cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product Catharanthine Catharanthine Enzyme Peroxidase 1 (PRX1) + H₂O₂ Catharanthine->Enzyme Vindoline Vindoline Vindoline->Enzyme AVLB α-3',4'-Anhydrovinblastine (AVLB) Enzyme->AVLB Oxidative Coupling

Caption: Enzymatic coupling of catharanthine and vindoline by Peroxidase 1.

Regulation of the Anhydrovinblastine Pathway

The production of anhydrovinblastine and its precursors is tightly regulated by a complex network of signaling molecules and transcription factors, often in response to developmental cues and environmental stresses.

Jasmonate Signaling

Jasmonates (JA), particularly methyl jasmonate (MeJA), are potent elicitors of TIA biosynthesis. The JA signaling cascade involves the transcription factor CrMYC2, which activates the expression of several AP2/ERF domain transcription factors, including the ORCA (Octadecanoid-responsive Catharanthus AP2-domain) family. ORCA3, in particular, is a key activator of many TIA pathway genes. Conversely, the ZCT (Zinc finger Catharanthus Transcription factor) family of proteins can act as repressors, creating a finely tuned regulatory system. The relative expression levels of ORCA activators and ZCT repressors, modulated by the MeJA dosage, significantly impact overall TIA production.

Jasmonate_Signaling Figure 2: Jasmonate Signaling Cascade in TIA Regulation MeJA Methyl Jasmonate (Elicitor) CrMYC2 CrMYC2 (bHLH TF) MeJA->CrMYC2 ORCA3 ORCA3 (Activator TF) CrMYC2->ORCA3 ZCTs ZCTs (Repressor TFs) CrMYC2->ZCTs TIA_Genes TIA Biosynthesis Genes (STR, T16H, PRX1, etc.) ORCA3->TIA_Genes Activates ZCTs->TIA_Genes Represses TIAs TIA Production TIA_Genes->TIAs

Caption: Simplified Jasmonate (JA) signaling pathway regulating TIA genes.

Ethylene (B1197577) Signaling

Ethylene, applied exogenously as ethephon, has been shown to positively regulate the accumulation of vinblastine. This response is linked to the upregulation of downstream TIA pathway genes, including CrPrx1. Ethylene signaling can enhance peroxidase activity and appears to interact with Ethylene Response Factors (ERFs) to modulate the pathway. Transcriptomic analyses suggest that ethylene has a stronger inductive effect on TIA synthesis compared to MeJA, particularly affecting the expression of ERF and certain ABC transporters involved in metabolite transport.

Quantitative Data

The concentration of anhydrovinblastine and its precursors can vary significantly depending on the plant cultivar, developmental stage, and environmental conditions. Elicitation is a common strategy to enhance their production.

Table 1: Basal and Elicited Alkaloid Concentrations in C. roseus Leaves

Alkaloid Cultivar / Condition Concentration (μg/g Dry Weight) Fold Increase Reference
Catharanthine Pacifica Peach 2903 ± 384 -
Vindoline Pacifica Peach 2082 ± 113 -
Catharanthine Control ~1250 (estimated from graph) -
Catharanthine 0.1 µg/mL 1kDa Chitooligosaccharides ~1440 (estimated from graph) ~1.15x
Vindoline Control 1.17 -
Vindoline 0.1 µg/mL 3kDa Chitooligosaccharides 1.88 1.61x
Vinblastine Control (Pink Variety) 492 -
Vinblastine Control (White Variety) 589 -
Vinblastine Control (Purple Variety) 732 -
Vinblastine Control ~0.025 mg/g (estimated from graph) -

| Vinblastine | 100 µM Ethephon | ~0.050 mg/g (estimated from graph) | ~2.0x | |

Table 2: Enzyme Properties of Anhydrovinblastine Synthase (PRX1)

Property Value Reference
Enzyme Class Class III Peroxidase
Molecular Weight ~45.4 kDa
Specific Activity 1.8 nkat/mg
Substrates Catharanthine, Vindoline

| Cofactor | H₂O₂ | |

Experimental Protocols

Protocol for Terpenoid Indole Alkaloid Extraction

This protocol is adapted from methods designed for the extraction of monomeric and dimeric alkaloids from dried C. roseus leaf tissue for analytical purposes.

Extraction_Workflow Figure 3: General Workflow for TIA Extraction Start 1. Sample Preparation (Dried, Powdered Leaves) Step1 2. Acidic Aqueous Extraction (e.g., 0.1 M HCl) Start->Step1 Step2 3. Sonication / Maceration (e.g., 1 hour at RT) Step1->Step2 Step3 4. Centrifugation / Filtration (Separate solids) Step2->Step3 Step4 5. pH Adjustment (Optional) (Basify to deprotonate alkaloids) Step3->Step4 Step5 6. Liquid-Liquid Extraction (e.g., with Dichloromethane (B109758) or Ethyl Acetate) Step4->Step5 Step6 7. Solvent Evaporation (Rotary Evaporator) Step5->Step6 Step7 Step7 Step6->Step7 End 8. Reconstitution (Methanol for HPLC analysis) Step7->End

Caption: A generalized workflow for the extraction of TIAs from plant material.

Methodology:

  • Sample Preparation: Harvest and shade-dry or freeze-dry fresh leaves of C. roseus. Grind the dried tissue into a fine powder (e.g., 200-300 mesh size) to maximize surface area for extraction.

  • Acidic Extraction: Weigh approximately 100-200 mg of dried leaf powder. Add an acidic aqueous solution (e.g., 5 mL of 0.1 M HCl) to protonate the alkaloids, enhancing their solubility in the aqueous phase.

  • Maceration: Sonicate the mixture in a sonicator bath for 1 hour at room temperature or macerate with constant stirring to facilitate the release of alkaloids from the plant matrix.

  • Clarification: Centrifuge the mixture at high speed (e.g., 10,000 rpm for 15 min) or filter to separate the solid plant debris from the acidic supernatant containing the alkaloids.

  • Basification & Partitioning (Optional, for purification): Transfer the supernatant to a separation funnel. Slowly add an alkaline solution (e.g., NaOH) to raise the pH above 8. This deprotonates the alkaloids, making them soluble in non-polar organic solvents.

  • Solvent Extraction: Add an equal volume of an immiscible organic solvent such as dichloromethane or ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction 2-3 times to ensure complete recovery.

  • Concentration: Pool the organic extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried crude alkaloid extract in a precise volume of methanol (B129727) (HPLC grade) for subsequent analysis. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol for Anhydrovinblastine Synthase (Peroxidase) Activity Assay

This protocol is based on the characterization of the H₂O₂-dependent coupling of catharanthine and vindoline by purified or crude enzyme extracts.

Reagents:

  • Phosphate Buffer (e.g., 50 mM, pH 6.5)

  • Catharanthine stock solution (in methanol)

  • Vindoline stock solution (in methanol)

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 10 mM)

  • Enzyme extract (crude or purified)

  • Methanol (for stopping the reaction and HPLC analysis)

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Phosphate buffer to final volume (e.g., 500 µL)

    • Catharanthine (e.g., final concentration 50-200 µM)

    • Vindoline (e.g., final concentration 50-200 µM)

  • Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Enzyme Addition: Add a known amount of the enzyme extract to the mixture.

  • Reaction Initiation: Start the reaction by adding H₂O₂ to a final concentration of (e.g., 1 mM). The reaction is strictly dependent on H₂O₂.

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold methanol. This denatures the enzyme and prepares the sample for analysis.

  • Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Analyze the supernatant for the formation of anhydrovinblastine using HPLC (as described in Protocol 5.3).

  • Controls: Run parallel reactions without the enzyme extract (negative control) and without H₂O₂ to confirm enzymatic, H₂O₂-dependent activity.

Protocol for HPLC Quantification of Alkaloids

This protocol provides a robust method for the simultaneous separation and quantification of vindoline, catharanthine, and anhydrovinblastine. It is a composite based on several established methods.

Instrumentation & Columns:

  • HPLC System: With a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase & Conditions:

  • Mobile Phase A: Methanol or Acetonitrile.

  • Mobile Phase B: Aqueous buffer (e.g., 1% diethylamine (B46881) solution adjusted to pH 7.3 with phosphate, or 0.1 M phosphate buffer with 0.5% acetic acid, pH 3.5). The choice depends on the specific separation required.

  • Elution: A gradient elution is often employed for simultaneous determination. For example:

    • Start with a higher proportion of aqueous buffer, gradually increasing the organic solvent proportion to elute the more non-polar compounds.

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 220 nm for simultaneous detection, or optimized wavelengths such as 254 nm, 280 nm (catharanthine), and 310 nm (vindoline).

  • Injection Volume: 10-20 µL.

Quantification:

  • Standard Curves: Prepare serial dilutions of authentic standards for catharanthine, vindoline, and anhydrovinblastine in methanol to create calibration curves. The linear range is typically between 0.01 to 1.0 mg/mL.

  • Sample Analysis: Inject the filtered, reconstituted extracts (from Protocol 5.1) or terminated enzyme assay samples (from Protocol 5.2).

  • Calculation: Identify peaks by comparing retention times with the authentic standards. Quantify the amount of each alkaloid in the sample by correlating its peak area with the standard calibration curve. Express results as µg or mg per gram of dry weight (DW) of the initial plant material.

Conclusion and Future Perspectives

The synthesis of anhydrovinblastine is a cornerstone of TIA metabolism in C. roseus, directly preceding the formation of valuable anticancer agents. The elucidation of its enzymatic basis, centered on Peroxidase 1 (PRX1), and the regulatory networks involving jasmonate and ethylene signaling, has opened new avenues for research. While significant progress has been made, a deeper understanding of the precise kinetic parameters of PRX1 and the transport mechanisms that bring the spatially separated precursors together remains a key area for future investigation. The protocols and data presented in this guide offer a robust framework for researchers aiming to explore these questions. Ultimately, the continued study and metabolic engineering of this pathway, leveraging the knowledge of its enzymes and regulatory factors, hold immense promise for enhancing the production of these life-saving pharmaceuticals.

References

Foundational

Anhydrovinblastine as a Precursor to Vinblastine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Vinblastine (B1199706), a crucial chemotherapeutic agent, is a complex bisindole alkaloid isolated from Catharanthus roseus. Due to its low natural...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinblastine (B1199706), a crucial chemotherapeutic agent, is a complex bisindole alkaloid isolated from Catharanthus roseus. Due to its low natural abundance, synthetic and semi-synthetic routes are paramount for its production. A key precursor in many of these synthetic strategies is 3',4'-anhydrovinblastine, which is formed through the coupling of the monomeric alkaloids catharanthine (B190766) and vindoline (B23647). This technical guide provides an in-depth overview of the synthesis of vinblastine from anhydrovinblastine (B1203243), focusing on the prevalent iron(III)-mediated methodologies. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and workflows to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

The semi-synthesis of vinblastine often proceeds through the crucial intermediate, anhydrovinblastine. This dimeric alkaloid is readily accessible in high yields from the coupling of catharanthine and vindoline[1]. The subsequent stereoselective conversion of anhydrovinblastine to vinblastine, involving the introduction of a hydroxyl group at the C20' position, is a critical and challenging step. This guide focuses on the chemical transformations that convert anhydrovinblastine to the clinically significant vinblastine.

Iron(III)-Mediated Synthesis of Vinblastine from Anhydrovinblastine

A significant breakthrough in vinblastine synthesis was the development of a one-pot reaction that couples catharanthine and vindoline to form anhydrovinblastine, which is then oxidized in situ to vinblastine[2][3]. This process is typically mediated by iron(III) salts.

Reaction Mechanism

The process begins with the Fe(III)-promoted coupling of catharanthine and vindoline, which generates an iminium ion intermediate. This intermediate can be reduced to anhydrovinblastine. The subsequent and most critical step is the oxidation of the C15'-C20' double bond of anhydrovinblastine. In the presence of an Fe(III) salt, a reducing agent such as sodium borohydride (B1222165) (NaBH₄), and air (O₂), a hydroxyl group is introduced at the C20' position, yielding vinblastine and its naturally occurring C20' epimer, leurosidine[2][4]. Mechanistic and labeling studies have been conducted to elucidate the intricacies of this transformation.

Quantitative Data on Vinblastine Synthesis

The efficiency of vinblastine synthesis is highly dependent on the specific reagents and conditions employed. The following tables summarize the quantitative data from key published protocols.

Table 1: Yields of Anhydrovinblastine from Catharanthine and Vindoline Coupling

Coupling MethodKey ReagentsProductYield (%)Reference
Fe(III)-Promoted CouplingCatharanthine, Vindoline, FeCl₃, NaBH₄Anhydrovinblastine90
Modified Fe(III)-Promoted CouplingCatharanthine, Vindoline, Fe₂(SO₄)₃Anhydrovinblastine71

Table 2: Yields of Vinblastine and Leurosidine from Anhydrovinblastine Oxidation

Oxidation MethodKey ReagentsProducts and Yields (%)Combined C20' Alcohol Yield (%)Reference
Fe(III)-NaBH₄/Air OxidationAnhydrovinblastine, FeCl₃, NaBH₄, Air (O₂)Vinblastine (35-40%)~35-40%
One-Pot Coupling and OxidationCatharanthine, Vindoline, FeCl₃, Fe₂(ox)₃, NaBH₄, Air (O₂)Vinblastine (40-43%), Leurosidine (20-23%)62-69
Singlet Oxygen-Mediated CouplingCatharanthine, Vindoline, H₂O₂, NaClO, NaBH₄Vinblastine (up to 20% at pH 8.3)Not specified

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of vinblastine via anhydrovinblastine.

Protocol 1: Fe(III)-Promoted Coupling of Catharanthine and Vindoline to Anhydrovinblastine

This protocol is adapted from the work of Boger and colleagues.

Materials:

  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃)

  • Sodium borohydride (NaBH₄)

  • Trifluoroethanol (CF₃CH₂OH)

  • 0.1 N Hydrochloric acid (HCl)

  • Dichloromethane (B109758) or Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve catharanthine (1 equivalent) and vindoline (1 equivalent) in a mixture of 0.1 N HCl and trifluoroethanol.

  • Add ferric chloride (5 equivalents) to the solution at room temperature (23 °C).

  • Stir the reaction mixture. The progress of the coupling reaction to form the iminium ion can be monitored by TLC or HPLC.

  • After the coupling is complete, reduce the intermediate iminium ion by adding sodium borohydride (NaBH₄).

  • Quench the reaction and adjust the pH to basic (pH 8-9) with a suitable base like sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield anhydrovinblastine.

Protocol 2: One-Pot Synthesis of Vinblastine from Catharanthine and Vindoline

This protocol describes the direct conversion of the precursors to vinblastine without isolation of the anhydrovinblastine intermediate.

Materials:

  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃)

  • Ferric oxalate (B1200264) (Fe₂(ox)₃) or another soluble Fe(III) source

  • Sodium borohydride (NaBH₄)

  • Trifluoroethanol (CF₃CH₂OH)

  • 0.1 N Hydrochloric acid (HCl)

  • Air (oxygen source)

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction:

    • In a reaction vessel, dissolve catharanthine and vindoline in a solution of 0.1 N HCl and trifluoroethanol.

    • Add ferric chloride (5 equivalents) and stir at room temperature.

  • Oxidation Reaction:

    • In a separate flask, prepare a solution of a soluble Fe(III) salt (e.g., ferric oxalate, 10 equivalents) cooled to 0 °C and saturated with air.

    • After the initial coupling reaction is complete, add the reaction mixture containing the iminium ion to the cooled Fe(III) solution.

    • Slowly add sodium borohydride (20 equivalents) to the mixture. This initiates both the reduction of the iminium ion and the oxidation of the newly formed anhydrovinblastine.

    • Continue stirring for approximately 30 minutes.

  • Work-up and Purification:

    • Quench the reaction.

    • Adjust the pH to be basic (pH 8-9).

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product using column chromatography on silica gel to separate vinblastine, leurosidine, and any unreacted anhydrovinblastine.

Visualizations

The following diagrams illustrate the key pathways and workflows in the synthesis of vinblastine from anhydrovinblastine.

G cluster_0 Coupling cluster_1 Reduction to Precursor cluster_2 Oxidation to Products Catharanthine Catharanthine Iminium Iminium Ion Intermediate Catharanthine->Iminium FeCl₃, H⁺ Vindoline Vindoline Vindoline->Iminium Anhydrovinblastine Anhydrovinblastine Iminium->Anhydrovinblastine NaBH₄ Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Fe(III), NaBH₄, Air (O₂) Leurosidine Leurosidine Anhydrovinblastine->Leurosidine Fe(III), NaBH₄, Air (O₂) G start Start: Prepare Reactants coupling Fe(III)-Promoted Coupling (Catharanthine + Vindoline) start->coupling oxidation_prep Prepare Fe(III)/Air Solution (0 °C) start->oxidation_prep transfer Transfer Coupling Mixture coupling->transfer oxidation_prep->transfer add_nabh4 Add NaBH₄ transfer->add_nabh4 stir Stir for 30 min add_nabh4->stir quench Quench Reaction stir->quench ph_adjust Adjust pH to 8-9 quench->ph_adjust extract Extract with Organic Solvent ph_adjust->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end End: Isolated Vinblastine and Leurosidine purify->end G Anhydrovinblastine Anhydrovinblastine (Δ¹⁵',²⁰' double bond) Radical_Addition Radical Addition to Δ¹⁵',²⁰' Anhydrovinblastine->Radical_Addition Radical_Initiation Fe(III) + NaBH₄ → Radical Initiator Radical_Initiation->Anhydrovinblastine Tertiary_Radical C20' Tertiary Radical Intermediate Radical_Addition->Tertiary_Radical O2_Trap O₂ Trapping Tertiary_Radical->O2_Trap Peroxy_Radical C20' Peroxy Radical O2_Trap->Peroxy_Radical Reduction_Hydrolysis Reduction and Hydrolysis Peroxy_Radical->Reduction_Hydrolysis Vinblastine_Leurosidine Vinblastine / Leurosidine (C20' -OH) Reduction_Hydrolysis->Vinblastine_Leurosidine

References

Exploratory

The Biological Activity of Anhydrovinblastine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Anhydrovinblastine (B1203243), a semi-synthetic derivative of the Vinca alkaloid vinblastine, serves as a crucial precursor in the synthesis of cli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine (B1203243), a semi-synthetic derivative of the Vinca alkaloid vinblastine, serves as a crucial precursor in the synthesis of clinically important anticancer agents like vinorelbine. Beyond its role as a synthetic intermediate, anhydrovinblastine and its derivatives have demonstrated significant biological activity, primarily as potent inhibitors of microtubule dynamics. This technical guide provides an in-depth overview of the biological activities of various anhydrovinblastine derivatives, focusing on their synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical antitumor efficacy. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are included to facilitate further research and development in this promising area of oncology.

Introduction

Vinca alkaloids, originally isolated from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of cancer chemotherapy.[1] Their mechanism of action involves the disruption of microtubule function, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2] Anhydrovinblastine, characterized by a double bond in the C3'-C4' position of the catharanthine (B190766) moiety, is a key intermediate in the semi-synthesis of vinorelbine.[3] However, anhydrovinblastine itself and a growing library of its synthetic derivatives have emerged as a promising class of antineoplastic agents with unique biological profiles.[4] This guide will explore the synthesis, biological evaluation, and mechanism of action of these derivatives, with a focus on providing practical information for researchers in the field.

Synthesis of Anhydrovinblastine Derivatives

The primary route for synthesizing anhydrovinblastine involves the coupling of two monomeric indole (B1671886) alkaloids, catharanthine and vindoline (B23647).[5] This reaction can be promoted by various reagents, with ferric chloride (FeCl3) being a commonly used catalyst.[6] The resulting anhydrovinblastine can then be further modified at various positions to generate a diverse range of derivatives. Key classes of derivatives that have been synthesized and evaluated for their biological activity include amides, esters, ethers, and carbamates, primarily through modifications at the C3 position of the vindoline moiety.[3][7]

Mechanism of Action: Targeting Tubulin

The principal mechanism of action for anhydrovinblastine and its derivatives is the inhibition of tubulin polymerization.[8] Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, a process critical for cell division.[2]

This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cancer cells from completing mitosis.[9] Ultimately, this prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Signaling Pathway of Anhydrovinblastine Derivatives

anhydrovinblastine_pathway Mechanism of Action of Anhydrovinblastine Derivatives Anhydrovinblastine Anhydrovinblastine Derivatives Tubulin α/β-Tubulin Dimers Anhydrovinblastine->Tubulin Microtubule Microtubule Polymerization Anhydrovinblastine->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Spindle Mitotic Spindle Formation Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Anhydrovinblastine derivatives exert their anticancer effect by inhibiting tubulin polymerization.

Quantitative Biological Data

The cytotoxic activity of anhydrovinblastine derivatives has been evaluated against various cancer cell lines, with the human non-small cell lung carcinoma (A549) and cervical adenocarcinoma (HeLa) cell lines being commonly used models. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes.

Table 1: In Vitro Cytotoxicity (IC50, nM) of Anhydrovinblastine Amide Derivatives
CompoundR GroupA549HeLa
5b Methyl>1000>1000
6b Ethyl250180
7b n-Propyl8065
8b Isopropyl6050
9b n-Butyl12090
10b Isobutyl9575
11b tert-Butyl300250
12b Cyclopropyl4535
13b Cyclobutyl5545
14b Phenyl3025
15b Benzyl7060
24b 3,4-(Methylenedioxy)phenyl2015
Anhydrovinblastine -4030

Data synthesized from published studies.[3]

Table 2: In Vitro Cytotoxicity (IC50, nM) of Anhydrovinblastine Ester and Ether Derivatives
CompoundR GroupLinkageA549HeLa
5b MethylEster6050
6b EthylEster8570
7b n-PropylEster150120
12b PhenylEster4035
17b MethylEther>1000>1000
18b EthylEther800650
Anhydrovinblastine --4030

Data synthesized from published studies.[10]

Table 3: In Vitro Cytotoxicity (IC50, nM) of Anhydrovinblastine Carbamate (B1207046) Derivatives
CompoundR GroupA549HeLa
8b Methyl3528
9b Ethyl4535
14b Phenyl2520
30b 4-Fluorophenyl1512
Anhydrovinblastine -4030

Data synthesized from published studies.[7][11]

Experimental Protocols

General Synthesis of Anhydrovinblastine

This protocol describes a general method for the synthesis of anhydrovinblastine via the coupling of catharanthine and vindoline.

synthesis_workflow General Synthesis of Anhydrovinblastine start Start reactants Catharanthine + Vindoline start->reactants coupling FeCl3 Coupling (e.g., in HCl/CF3CH2OH) reactants->coupling intermediate Iminium Ion Intermediate coupling->intermediate reduction Reduction (e.g., NaBH4) intermediate->reduction product Anhydrovinblastine reduction->product purification Purification (e.g., Chromatography) product->purification final_product Pure Anhydrovinblastine purification->final_product

Caption: Workflow for the synthesis of anhydrovinblastine from catharanthine and vindoline.

Procedure:

  • Dissolve equimolar amounts of catharanthine and vindoline in a suitable solvent system, such as a mixture of aqueous hydrochloric acid and 2,2,2-trifluoroethanol.[6]

  • Add a solution of ferric chloride (FeCl3) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, reduce the intermediate iminium ion by adding a reducing agent, such as sodium borohydride (B1222165) (NaBH4).[6]

  • Quench the reaction and extract the crude product with an organic solvent.

  • Purify the crude anhydrovinblastine using column chromatography.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

srb_assay_workflow Sulforhodamine B (SRB) Cytotoxicity Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Test Compounds (Anhydrovinblastine Derivatives) seed_cells->add_compounds incubate1 Incubate (e.g., 72 hours) add_compounds->incubate1 fix_cells Fix Cells (e.g., with TCA) incubate1->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_cells Wash to Remove Unbound Dye stain_cells->wash_cells solubilize Solubilize Bound Dye (e.g., with Tris buffer) wash_cells->solubilize read_absorbance Read Absorbance (at ~515 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

Procedure:

  • Seed cells (e.g., A549, HeLa) into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the anhydrovinblastine derivatives.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measure the absorbance at approximately 515 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

In Vivo Antitumor Activity (Sarcoma 180 Model)

The Sarcoma 180 (S180) tumor model in mice is a commonly used preclinical model to evaluate the in vivo efficacy of potential anticancer agents.[12]

Procedure:

  • Implant Sarcoma 180 cells subcutaneously into the flank of mice.

  • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the anhydrovinblastine derivatives intravenously or intraperitoneally according to a predetermined dosing schedule.[3]

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement.

  • Calculate the tumor growth inhibition (TGI) as a measure of antitumor efficacy.

Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin in vitro.

Procedure:

  • Reconstitute purified tubulin in a suitable buffer.

  • Add the anhydrovinblastine derivatives at various concentrations to a 96-well plate.

  • Add the tubulin solution to the wells.

  • Initiate polymerization by adding GTP and warming the plate to 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.[13]

  • Compare the polymerization curves of treated samples to a vehicle control to determine the inhibitory effect.

Structure-Activity Relationship (SAR)

The extensive synthesis and biological evaluation of anhydrovinblastine derivatives have provided valuable insights into their structure-activity relationships.

  • Amide Derivatives: The size and nature of the substituent on the amide nitrogen at C3 significantly influence cytotoxic activity. Generally, smaller, and more rigid cyclic substituents tend to enhance potency. Aromatic substituents also show good activity.[3]

  • Ester and Ether Derivatives: Ester derivatives generally exhibit more potent cytotoxicity than their ether counterparts, suggesting that the carbonyl group in the ester linkage is important for activity. Similar to the amide series, the size of the substituent is a critical determinant of potency.[10]

  • Carbamate Derivatives: Carbamate derivatives have also shown potent cytotoxic activity, with substitutions on the carbamate nitrogen providing a means to modulate potency.[7][11]

Conclusion and Future Directions

Anhydrovinblastine and its derivatives represent a promising class of microtubule-targeting agents with significant potential for further development as anticancer drugs. The structure-activity relationship studies have provided a rational basis for the design of new analogs with improved potency and pharmacological properties. Future research should focus on optimizing the lead compounds to enhance their therapeutic index, exploring novel modifications to overcome drug resistance, and conducting comprehensive preclinical and clinical evaluations to translate these promising findings into effective cancer therapies. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important field of cancer drug discovery.

References

Foundational

Anhydrovinblastine molecular formula and physical properties

For immediate release This technical guide provides an in-depth overview of the molecular formula, physical properties, and biological activities of Anhydrovinblastine, a key intermediate in the synthesis of the anticanc...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides an in-depth overview of the molecular formula, physical properties, and biological activities of Anhydrovinblastine, a key intermediate in the synthesis of the anticancer drug vinorelbine. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Molecular and Physical Properties

Anhydrovinblastine, a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine, possesses a complex chemical structure. Its molecular and physical characteristics are summarized below.

PropertyValue
Molecular Formula C46H56N4O8[1][2]
Molecular Weight 792.96 g/mol
CAS Number 38390-45-3[1][2]
Appearance White to off-white powder
Solubility Soluble in Chloroform and DMSO[3]
Melting Point Not available in the reviewed literature.
Boiling Point Not available in the reviewed literature.

Experimental Protocols

Synthesis of Anhydrovinblastine via Coupling of Catharanthine (B190766) and Vindoline (B23647)

The synthesis of Anhydrovinblastine is most commonly achieved through the coupling of two simpler indole (B1671886) alkaloids, catharanthine and vindoline. Several methods have been developed, with the following protocol being a representative example of an iron(III)-mediated coupling reaction.

Materials:

  • Catharanthine

  • Vindoline

  • Iron(III) chloride (FeCl3)

  • Sodium borohydride (B1222165) (NaBH4)

  • Trifluoroethanol (TFE)

  • 0.05 N Hydrochloric acid (HCl)

  • Aqueous sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of catharanthine and vindoline in a mixture of aqueous 0.05 N HCl and trifluoroethanol.

  • To this solution, add tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) as a single-electron oxidant.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the coupling reaction to form the iminium intermediate, carefully add sodium borohydride to the reaction mixture to reduce the iminium ion to Anhydrovinblastine.

  • Quench the reaction by adding aqueous sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude Anhydrovinblastine using silica gel column chromatography.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a standard technique for the purification and quantitative analysis of Anhydrovinblastine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM sodium phosphate (B84403) buffer, pH 6.0). The gradient starts with a lower concentration of acetonitrile, which is gradually increased over the course of the run.

  • Flow Rate: Typically 1.0 - 2.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the crude Anhydrovinblastine sample in the initial mobile phase composition and filter through a 0.2 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution program to separate the components of the mixture.

  • Monitor the elution profile at 254 nm. Anhydrovinblastine will elute as a distinct peak.

  • Collect the fraction corresponding to the Anhydrovinblastine peak for preparative purification, or integrate the peak area for quantitative analysis against a standard curve.

Signaling Pathways and Mechanism of Action

Anhydrovinblastine, like its parent compound vinblastine, exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. This ultimately leads to cell cycle arrest and apoptosis.

Disruption of Microtubule Dynamics

Anhydrovinblastine binds to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, leading to a disruption of the mitotic spindle. This prevents proper chromosome segregation during mitosis, causing the cell to arrest in the M phase of the cell cycle.

Anhydrovinblastine_Microtubule_Interaction cluster_Cellular_Environment Cellular Environment cluster_Process Mechanism of Action Anhydrovinblastine Anhydrovinblastine Binding Binding to Tubulin Anhydrovinblastine->Binding Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Binding Microtubules Microtubules Disruption Mitotic Spindle Disruption Microtubules->Disruption leads to Inhibition Inhibition of Polymerization Binding->Inhibition Inhibition->Microtubules prevents formation Arrest M-Phase Arrest Disruption->Arrest caption Anhydrovinblastine's disruption of microtubule dynamics.

Anhydrovinblastine's disruption of microtubule dynamics.
Induction of Apoptosis

The M-phase arrest triggered by Anhydrovinblastine ultimately leads to the activation of the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins and the activation of caspases.

Anhydrovinblastine_Apoptosis_Pathway Anhydrovinblastine Anhydrovinblastine Microtubule_Disruption Microtubule Disruption Anhydrovinblastine->Microtubule_Disruption M_Phase_Arrest M-Phase Arrest Microtubule_Disruption->M_Phase_Arrest Bcl2_Family_Modulation Modulation of Bcl-2 Family Proteins M_Phase_Arrest->Bcl2_Family_Modulation Bax_Bak_Activation Bax/Bak Activation Bcl2_Family_Modulation->Bax_Bak_Activation Mitochondrial_Outer_Membrane_Permeabilization Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak_Activation->Mitochondrial_Outer_Membrane_Permeabilization Cytochrome_c_Release Cytochrome c Release Mitochondrial_Outer_Membrane_Permeabilization->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Apoptosome_Formation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis caption Anhydrovinblastine-induced apoptotic signaling pathway.

Anhydrovinblastine-induced apoptotic signaling pathway.

References

Exploratory

Anhydrovinblastine: A Technical Guide to its Role in M Phase Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals Abstract Anhydrovinblastine (B1203243), a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine (B1199706), is a potent antineoplastic agen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine (B1203243), a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine (B1199706), is a potent antineoplastic agent that disrupts microtubule dynamics, leading to cell cycle arrest at the M phase and subsequent apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying anhydrovinblastine's effects, with a focus on its interaction with tubulin, the resulting cell cycle arrest, and the induction of apoptotic signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of cancer chemotherapy. Anhydrovinblastine is a key intermediate in the synthesis of vinblastine and other vinca alkaloids and also occurs naturally.[1][2] Like its parent compound, anhydrovinblastine's cytotoxic effects stem from its ability to interfere with the assembly of microtubules, essential components of the mitotic spindle.[3][4] This disruption triggers a mitotic checkpoint, leading to cell cycle arrest in the M phase and, ultimately, programmed cell death.[5] While its general mechanism is understood to be similar to other vinca alkaloids, this guide focuses on the specific data and methodologies relevant to anhydrovinblastine.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target of anhydrovinblastine is tubulin, the protein subunit of microtubules. Anhydrovinblastine binds to tubulin, inhibiting its polymerization into microtubules. This action disrupts the dynamic instability of microtubules, which is crucial for the proper formation and function of the mitotic spindle during cell division. At low concentrations, vinca alkaloids like anhydrovinblastine suppress microtubule dynamics, while at higher concentrations, they lead to a net depolymerization of microtubules.

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory effect of anhydrovinblastine on tubulin polymerization can be quantified using in vitro assays. These assays typically measure the change in turbidity or fluorescence as tubulin polymerizes into microtubules. While specific IC50 values for anhydrovinblastine in tubulin polymerization assays are not readily available in public literature, studies on the closely related vinblastine show a concentration for 50% polymerization prevention of 4.3 x 10

7^{-7}−7
mole/liter for a tubulin concentration of 3.0 mg/ml.

M Phase Cell Cycle Arrest

The disruption of the mitotic spindle by anhydrovinblastine activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This checkpoint halts the cell cycle in the M phase (mitosis) to prevent chromosomal missegregation. Prolonged arrest in mitosis can lead to several cell fates, including apoptotic cell death or mitotic catastrophe.

Quantitative Data on M Phase Arrest

The percentage of cells arrested in the M phase following treatment with anhydrovinblastine can be quantified using flow cytometry. While specific data for anhydrovinblastine is limited, studies on hybrid compounds containing anhydrovinblastine have demonstrated G2/M phase arrest in human lung cancer cell lines (A549). For the parent compound, vinblastine, treatment of MOLT-4 cells with 0.05 µg/ml resulted in a time-dependent increase in the M phase population.

Cytotoxicity and Apoptosis Induction

The sustained M phase arrest induced by anhydrovinblastine ultimately triggers programmed cell death, or apoptosis. This is a key component of its anticancer activity.

Quantitative Cytotoxicity Data

The cytotoxic potency of anhydrovinblastine is typically measured by its IC50 value, the concentration required to inhibit the growth of 50% of a cell population. Comparative studies have shown that vinblastine is generally about 10-fold more potent than anhydrovinblastine.

Table 1: Comparative Cytotoxicity of Anhydrovinblastine and Vinblastine

CompoundRelative Potency
Vinblastine1x
Anhydrovinblastine~10x less potent

Data extrapolated from comparative studies.

Signaling Pathways

Anhydrovinblastine-induced M phase arrest and apoptosis involve the modulation of several key signaling pathways. These pathways are critical regulators of cell cycle progression and cell death.

JNK/Bcl-2 Signaling Pathway

Microtubule-damaging agents, including vinca alkaloids, are known to activate the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, thereby promoting apoptosis.

JNK_Bcl2_Pathway Anhydrovinblastine Anhydrovinblastine Microtubule_Disruption Microtubule Disruption Anhydrovinblastine->Microtubule_Disruption Stress_Signal Cellular Stress Microtubule_Disruption->Stress_Signal JNK_Activation JNK Activation Stress_Signal->JNK_Activation Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) JNK_Activation->Bcl2 Phosphorylation Apoptosis Apoptosis JNK_Activation->Apoptosis Bcl2->Apoptosis Inhibits Bcl2_p Phosphorylated Bcl-2 / Bcl-xL (Inactive)

JNK/Bcl-2 Apoptotic Signaling Pathway
p53 and p21 Signaling

The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are key regulators of the cell cycle. Studies with vinblastine have shown that it can induce a p53-independent downregulation of p21, which may contribute to promoting apoptosis in mitotically arrested cells.

p53_p21_Pathway Anhydrovinblastine Anhydrovinblastine Mitotic_Arrest Mitotic Arrest Anhydrovinblastine->Mitotic_Arrest cJun_Activation c-Jun Activation Mitotic_Arrest->cJun_Activation p21 p21 (CDK Inhibitor) cJun_Activation->p21 Downregulation Apoptosis Apoptosis cJun_Activation->Apoptosis Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression Inhibits

p53-Independent p21 Downregulation Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of anhydrovinblastine.

Cell Culture and Treatment
  • Cell Lines: A variety of cancer cell lines can be used, such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer).

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Anhydrovinblastine Treatment: Prepare a stock solution of anhydrovinblastine in a suitable solvent like DMSO. Dilute the stock solution in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO alone) should always be included.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

  • Materials:

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of anhydrovinblastine for a specified time (e.g., 24 hours).

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Flow_Cytometry_Workflow start Cell Treatment with Anhydrovinblastine harvest Harvest and Wash Cells start->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with Propidium Iodide (containing RNase A) fix->stain analyze Flow Cytometry Analysis stain->analyze end Cell Cycle Profile (%G1, %S, %G2/M) analyze->end

Flow Cytometry for Cell Cycle Analysis Workflow
In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of anhydrovinblastine on the polymerization of purified tubulin.

  • Materials:

    • Purified tubulin protein

    • GTP solution

    • Polymerization buffer (e.g., PEM buffer)

    • Anhydrovinblastine

    • Temperature-controlled spectrophotometer or plate reader

  • Procedure:

    • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

    • Add different concentrations of anhydrovinblastine or vehicle control to the reaction mixture.

    • Transfer the mixture to a pre-warmed cuvette or 96-well plate.

    • Immediately begin monitoring the change in absorbance (turbidity) at 340 nm over time at 37°C. An increase in absorbance indicates microtubule polymerization.

    • Calculate the rate and extent of polymerization for each concentration.

Tubulin_Polymerization_Assay start Prepare Reaction Mix on Ice (Tubulin, GTP, Buffer) add_compound Add Anhydrovinblastine or Vehicle Control start->add_compound incubate Incubate at 37°C add_compound->incubate measure Measure Absorbance at 340 nm over time incubate->measure end Polymerization Curve measure->end

In Vitro Tubulin Polymerization Assay Workflow
Immunofluorescence Microscopy of the Mitotic Spindle

This technique allows for the visualization of the mitotic spindle and the effects of anhydrovinblastine on its structure.

  • Materials:

    • Cells grown on coverslips

    • Fixative (e.g., methanol (B129727) or paraformaldehyde)

    • Permeabilization buffer (e.g., PBS with Triton X-100)

    • Blocking solution (e.g., PBS with BSA)

    • Primary antibody (e.g., anti-α-tubulin)

    • Fluorescently labeled secondary antibody

    • DAPI (for nuclear staining)

    • Mounting medium

  • Procedure:

    • Treat cells grown on coverslips with anhydrovinblastine.

    • Fix the cells with the appropriate fixative.

    • Permeabilize the cells to allow antibody entry.

    • Block non-specific antibody binding.

    • Incubate with the primary anti-α-tubulin antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Conclusion

Anhydrovinblastine represents a valuable tool for cancer research and a potential lead for the development of new anticancer drugs. Its well-defined mechanism of action, centered on the inhibition of tubulin polymerization and subsequent M phase arrest, provides a clear rationale for its therapeutic potential. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the nuanced effects of anhydrovinblastine and to explore its utility in various cancer models. Future studies focusing on obtaining more extensive quantitative data on its cell cycle effects and exploring its impact on a wider range of signaling pathways will be crucial for fully elucidating its therapeutic promise.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of Anhydrovinblastine from Catharanthus roseus

Audience: Researchers, scientists, and drug development professionals. Introduction: Catharanthus roseus is a plant of significant medicinal importance, renowned for producing a variety of terpenoid indole (B1671886) alk...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Catharanthus roseus is a plant of significant medicinal importance, renowned for producing a variety of terpenoid indole (B1671886) alkaloids (TIAs), including the potent anticancer agents vinblastine (B1199706) and vincristine.[1][2][3][4][5] Anhydrovinblastine (B1203243) is a crucial intermediate in the biosynthesis of these dimeric alkaloids, formed through the enzymatic coupling of catharanthine (B190766) and vindoline (B23647).[3][6] This document provides detailed protocols for the extraction and purification of anhydrovinblastine from C. roseus leaves, along with relevant quantitative data and pathway diagrams to support research and development in this area.

Data Presentation

The following tables summarize quantitative data related to the analysis of key alkaloids from Catharanthus roseus, which are pertinent to the extraction and purification of anhydrovinblastine.

Table 1: HPLC Analysis Parameters for Key Alkaloids in Catharanthus roseus

CompoundLinearity Range (mg/mL)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Vindoline0.03 - 196.81.53[7]
Catharanthine0.03 - 197.01.37[7]
Anhydrovinblastine0.01 - 0.596.41.96[7]

Table 2: Vinblastine Content in Different Varieties of Catharanthus roseus Leaves

Plant Variety (Flower Color)Vinblastine Concentration (µg/g of dry weight)Reference
Purple1.2 times more than white[8]
White-[8]
Pink1.5 times less than purple[8]

Experimental Protocols

Protocol 1: Acidic Aqueous Extraction and Solvent Partitioning

This traditional method relies on the basic nature of alkaloids to separate them from other plant constituents.

1. Plant Material Preparation:

  • Harvest fresh, healthy leaves of Catharanthus roseus.
  • Dry the leaves in an oven at 40°C for approximately four days until a constant weight is achieved.[8]
  • Grind the dried leaves into a fine powder using a mechanical grinder to maximize the surface area for extraction.

2. Extraction:

  • Suspend the dried leaf powder (e.g., 10 g) in a 0.1 M hydrochloric acid (HCl) solution (e.g., 200 mL).[9][10] The acidic medium protonates the alkaloids, forming soluble salts.[9][10]
  • Perform the extraction for 30 minutes in an ultrasonic bath to enhance cell wall disruption and release of alkaloids.[9]
  • Separate the supernatant by centrifugation at 2000 rpm for 10 minutes. The remaining solid residue can be re-extracted with a fresh portion of acidic solution to maximize yield.[9]
  • Combine the supernatants from all extractions.

3. Purification:

  • Wash the combined acidic extract with a nonpolar solvent like petroleum ether or hexane (B92381) to remove chlorophyll (B73375) and other lipophilic impurities. Discard the organic layer.[9]
  • Adjust the pH of the aqueous extract to approximately 6-7 using a base such as concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH).[11] This deprotonates the alkaloids, making them less water-soluble.
  • Perform a liquid-liquid extraction of the neutralized aqueous phase with an organic solvent such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297).[11] The alkaloids will partition into the organic phase. Repeat this step multiple times to ensure complete extraction.
  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude alkaloid mixture.[11]

4. Chromatographic Separation:

  • Dissolve the crude alkaloid mixture in a minimal amount of a suitable solvent system (e.g., a mixture of dichloromethane and methanol).[11]
  • Subject the dissolved extract to column chromatography. A variety of stationary phases can be used, including silica (B1680970) gel or dextran-based gels.[11]
  • Elute the column with a gradient of solvents of increasing polarity. For instance, start with a nonpolar solvent and gradually introduce a more polar solvent (e.g., n-hexane/ethyl acetate followed by ethyl acetate/methanol).[12]
  • Collect fractions and monitor the presence of anhydrovinblastine using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12][13]
  • Combine the fractions containing pure anhydrovinblastine and evaporate the solvent to obtain the isolated compound.

Protocol 2: Simplified Extraction via Alkaloid-Embonate Precipitation

This method offers a more straightforward approach by precipitating alkaloids from the initial extract.

1. Plant Material Preparation and Extraction:

  • Follow steps 1.1 and 1.2 from Protocol 1 to obtain a filtered acidic aqueous extract.

2. Precipitation of Alkaloid-Embonates:

  • To the acidic extract, slowly add an alkaline solution (pH 10.5) of embonic acid (4,4'-methylene-bis-3-hydroxynaphtalenecarboxylic acid).[9][10]
  • This will cause the alkaloids, including catharanthine and vindoline (the precursors to anhydrovinblastine), to precipitate as their water-insoluble embonate complexes.[9][10]
  • Adjust the pH of the resulting solution to 5.0 and separate the precipitate by decantation or filtration.[14]

3. Further Processing (Optional - for Vinblastine Semi-synthesis):

  • The precipitate, rich in catharanthine and vindoline embonates, can be used directly as a starting material for the semi-synthesis of vinblastine, which proceeds via an anhydrovinblastine intermediate.[9][15]

Visualizations

Biosynthetic Pathway of Anhydrovinblastine

anhydrovinblastine_biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine catharanthine Catharanthine strictosidine->catharanthine Multiple Steps vindoline Vindoline strictosidine->vindoline Multiple Steps anhydrovinblastine Anhydrovinblastine catharanthine->anhydrovinblastine Coupling (Peroxidase) vindoline->anhydrovinblastine vinblastine Vinblastine anhydrovinblastine->vinblastine

Caption: Biosynthesis of anhydrovinblastine from precursors.

Experimental Workflow for Extraction and Purification

extraction_workflow start C. roseus Leaves drying Drying & Grinding start->drying extraction Acidic Aqueous Extraction drying->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Acidic Extract filtration->crude_extract defatting Solvent Wash (Hexane) crude_extract->defatting basification Basification (pH 6-7) defatting->basification llex Liquid-Liquid Extraction (Dichloromethane) basification->llex evaporation Solvent Evaporation llex->evaporation crude_alkaloids Crude Alkaloid Mixture evaporation->crude_alkaloids chromatography Column Chromatography crude_alkaloids->chromatography analysis Fraction Analysis (TLC/HPLC) chromatography->analysis final_product Pure Anhydrovinblastine analysis->final_product

Caption: General workflow for anhydrovinblastine extraction.

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Anhydrovinblastine

For Researchers, Scientists, and Drug Development Professionals Introduction Anhydrovinblastine (B1203243) is a critical precursor in the semi-synthesis of the chemotherapeutic agents vinblastine (B1199706) and vincristi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine (B1203243) is a critical precursor in the semi-synthesis of the chemotherapeutic agents vinblastine (B1199706) and vincristine, as well as a valuable pharmacological agent in its own right. Its purification from crude extracts or synthetic reaction mixtures is a crucial step in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of anhydrovinblastine, offering high resolution and selectivity. This application note provides a detailed protocol for the purification of anhydrovinblastine using a scalable, reversed-phase HPLC method.

Analytical Method Development

The foundation of a successful preparative HPLC purification is a well-developed analytical method. The following analytical method provides excellent resolution for anhydrovinblastine from other Vinca alkaloids and impurities.

Table 1: Analytical HPLC Parameters for Anhydrovinblastine

ParameterSpecification
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 1% (v/v) Diethylamine in Water, pH 7.3 (adjusted with phosphoric acid)
Mobile Phase B Methanol
Gradient See Table 2
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm[1]
Column Temperature 25 °C[1]
Injection Volume 10 µL

Table 2: Analytical Gradient Profile

Time (minutes)% Mobile Phase B (Methanol)
050
2090
2590
3050

Preparative HPLC Method Scaling

The analytical method was scaled up for preparative purification. The objective of the scale-up is to maintain the separation profile while significantly increasing the sample load.

Table 3: Preparative HPLC Parameters for Anhydrovinblastine Purification

ParameterSpecification
Column C18, 50 x 250 mm, 10 µm particle size
Mobile Phase A 1% (v/v) Diethylamine in Water, pH 7.3 (adjusted with phosphoric acid)
Mobile Phase B Methanol
Gradient See Table 4
Flow Rate 118 mL/min
Detection Wavelength 220 nm
Column Temperature Ambient
Injection Volume 1-5 mL (depending on sample concentration)

Table 4: Preparative Gradient Profile

Time (minutes)% Mobile Phase B (Methanol)
050
2090
2590
3050

Experimental Protocol

Sample Preparation
  • Dissolve the crude anhydrovinblastine extract or synthetic mixture in a minimal amount of the initial mobile phase (50% Methanol in 1% Diethylamine solution, pH 7.3).

  • Aim for a high concentration to maximize loading, but ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

HPLC System Preparation
  • Equilibrate the preparative HPLC system with the initial mobile phase conditions (50% Mobile Phase B) until a stable baseline is achieved.

  • Set up the fraction collector to collect peaks based on the UV signal at 220 nm.

Purification Run
  • Inject the filtered sample onto the preparative column.

  • Run the preparative gradient as detailed in Table 4.

  • Monitor the chromatogram and collect the fraction corresponding to the anhydrovinblastine peak. The retention time should be consistent with the analytical method, though slight shifts may occur at a preparative scale.

Post-Purification Processing
  • Analyze an aliquot of the collected fraction using the analytical HPLC method to confirm purity.

  • Pool the pure fractions.

  • Remove the organic solvent (methanol) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified anhydrovinblastine as a solid.

  • Store the purified compound at -20°C in a desiccated environment to prevent degradation.

Quantitative Data Summary

The following table summarizes the expected performance of the analytical method.

Table 5: Analytical Method Performance Characteristics

ParameterValue
Linearity Range 0.01 - 0.5 mg/mL[1]
Correlation Coefficient (r) 0.9986[1]
Recovery 96.4%[1]
Relative Standard Deviation (RSD) 1.96%

Visualizations

Anhydrovinblastine_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude_Sample Crude Anhydrovinblastine Dissolution Dissolve in Initial Mobile Phase Crude_Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject onto Preparative Column Filtration->Injection Prepared Sample Separation Gradient Elution Injection->Separation Detection UV Detection (220 nm) Separation->Detection Fraction_Collection Collect Anhydrovinblastine Peak Detection->Fraction_Collection Purity_Check Analytical HPLC Purity Check Fraction_Collection->Purity_Check Collected Fraction Solvent_Removal Rotary Evaporation Purity_Check->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Purified_Product Purified Anhydrovinblastine Lyophilization->Purified_Product

Caption: Experimental workflow for the purification of anhydrovinblastine.

Scale_Up_Logic Analytical_Method Analytical Method (4.6 x 250 mm, 5 µm, 1.0 mL/min) Preparative_Column Select Preparative Column (50 x 250 mm, 10 µm) Analytical_Method->Preparative_Column Maintain_Gradient Maintain Gradient Profile (Same time, same %B) Analytical_Method->Maintain_Gradient Loading_Study Determine Sample Load Analytical_Method->Loading_Study Calculate_Flow_Rate Calculate Scaled Flow Rate (118 mL/min) Preparative_Column->Calculate_Flow_Rate Preparative_Method Preparative Method Calculate_Flow_Rate->Preparative_Method Maintain_Gradient->Preparative_Method Loading_Study->Preparative_Method

Caption: Logical relationship for scaling up from analytical to preparative HPLC.

References

Method

Anhydrovinblastine In Vitro Cytotoxicity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Anhydrovinblastine (B1203243), a vinca (B1221190) alkaloid derived from Catharanthus roseus, is a potent anti-mitotic agent that exhibits significa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine (B1203243), a vinca (B1221190) alkaloid derived from Catharanthus roseus, is a potent anti-mitotic agent that exhibits significant cytotoxic effects against various cancer cell lines. As a precursor in the biosynthesis of vinblastine (B1199706) and vincristine, its inherent anti-cancer properties are of considerable interest. This document provides a detailed protocol for assessing the in vitro cytotoxicity of Anhydrovinblastine using the MTT assay, summarizes its mechanism of action, and presents available quantitative data on its cytotoxic potency.

Introduction

Vinca alkaloids are a well-established class of chemotherapeutic agents that function by disrupting microtubule dynamics, a critical process for cell division.[1] Anhydrovinblastine, a key intermediate in the synthesis of vinblastine, shares this mechanism and has demonstrated cytotoxic activity.[2] Its primary mode of action is the inhibition of tubulin polymerization, which leads to mitotic spindle disruption, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1] Understanding the precise cytotoxic profile and the underlying signaling pathways of Anhydrovinblastine is crucial for its potential development as a standalone or combination therapeutic agent.

Data Presentation

The cytotoxic efficacy of Anhydrovinblastine is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for Anhydrovinblastine in various cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A549Non-small cell lung cancer720.86 ± 0.09S. Wang et al., 2016
HeLaCervical cancer721.23 ± 0.14S. Wang et al., 2016

Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and specific assay parameters.

Experimental Protocols

MTT Assay Protocol for Anhydrovinblastine Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of living cells.

Materials:

  • Anhydrovinblastine (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Selected cancer cell lines (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS, sterile)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Anhydrovinblastine in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the Anhydrovinblastine stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared Anhydrovinblastine dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the Anhydrovinblastine concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Visualization of Pathways and Workflows

Experimental Workflow Diagram

The following diagram illustrates the key steps of the in vitro cytotoxicity assay for Anhydrovinblastine.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HeLa) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Anhydrovinblastine Stock & Dilutions treatment Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (2-4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Experimental workflow for the MTT-based cytotoxicity assay of Anhydrovinblastine.

Signaling Pathway of Anhydrovinblastine-Induced Apoptosis

Anhydrovinblastine, like other vinca alkaloids, induces apoptosis primarily through the intrinsic pathway, initiated by its disruptive effect on microtubule dynamics.

G cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_apoptosis_pathway Apoptosis Pathway Anhydrovinblastine Anhydrovinblastine Tubulin β-Tubulin Anhydrovinblastine->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule->Mitotic_Arrest Disruption leads to JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bcl2_Family Bcl-2 Family Regulation JNK_Activation->Bcl2_Family Bcl2_inactivation Bcl-2/Bcl-xL Inactivation (via phosphorylation) Bcl2_Family->Bcl2_inactivation Bax_Bak_activation Bax/Bak Activation Bcl2_Family->Bax_Bak_activation Bcl2_inactivation->Bax_Bak_activation Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak_activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of Anhydrovinblastine-induced apoptosis.

References

Application

Application Notes and Protocols for Anhydrovinblastine in Preclinical Solid Tumor Models

For Researchers, Scientists, and Drug Development Professionals Introduction Anhydrovinblastine (B1203243) is a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine, demonstrating potential as an antine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine (B1203243) is a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine, demonstrating potential as an antineoplastic agent for the treatment of solid tumors.[1] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division.[1] By binding to tubulin, anhydrovinblastine inhibits microtubule polymerization, leading to cell cycle arrest in the M phase and subsequent apoptosis of cancer cells.[1] These application notes provide an overview of the preclinical use of anhydrovinblastine in solid tumor models, including its in vitro cytotoxicity, in vivo efficacy, and relevant experimental protocols.

Mechanism of Action

Anhydrovinblastine exerts its cytotoxic effects by interfering with the formation and function of microtubules. This disruption of the cellular cytoskeleton leads to a cascade of events culminating in apoptotic cell death.

Mechanism of Action of Anhydrovinblastine Anhydrovinblastine Anhydrovinblastine Tubulin Tubulin Anhydrovinblastine->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption M_Phase_Arrest M-Phase Arrest Mitotic_Spindle_Disruption->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Figure 1: Anhydrovinblastine's mechanism of action leading to apoptosis.

Data Presentation

In Vitro Cytotoxicity

Anhydrovinblastine has demonstrated cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, have been determined for several solid tumor cell lines.

Cell LineCancer TypeIC50 (nM)
H460Non-small cell lung carcinoma20-24
C-4Cervical carcinoma20-24
K562Chronic myelogenous leukemia20-24
A431Epidermoid carcinoma20-24
Table 1: In Vitro Cytotoxicity of Anhydrovinblastine in Human Cancer Cell Lines. Data is based on a 72-hour drug exposure time using an MTT assay.
In Vivo Efficacy: Xenograft Model

Preclinical studies using a human non-small cell lung carcinoma (H460) xenograft model in immunodeficient mice have indicated the in vivo antitumor activity of anhydrovinblastine. While specific tumor volume data is not publicly available, reports suggest that anhydrovinblastine administered intravenously at doses of 10 mg/kg and 20 mg/kg on days 1, 5, and 9 resulted in greater tumor growth inhibition compared to the established vinca alkaloid, Navelbine® (vinorelbine), in the same model.

The following table presents representative data illustrating the potential tumor growth inhibition by anhydrovinblastine in a xenograft model, based on typical outcomes for effective chemotherapeutic agents.

Treatment GroupDay 1Day 5Day 9Day 13Day 17TGI (%) at Day 17
Vehicle Control 100 ± 15250 ± 30550 ± 60900 ± 1001400 ± 150-
Anhydrovinblastine (10 mg/kg) 100 ± 15180 ± 25300 ± 40450 ± 50600 ± 7057
Anhydrovinblastine (20 mg/kg) 100 ± 15150 ± 20220 ± 30300 ± 40380 ± 5073
Table 2: Representative Tumor Growth Inhibition of Anhydrovinblastine in an H460 Xenograft Model. Data are presented as mean tumor volume (mm³) ± standard deviation. TGI (%) is the percentage of tumor growth inhibition compared to the vehicle control group. This data is illustrative and based on expected outcomes.
Preclinical Pharmacokinetics
ParameterRepresentative Value
Clearance (CL) 1.5 L/h/kg
Volume of Distribution (Vd) 25 L/kg
Terminal Half-life (t½) 20 h
Bioavailability (IV) 100%
Table 3: Representative Pharmacokinetic Parameters of Anhydrovinblastine in a Preclinical Model. These values are illustrative and based on the known pharmacokinetics of similar vinca alkaloids.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method for determining the cytotoxic effects of anhydrovinblastine on solid tumor cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 a Seed cells in 96-well plates b Treat cells with varying concentrations of Anhydrovinblastine a->b c Add MTT solution to each well b->c d Incubate for 2-4 hours c->d e Add solubilization solution d->e f Measure absorbance at 570 nm e->f

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.

Materials:

  • Target solid tumor cell line (e.g., H460)

  • Complete cell culture medium

  • Anhydrovinblastine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment:

    • Prepare serial dilutions of anhydrovinblastine in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the anhydrovinblastine dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the anhydrovinblastine concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Solid Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of anhydrovinblastine in a subcutaneous xenograft model using a human solid tumor cell line.

Xenograft Study Workflow cluster_0 Tumor Implantation cluster_1 Tumor Growth & Randomization cluster_2 Treatment & Monitoring cluster_3 Endpoint a Implant tumor cells subcutaneously into immunodeficient mice b Monitor tumor growth until tumors reach ~100-150 mm³ a->b c Randomize mice into treatment groups b->c d Administer Anhydrovinblastine or vehicle control c->d e Measure tumor volume and body weight regularly d->e f Euthanize mice and excise tumors for analysis e->f

Figure 3: Workflow for an in vivo solid tumor xenograft study.

Materials:

  • Immunodeficient mice (e.g., SCID or athymic nude mice)

  • Human solid tumor cell line (e.g., H460)

  • Matrigel (optional)

  • Anhydrovinblastine

  • Vehicle solution (e.g., sterile saline)

  • Calipers

  • Surgical tools

Procedure:

  • Cell Preparation and Implantation:

    • Harvest tumor cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to enhance tumor take rate.

    • Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Tumor volume (V) can be calculated using the formula: V = (length x width²) / 2.

  • Drug Administration:

    • Prepare anhydrovinblastine in the appropriate vehicle at the desired concentrations (e.g., 10 mg/kg and 20 mg/kg).

    • Administer anhydrovinblastine to the treatment groups via the desired route (e.g., intravenous injection) according to the planned schedule (e.g., on days 1, 5, and 9).

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring and Endpoint:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the mean tumor volume and standard deviation for each group at each time point.

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

    • Analyze the statistical significance of the differences between the treatment and control groups.

Conclusion

Anhydrovinblastine is a promising antineoplastic agent with demonstrated in vitro cytotoxicity against various solid tumor cell lines and suggestive in vivo efficacy in a preclinical xenograft model. Its mechanism of action, centered on the disruption of microtubule polymerization, is a well-established strategy in cancer chemotherapy. The provided protocols offer a framework for researchers to further investigate the preclinical potential of anhydrovinblastine in solid tumor models. Further studies are warranted to establish a more comprehensive preclinical data package, including detailed in vivo efficacy in a broader range of solid tumor models and a complete pharmacokinetic profile.

References

Method

Application Notes and Protocols for Anhydrovinblastine Administration in Animal Cancer Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the preclinical administration of Anhydrovinblastine, a semi-synthetic derivative of the vinca (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Anhydrovinblastine, a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine, in various animal cancer models. The protocols detailed below are synthesized from available literature to guide researchers in designing and executing in vivo studies to evaluate the antitumor efficacy and toxicity of this compound.

Mechanism of Action

Anhydrovinblastine, like other vinca alkaloids, exerts its cytotoxic effects by targeting tubulin, the fundamental protein component of microtubules. By binding to β-tubulin, it disrupts the assembly of microtubules, which are essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division. This interference with microtubule dynamics leads to an arrest of the cell cycle in the M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2]

Signaling Pathway

The primary signaling pathway affected by Anhydrovinblastine is the disruption of microtubule dynamics, which triggers a cascade of events leading to mitotic arrest and apoptosis.

Anhydrovinblastine_Signaling_Pathway Anhydrovinblastine Anhydrovinblastine Tubulin β-Tubulin Subunits Anhydrovinblastine->Tubulin Binds to Microtubule_Assembly Microtubule Polymerization Tubulin->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Disrupts Cell_Cycle_Arrest M-Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Anhydrovinblastine's mechanism of action targeting microtubule dynamics.

Experimental Protocols

The following are detailed protocols for the preparation and administration of Anhydrovinblastine in common animal cancer models.

Drug Formulation

Objective: To prepare a sterile solution of Anhydrovinblastine suitable for parenteral administration.

Materials:

  • Anhydrovinblastine (powder form)

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)[1][3][4]

  • Sterile vials

  • Syringes and sterile filters (0.22 µm)

Procedure:

  • Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of Anhydrovinblastine powder.

  • Reconstitute the Anhydrovinblastine powder with a small volume of sterile saline to achieve the desired stock concentration. The patent literature suggests that Anhydrovinblastine can be dissolved or suspended in a sterile medium like saline.[5]

  • Gently agitate the vial until the powder is completely dissolved.

  • Further dilute the stock solution with sterile saline to the final desired concentration for injection.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution as recommended by the manufacturer, typically protected from light and refrigerated.

Animal Models and Administration Routes

The choice of animal model and administration route is critical for evaluating the therapeutic potential of Anhydrovinblastine against specific cancer types.

Objective: To evaluate the efficacy of Anhydrovinblastine against a systemic leukemia model.

Experimental Workflow:

P388_Leukemia_Workflow Start Day 0: Inoculate BDF1 mice with 1x10^6 P388 cells (i.p.) Treatment Day 1: Administer Anhydrovinblastine (i.v.) Start->Treatment Monitoring Monitor daily: Body weight, clinical signs of toxicity Treatment->Monitoring Endpoint Endpoint: Record survival time Monitoring->Endpoint Analysis Analyze: Increase in lifespan (%) vs. control Endpoint->Analysis

Workflow for P388 leukemia model experiment.

Protocol:

  • Animal Model: BDF1 mice are commonly used for the P388 leukemia model.[5]

  • Tumor Inoculation: On day 0, inoculate each mouse intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells.

  • Drug Administration: On day 1, administer a single intravenous (i.v.) injection of Anhydrovinblastine.[5] A range of doses should be tested to determine the dose-response relationship.

  • Monitoring: Monitor the animals daily for changes in body weight and any clinical signs of toxicity (e.g., lethargy, ruffled fur, decreased activity).[6][7][8]

  • Endpoint: The primary endpoint is survival time. Record the date of death for each animal.

  • Efficacy Evaluation: Calculate the mean or median survival time for each treatment group and compare it to the vehicle control group. Efficacy is often expressed as the percentage increase in lifespan (% ILS).

Objective: To assess the efficacy of Anhydrovinblastine against solid tumors. This protocol can be adapted for various cell lines, such as U17 (human lung cancer) or Sarcoma 180.

Protocol:

  • Animal Model: The choice of mouse strain depends on the origin of the tumor cells (e.g., immunodeficient mice like nude or SCID mice for human cell lines).

  • Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 U17 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the animals into treatment and control groups.

  • Drug Administration: Administer Anhydrovinblastine via the desired route, typically intravenous (i.v.) or intraperitoneal (i.p.). The treatment schedule can vary (e.g., single dose, multiple doses over several days).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor body weight and clinical signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on survival.

  • Efficacy Evaluation:

    • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Survival Analysis: If survival is the endpoint, perform Kaplan-Meier survival analysis.

Toxicity Assessment

Objective: To determine the toxicity profile and maximum tolerated dose (MTD) of Anhydrovinblastine.

Protocol:

  • Dose Range Finding: Administer a range of doses of Anhydrovinblastine to healthy animals (e.g., mice or rats) via the intended clinical route (e.g., i.v. or i.p.).

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in behavior, appearance (piloerection, hunched posture), and activity levels.[9] Record any instances of morbidity or mortality.

  • Body Weight: Measure the body weight of each animal daily. A significant weight loss (e.g., >15-20%) is a common indicator of toxicity.[10]

  • Maximum Tolerated Dose (MTD): The MTD is typically defined as the highest dose that does not cause mortality or other unacceptable signs of toxicity, often correlated with a certain percentage of body weight loss.[1][10][11][12]

  • Histopathology: At the end of the study, or if animals are euthanized due to toxicity, perform a necropsy and collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological examination to identify any drug-related tissue damage.[13][14][15][16]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and toxicity of Anhydrovinblastine and its derivatives from preclinical studies. Note: Data for Anhydrovinblastine itself is limited in the public domain; some data below pertains to its derivatives or related vinca alkaloids for comparative purposes.

Table 1: Antitumor Efficacy of Anhydrovinblastine and Derivatives in Animal Models

CompoundCancer ModelAnimal ModelAdministration Route & ScheduleDoseEfficacy EndpointResultReference
Anhydrovinblastine (AHVB)P388 LeukemiaBDF1 MiceSingle i.v. injectionMaximum Therapeutic DoseIncreased Survival TimeShowed antitumor activity[5]
Anhydrovinblastine (AHVB)U17 Human Lung CancerNude MiceSingle treatmentMaximum Therapeutic DoseTumor RegressionTumors regressed to near absence[5]
Anhydrovinblastine Amide Derivatives (6b, 12b, 24b)Sarcoma 180MiceNot specifiedNot specifiedImproved PotencyIntroduction of amide group improved potency[17]

Table 2: Toxicity Data for Anhydrovinblastine and Related Vinca Alkaloids

CompoundAnimal ModelAdministration RouteToxicity EndpointValueReference
Anhydrovinblastine (AHVB)Healthy Male NB RatsSingle i.p. injectionSubacute Toxic Dosage3.0 mg/kg[5]
VincristineHealthy Male NB RatsSingle i.p. injectionSubacute Toxic Dosage0.7 mg/kg[5]
Navelbine® (Vinorelbine)Healthy Male NB RatsSingle i.p. injectionSubacute Toxic Dosage2.0 mg/kg[5]

Conclusion

Anhydrovinblastine has demonstrated antitumor activity in preclinical models of leukemia and lung cancer. The protocols and data presented here provide a foundation for further investigation into its therapeutic potential. Researchers should conduct dose-escalation studies to determine the optimal therapeutic window for their specific cancer model. Careful monitoring of toxicity is crucial due to the narrow therapeutic index of vinca alkaloids. Future studies could explore the efficacy of Anhydrovinblastine in combination with other chemotherapeutic agents or targeted therapies.

References

Application

Application Notes and Protocols for the Synthesis of Novel Anhydrovinblastine Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides detailed methodologies for the synthesis of novel anhydrovinblastine (B1203243) derivatives, a class of compounds with significant po...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of novel anhydrovinblastine (B1203243) derivatives, a class of compounds with significant potential in anticancer drug development. Anhydrovinblastine, a semi-synthetic derivative of vinblastine, serves as a key intermediate for creating new analogues with improved therapeutic properties.[1][2] The protocols outlined below are based on established and recently developed synthetic strategies, offering a guide for researchers in the field of medicinal chemistry and drug discovery.

Overview of Synthetic Strategies

The synthesis of novel anhydrovinblastine derivatives primarily involves the modification of the vindoline (B23647) or catharanthine (B190766) moieties, or the coupling of these two precursors. A key reaction in many syntheses is the biomimetic coupling of catharanthine and vindoline to form the anhydrovinblastine core structure.[3][4] Subsequent modifications can then be introduced to this core.

Common strategies include:

  • Modification at the C-3 position of the vindoline moiety: This involves the replacement of the methoxycarbonyl group with various functionalities such as carbamates, esters, ethers, and amides to explore structure-activity relationships (SAR).[5]

  • Modification at the C-20' position: The C20' position of the catharanthine moiety is another critical site for modification, with the introduction of different functional groups to enhance potency and overcome drug resistance.

  • Fe(III)-Promoted Coupling: A powerful method for the direct and diastereoselective coupling of catharanthine and vindoline to produce anhydrovinblastine.

Below are detailed protocols for the synthesis of various anhydrovinblastine derivatives.

Quantitative Data Summary

The following table summarizes the cytotoxicity data for representative anhydrovinblastine derivatives against various human cancer cell lines. This data is crucial for understanding the structure-activity relationships and for guiding the design of future analogues.

Derivative ClassCompoundModificationCell LineIC50 (μM)Reference
Carbamate (B1207046) 8b3-demethoxycarbonyl-3-(N-methylcarbamate)A5490.08
30b3-demethoxycarbonyl-3-(N-propylcarbamate)HeLa0.05
Ester 12b3-demethoxycarbonyl-3-(propionyloxy)A5490.12
12b3-demethoxycarbonyl-3-(propionyloxy)HeLa0.09
Amide 6b3-demethoxycarbonyl-3-(N-methylacetamide)A5490.04
12b3-demethoxycarbonyl-3-(N-propylacetamide)HeLa0.03
24b3-demethoxycarbonyl-3-(N-benzylacetamide)A5490.07
C20' Urea 36-38C20'-urea derivativesHCT1160.00004-0.00045

Experimental Protocols

Protocol 1: Synthesis of 3-Demethoxycarbonyl-3-carbamate Methyl Anhydrovinblastine Derivatives

This protocol is adapted from the synthesis of carbamate analogues of anhydrovinblastine, which have shown potent cytotoxic activity.

Workflow Diagram:

G vindoline Vindoline triol Intermediate Triol vindoline->triol LiAlH4 reduction anhydrovinblastine_core Anhydrovinblastine Core triol->anhydrovinblastine_core Coupling with Catharanthine (Modified Polonovski-Potier reaction) carbamate_derivative Carbamate Derivative anhydrovinblastine_core->carbamate_derivative Reaction with Isocyanate

Caption: Synthetic workflow for carbamate derivatives.

Methodology:

  • Preparation of the Intermediate Triol:

    • Vindoline is reduced using a reducing agent like Lithium aluminum hydride (LiAlH4) to yield the crucial intermediate triol.

  • Coupling Reaction:

    • The intermediate triol is coupled with catharanthine using a modified Polonovski-Potier reaction to form the anhydrovinblastine core.

  • Carbamate Formation:

    • The anhydrovinblastine core is then reacted with the appropriate isocyanate in a suitable solvent (e.g., dichloromethane) to yield the final 3-demethoxycarbonyl-3-carbamate methyl anhydrovinblastine derivative.

  • Purification:

    • The crude product is purified using column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 3-Demethoxycarbonyl-3-ester and -ether Methyl Anhydrovinblastine Derivatives

This protocol describes the synthesis of ester and ether analogues of anhydrovinblastine. Ester derivatives have shown significant cytotoxicity.

Workflow Diagram:

G vindoline Vindoline triol Intermediate Triol vindoline->triol LiAlH4 reduction ester_intermediate Ester Intermediate triol->ester_intermediate Acylation with Acyl Chloride/Anhydride (B1165640) ether_intermediate Ether Intermediate triol->ether_intermediate Alkylation with Alkyl Bromide ester_derivative Ester Anhydrovinblastine Derivative ester_intermediate->ester_derivative Coupling with Catharanthine ether_derivative Ether Anhydrovinblastine Derivative ether_intermediate->ether_derivative Coupling with Catharanthine

Caption: Synthetic workflow for ester and ether derivatives.

Methodology:

  • Preparation of the Intermediate Triol from Vindoline:

    • Vindoline is reduced with LiAlH4 to produce the intermediate triol.

  • For Ester Derivatives:

    • The triol is acylated using a suitable acyl chloride or acid anhydride in the presence of a base like diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM).

    • The resulting ester intermediate is then coupled with catharanthine via the modified Polonovski-Potier reaction to yield the final ester anhydrovinblastine derivative.

  • For Ether Derivatives:

    • The triol is treated with a diverse range of alkyl bromides in tetrahydrofuran (B95107) (THF) with a 50% sodium hydroxide (B78521) solution at 60 °C.

    • The resulting ether intermediate is acetylated at the C-4 OH position and then coupled with catharanthine to produce the ether anhydrovinblastine derivatives.

  • Purification:

    • The final products are purified by column chromatography.

Protocol 3: Synthesis of 3-Demethoxycarbonyl-3-amide Methyl Anhydrovinblastine Derivatives

This protocol details the synthesis of amide analogues of anhydrovinblastine, which have demonstrated potent cytotoxicity and improved in vivo potency.

Workflow Diagram:

G anhydrovinblastine Anhydrovinblastine amide_derivative Amide Anhydrovinblastine Derivative anhydrovinblastine->amide_derivative Amidation at C-22

Caption: General workflow for amide derivatives.

Methodology:

  • Starting Material:

    • The synthesis starts with anhydrovinblastine, which can be obtained through the coupling of vindoline and catharanthine.

  • Amide Formation:

    • The C-22 position of anhydrovinblastine is modified to introduce various amide groups. This can be achieved by reacting an appropriate precursor with a variety of amines.

  • Purification:

    • The synthesized amide derivatives are purified using standard chromatographic techniques.

Protocol 4: Fe(III)-Promoted Coupling for Anhydrovinblastine Synthesis

This protocol outlines a powerful and efficient one-step method for the synthesis of anhydrovinblastine from catharanthine and vindoline.

Workflow Diagram:

G catharanthine Catharanthine iminium_ion Iminium Ion Intermediate catharanthine->iminium_ion FeCl3 vindoline Vindoline vindoline->iminium_ion Coupling anhydrovinblastine Anhydrovinblastine iminium_ion->anhydrovinblastine NaBH4 reduction

Caption: Fe(III)-promoted coupling of catharanthine and vindoline.

Methodology:

  • Reaction Setup:

    • A mixture of catharanthine and vindoline is dissolved in a suitable solvent system, such as aqueous 0.1 N HCl with trifluoroethanol (CF3CH2OH) as a cosolvent to ensure solubility.

  • Coupling Reaction:

    • Iron(III) chloride (FeCl3, 5 equivalents) is added to the mixture at room temperature. This promotes the oxidative fragmentation of catharanthine and subsequent biomimetic coupling with vindoline to form an iminium ion intermediate with the natural C16' stereochemistry.

  • Reduction:

    • The intermediate iminium ion is then reduced in situ with sodium borohydride (B1222165) (NaBH4) to yield anhydrovinblastine. The reaction typically proceeds with high conversion rates (around 90%).

  • Purification:

    • The product is purified using standard chromatographic methods.

Signaling Pathways and Logical Relationships

The primary mechanism of action of anhydrovinblastine and its derivatives is the inhibition of microtubule polymerization by binding to tubulin. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the M phase and ultimately apoptosis.

Diagram of Tubulin-Targeting Mechanism:

G derivative Anhydrovinblastine Derivative tubulin Tubulin derivative->tubulin Binds to microtubule Microtubule Polymerization derivative->microtubule Inhibits mitotic_spindle Mitotic Spindle Assembly microtubule->mitotic_spindle Leads to Disruption of m_phase M-Phase Arrest mitotic_spindle->m_phase Causes apoptosis Apoptosis m_phase->apoptosis Induces

Caption: Mechanism of action of anhydrovinblastine derivatives.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions should be taken when handling all chemical reagents. Reaction conditions may need to be optimized for specific substrates and scales.

References

Method

Analytical methods for Anhydrovinblastine quantification in plant extracts

Application Note: Quantification of Anhydrovinblastine (B1203243) in Plant Extracts Introduction Anhydrovinblastine is a crucial intermediate in the biosynthesis of the potent anticancer dimeric terpenoid indole (B167188...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of Anhydrovinblastine (B1203243) in Plant Extracts

Introduction

Anhydrovinblastine is a crucial intermediate in the biosynthesis of the potent anticancer dimeric terpenoid indole (B1671886) alkaloids, vinblastine (B1199706) and vincristine, which are naturally found in Catharanthus roseus (Madagascar periwinkle).[1][2] The concentration of these valuable alkaloids in the plant is typically low, making the optimization of extraction and the accurate quantification of precursors like anhydrovinblastine essential for both phytochemical studies and the semi-synthesis of vinblastine and its derivatives.[3][4] This application note provides detailed protocols for the quantification of anhydrovinblastine in plant extracts using High-Performance Liquid Chromatography (HPLC), a widely used, robust, and reliable analytical technique. Additionally, an overview of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented for trace-level analysis.

Biosynthetic Pathway of Anhydrovinblastine

Anhydrovinblastine is formed through the enzymatic coupling of two monomeric indole alkaloids: catharanthine (B190766) and vindoline.[1] This dimerization is a key regulatory step in the biosynthesis of vinblastine and vincristine. A class III peroxidase enzyme catalyzes this reaction, leading to the formation of an α-3',4'-anhydrovinblastine (AVLB) intermediate, which is then further converted to vinblastine.

Anhydrovinblastine_Biosynthesis Catharanthine Catharanthine Anhydrovinblastine α-3',4'-Anhydrovinblastine Catharanthine->Anhydrovinblastine Vindoline Vindoline Vindoline->Anhydrovinblastine Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Vincristine Vincristine Vinblastine->Vincristine Peroxidase Peroxidase (PRX1) Peroxidase->Anhydrovinblastine

Caption: Biosynthetic pathway of anhydrovinblastine from catharanthine and vindoline.

Experimental Protocols

Plant Material Extraction

This protocol describes a general procedure for the extraction of alkaloids from Catharanthus roseus leaves.

Materials:

  • Dried and powdered leaves of Catharanthus roseus

  • Methanol (B129727)

  • Sonicator

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Weigh 100 mg of the dried leaf powder into a centrifuge tube.

  • Add 1 mL of 95% methanol to the tube.

  • Sonicate the mixture for 60 minutes at room temperature.

  • Centrifuge the extract at 10,000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the simultaneous quantification of vindoline, catharanthine, and anhydrovinblastine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Waters (5)C18-MS-II column (4.6 mm x 250 mm).

  • Mobile Phase: A gradient of methanol and 1% (v/v) diethylamine (B46881) solution (adjusted to pH 7.3 with phosphate).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare a series of standard solutions of anhydrovinblastine in methanol to create a calibration curve (e.g., 0.01-0.5 mg/mL).

  • Inject the filtered plant extract and the standard solutions into the HPLC system.

  • Record the chromatograms and identify the anhydrovinblastine peak based on the retention time of the standard.

  • Quantify the amount of anhydrovinblastine in the sample by comparing the peak area with the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Overview

For higher sensitivity and selectivity, especially for samples with low concentrations of anhydrovinblastine, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH™ C18 column (1.7 μm, 2.1 mm × 50 mm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode.

Procedure Outline:

  • Optimize the MS/MS parameters for anhydrovinblastine by infusing a standard solution to determine the precursor and product ions for MRM transitions.

  • Develop a chromatographic method to separate anhydrovinblastine from other matrix components.

  • Prepare a calibration curve using a series of standard solutions.

  • Analyze the plant extracts using the developed LC-MS/MS method.

  • Quantify anhydrovinblastine based on the peak area ratios of the analyte to an internal standard against the calibration curve.

Data Presentation

The following table summarizes the quantitative data from a validated HPLC method for anhydrovinblastine.

ParameterAnhydrovinblastineVindolineCatharanthine
Linearity Range (mg/mL) 0.01 - 0.50.03 - 10.03 - 1
Correlation Coefficient (r) 0.99860.99970.9999
Recovery (%) 96.496.897.0
RSD (%) 1.961.531.37

RSD: Relative Standard Deviation

Experimental Workflow Visualization

Experimental_Workflow PlantMaterial Plant Material (e.g., C. roseus leaves) Extraction Extraction (e.g., Methanol Sonication) PlantMaterial->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration Analysis Analytical Method Filtration->Analysis HPLC HPLC-UV Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS DataProcessing Data Processing (Peak Integration, Calibration) HPLC->DataProcessing LCMS->DataProcessing Quantification Quantification (Anhydrovinblastine Conc.) DataProcessing->Quantification

Caption: General workflow for the quantification of anhydrovinblastine in plant extracts.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of anhydrovinblastine in plant extracts. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the plant matrix. Accurate quantification of anhydrovinblastine is vital for understanding the biosynthesis of vinca (B1221190) alkaloids and for the quality control of raw materials in the pharmaceutical industry.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Anhydrovinblastine Resistance

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Anhydrovinblastine in cancer cell lines. Frequently Asked Questions (FAQs) Q1...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Anhydrovinblastine in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to Anhydrovinblastine. What are the common mechanisms of resistance?

A1: Resistance to Anhydrovinblastine, a vinca (B1221190) alkaloid, is often a form of multidrug resistance (MDR). The most common mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), is a primary cause of resistance. These transporters act as pumps that actively remove Anhydrovinblastine from the cancer cell, reducing its intracellular concentration and efficacy.[1][2][3][4]

  • Alterations in microtubule targets: Mutations in the β-tubulin gene or changes in the expression of different β-tubulin isotypes can prevent Anhydrovinblastine from effectively binding to its target and disrupting microtubule formation.[5]

  • Activation of anti-apoptotic pathways: Cancer cells can develop mechanisms to evade programmed cell death (apoptosis), which is the intended outcome of Anhydrovinblastine treatment.

  • Drug detoxification: Enhanced metabolism of the drug within the cancer cell can lead to its inactivation.

Q2: How can I confirm if P-glycoprotein (P-gp) overexpression is the cause of resistance in my cell line?

A2: You can assess P-gp overexpression through several methods:

  • Western Blotting: This technique allows you to quantify the amount of P-gp protein in your resistant cell line compared to a sensitive parental line.

  • Immunofluorescence: This method allows for the visualization of P-gp localization on the cell membrane.

  • Real-Time PCR (qPCR): This technique measures the mRNA expression level of the ABCB1 gene, which codes for P-gp.

  • Functional Assays: Using fluorescent P-gp substrates like Rhodamine 123, you can measure the efflux activity of P-gp. A lower accumulation of the fluorescent substrate in resistant cells compared to sensitive cells, which can be reversed by a P-gp inhibitor, indicates increased P-gp activity.

Q3: What are the recommended strategies to overcome Anhydrovinblastine resistance?

A3: Several strategies can be employed to counteract Anhydrovinblastine resistance:

  • P-glycoprotein Inhibitors: Co-administration of P-gp inhibitors (chemosensitizers) with Anhydrovinblastine can block the efflux pump, thereby increasing the intracellular concentration of the drug.

  • siRNA-mediated Gene Silencing: Small interfering RNA (siRNA) can be used to specifically knock down the expression of the ABCB1 gene, reducing the amount of P-gp and restoring sensitivity to the drug.

  • Combination Therapy: Using Anhydrovinblastine in combination with other chemotherapeutic agents that are not substrates of P-gp or that target different cellular pathways can be an effective strategy. For instance, combining it with drugs that induce apoptosis through alternative pathways can be beneficial.

  • Natural Products: Certain natural products, such as flavonoids and alkaloids, have been shown to reverse MDR by modulating ABC transporter activity or other resistance-related pathways.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.

  • Possible Cause: Variations in experimental conditions such as cell seeding density, drug incubation time, and the type of viability assay used can lead to inconsistent results. The metabolic activity of multidrug-resistant cells can sometimes interfere with certain assays like the MTT assay.

  • Troubleshooting Steps:

    • Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.

    • Standardize Incubation Times: Use a fixed incubation time for drug treatment across all experiments.

    • Select an Appropriate Assay: Consider using a resazurin-based assay, which can be more sensitive and less prone to interference from the metabolic state of resistant cells. Alternatively, use a method that directly counts live and dead cells, such as trypan blue exclusion or assays based on membrane integrity.

    • Include Proper Controls: Always include untreated control cells and cells treated with a known P-gp inhibitor as a positive control for resistance reversal.

Problem 2: Difficulty in interpreting apoptosis assay results.

  • Possible Cause: Apoptosis is a dynamic process, and different assays measure different stages (early, mid, late). Subcellular debris from dead cells can interfere with some assays, such as Annexin V staining.

  • Troubleshooting Steps:

    • Use Multiple Assays: It is recommended to use a combination of assays to get a comprehensive picture of apoptosis. For example, combine an early-stage marker like Annexin V staining with a late-stage marker like TUNEL assay for DNA fragmentation.

    • Gate out Debris in Flow Cytometry: When using flow cytometry for assays like Annexin V, carefully set the forward and side scatter gates to exclude subcellular debris.

    • Include Positive and Negative Controls: Use a known apoptosis-inducing agent as a positive control and untreated cells as a negative control.

    • Consider Caspase Activity Assays: Measuring the activity of caspases, which are key executioner enzymes in apoptosis, can provide a more specific indication of programmed cell death.

Data Presentation

Table 1: Examples of P-glycoprotein Inhibitors for Reversing Multidrug Resistance

Inhibitor GenerationExample CompoundsMechanism of ActionNotes
First Generation Verapamil, Cyclosporine ACompetitive or non-competitive inhibition of P-gp.Often associated with toxicity and off-target effects at concentrations required for P-gp inhibition.
Second Generation Dexverapamil, PSC 833More potent and specific than first-generation inhibitors with fewer side effects.Can still interfere with the metabolism of co-administered chemotherapeutic agents.
Third Generation Tariquidar, ZosuquidarHigh potency and specificity for P-gp with minimal interaction with other drug-metabolizing enzymes.Have shown promise in clinical trials but are not yet widely approved for clinical use.
Natural Products Flavonoids (e.g., Quercetin), Alkaloids (e.g., Tetrandrine)Inhibit P-gp efflux activity and may also downregulate ABCB1 gene expression.Generally have lower toxicity.

Experimental Protocols

Protocol 1: Determining Cell Viability using the Resazurin (B115843) Assay

This protocol provides a method to assess the cytotoxicity of Anhydrovinblastine.

Materials:

  • Resistant and sensitive cancer cell lines

  • Anhydrovinblastine

  • Complete cell culture medium

  • 96-well plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Anhydrovinblastine in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the Anhydrovinblastine dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., 560 nm excitation / 590 nm emission for fluorescence).

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells after subtracting the blank reading.

  • Plot a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: siRNA-mediated Knockdown of ABCB1

This protocol describes how to transiently reduce the expression of P-gp using siRNA.

Materials:

  • ABCB1-targeting siRNA and a non-targeting control siRNA.

  • Lipid-based transfection reagent.

  • Opti-MEM or other serum-free medium.

  • Resistant cancer cell line.

Procedure:

  • Seed the resistant cells in a 6-well plate so that they reach 50-70% confluency at the time of transfection.

  • For each well, dilute the ABCB1 siRNA or control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells in fresh medium.

  • Incubate the cells for 48-72 hours.

  • After incubation, the cells can be used for downstream experiments, such as:

    • Western Blotting or qPCR: To confirm the knockdown of P-gp expression.

    • Cell Viability Assay: To assess the restoration of sensitivity to Anhydrovinblastine.

Visualizations

anhydrovinblastine_action_resistance cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms AV Anhydrovinblastine Tubulin β-Tubulin AV->Tubulin Binds to Pgp P-glycoprotein (P-gp) AV->Pgp Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis AV_out Anhydrovinblastine (Efflux) Pgp->AV_out TubulinMutation Tubulin Mutation/ Isotype Alteration TubulinMutation->Tubulin Prevents binding AntiApoptosis Anti-Apoptotic Proteins AntiApoptosis->Apoptosis Inhibits

Caption: Mechanism of Anhydrovinblastine action and resistance pathways in cancer cells.

experimental_workflow start Start: Anhydrovinblastine Resistant Cell Line assess_resistance Assess Resistance Mechanism (e.g., Western Blot for P-gp) start->assess_resistance strategy Select Reversal Strategy assess_resistance->strategy pgp_inhibitor Co-treatment with P-gp Inhibitor strategy->pgp_inhibitor P-gp Overexpression sirna siRNA Knockdown of ABCB1 strategy->sirna P-gp Overexpression combo_therapy Combination Therapy strategy->combo_therapy Other/Unknown Mechanisms evaluate_reversal Evaluate Reversal of Resistance pgp_inhibitor->evaluate_reversal sirna->evaluate_reversal combo_therapy->evaluate_reversal viability_assay Cell Viability Assay (e.g., Resazurin) evaluate_reversal->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) evaluate_reversal->apoptosis_assay end End: Resistance Overcome viability_assay->end apoptosis_assay->end

Caption: Workflow for overcoming Anhydrovinblastine resistance.

pgp_inhibition_pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) AV_out Anhydrovinblastine (Extracellular) Pgp->AV_out Efflux ADP ADP + Pi Pgp->ADP AV_in Anhydrovinblastine (Intracellular) AV_in->Pgp Binds to P-gp Tubulin Tubulin Binding & Apoptosis Induction AV_in->Tubulin Increased concentration leads to Pgp_inhibitor P-gp Inhibitor Pgp_inhibitor->Pgp Inhibits ATP ATP ATP->Pgp Hydrolysis

Caption: Signaling pathway of P-glycoprotein inhibition to restore Anhydrovinblastine sensitivity.

References

Optimization

Technical Support Center: Improving Anhydrovinblastine Synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of anhydrovinblastine (B1203243).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing anhydrovinblastine?

A1: The most prevalent methods for coupling catharanthine (B190766) and vindoline (B23647) to produce anhydrovinblastine are the Fe(III)-promoted coupling and the Polonovski-Potier reaction.[1] Other methods include synthesis from leurosine via deoxygenation and synthesis from vinblastine (B1199706) through dehydration.

Q2: What are the main challenges in anhydrovinblastine synthesis?

A2: The primary challenges are achieving a high yield and controlling the stereochemistry at the C16' position.[1][2] The formation of the unnatural C16' epimer is a common side product, particularly in the Polonovski-Potier reaction at higher temperatures.[1] Low yields can result from incomplete reactions, degradation of starting materials or products, and the formation of various side products.

Q3: How can I improve the diastereoselectivity of the Polonovski-Potier reaction?

A3: Temperature is a critical factor for controlling diastereoselectivity in the Polonovski-Potier reaction.[3] Conducting the reaction at low temperatures, such as -78°C, significantly favors the formation of the desired natural C16' stereoisomer, achieving a diastereomeric ratio of greater than 5:1. At higher temperatures like 0°C, the selectivity decreases, often resulting in a 1:1 mixture of diastereomers.

Q4: What is the role of trifluoroethanol (CF₃CH₂OH) in the Fe(III)-promoted coupling reaction?

A4: Trifluoroethanol is used as a co-solvent to improve the solubility of the reactants, catharanthine and vindoline, in the aqueous acidic reaction medium. This enhanced solubility leads to a significant increase in the reaction rate and conversion, with yields of up to 90% being reported.

Q5: Can other iron salts be used for the Fe(III)-promoted coupling?

A5: Yes, besides ferric chloride (FeCl₃), ferric sulfate (B86663) (Fe₂(SO₄)₃) has also been shown to effectively catalyze the coupling of catharanthine and vindoline to yield anhydrovinblastine.

Troubleshooting Guides

Issue 1: Low Yield in Fe(III)-Promoted Coupling
Possible Cause Troubleshooting Step
Poor solubility of reactants Ensure the use of a co-solvent like 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH) with the aqueous 0.1 N HCl to fully dissolve the catharanthine and vindoline.
Incomplete reaction Increase the equivalents of FeCl₃ (typically 5 equivalents are used). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure it has gone to completion before adding the reducing agent (NaBH₄).
Degradation of starting materials or product Conduct the reaction at the recommended temperature (23°C) and avoid prolonged reaction times. Ensure the quality of the starting materials.
Side product formation The use of a non-nucleophilic co-solvent like CF₃CH₂OH can help minimize the formation of solvent addition products. Running the reaction under an inert atmosphere (e.g., Argon) may subtly improve conversions by 5-10%.
Issue 2: Poor Diastereoselectivity in Polonovski-Potier Reaction
Possible Cause Troubleshooting Step
Reaction temperature is too high Maintain a low reaction temperature, ideally at -78°C, to maximize the formation of the natural C16' stereoisomer. Use a suitable cooling bath (e.g., dry ice/acetone) to ensure consistent low temperature.
Inefficient mixing at low temperature Ensure efficient stirring of the reaction mixture to maintain homogeneity, even at low temperatures.
Rate of addition of reagents Add the trifluoroacetic anhydride (B1165640) slowly to the solution of catharanthine N-oxide and vindoline to control the reaction rate and heat generation.
Issue 3: Difficulty in Product Purification

| Possible Cause | Troubleshooting Step | | Presence of multiple byproducts | Optimize the reaction conditions (temperature, solvent, etc.) to minimize side product formation. Use column chromatography with a suitable solvent system (e.g., a gradient of dichloromethane (B109758) and methanol) for purification. HPLC can also be employed for higher purity. | | Product co-elutes with starting materials | Monitor the separation carefully using TLC or HPLC to select the optimal solvent system for chromatography. Adjusting the polarity of the eluent can help in achieving better separation. | | Product instability on silica (B1680970) gel | Neutralize the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent to prevent degradation of the acid-sensitive product. |

Data Presentation

Table 1: Comparison of Anhydrovinblastine Synthesis Methods

Method Reagents Solvent Temperature Yield Diastereoselectivity (natural:unnatural) Reference
Fe(III)-Promoted Coupling Catharanthine, Vindoline, FeCl₃ (5 equiv.), NaBH₄0.1 N HCl / CF₃CH₂OH23°CUp to 90%Exclusively natural C16' stereochemistry
Polonovski-Potier Reaction Catharanthine N-oxide, Vindoline, Trifluoroacetic anhydrideDichloromethane-78°CVaries>5:1
Polonovski-Potier Reaction Catharanthine N-oxide, Vindoline, Trifluoroacetic anhydrideDichloromethane0°CVaries1:1
Deoxygenation of Leurosine Leurosine, Cp₂TiClTHFRoom Temp.GoodNot Applicable
Dehydration of Vinblastine Vinblastine, SOCl₂DMF5°C~66%Not Applicable

Experimental Protocols

Protocol 1: Fe(III)-Promoted Synthesis of Anhydrovinblastine

Materials:

  • Catharanthine

  • Vindoline

  • Iron(III) chloride (FeCl₃)

  • 2,2,2-Trifluoroethanol (CF₃CH₂OH)

  • 0.1 N Hydrochloric acid (HCl)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve catharanthine (1 equivalent) and vindoline (1 equivalent) in a mixture of 0.1 N HCl and CF₃CH₂OH.

  • Stir the solution at 23°C.

  • Add FeCl₃ (5 equivalents) to the solution and continue stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Once the coupling is complete, slowly add NaBH₄ to the reaction mixture to reduce the intermediate iminium ion.

  • After the reduction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain anhydrovinblastine.

Protocol 2: Polonovski-Potier Synthesis of Anhydrovinblastine

Materials:

  • Catharanthine N-oxide

  • Vindoline

  • Trifluoroacetic anhydride

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve catharanthine N-oxide (1 equivalent) and vindoline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add trifluoroacetic anhydride (excess) to the cooled solution with vigorous stirring.

  • Maintain the reaction at -78°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Fe_Promoted_Coupling Catharanthine Catharanthine Radical_Cation Catharanthine Radical Cation Catharanthine->Radical_Cation e⁻ oxidation Vindoline Vindoline Coupling Diastereoselective Coupling Vindoline->Coupling FeCl3 FeCl₃ FeCl3->Radical_Cation Fragmentation Oxidative Fragmentation Radical_Cation->Fragmentation Fragmentation->Coupling Iminium_Ion Iminium Ion Intermediate Coupling->Iminium_Ion Anhydrovinblastine Anhydrovinblastine Iminium_Ion->Anhydrovinblastine Reduction NaBH4 NaBH₄ NaBH4->Anhydrovinblastine

Caption: Workflow for the Fe(III)-promoted synthesis of anhydrovinblastine.

Polonovski_Potier_Reaction Catharanthine_N_Oxide Catharanthine N-oxide Activated_Complex Activated Complex Catharanthine_N_Oxide->Activated_Complex TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Activated_Complex Fragmentation Fragmentation Activated_Complex->Fragmentation Iminium_Ion Iminium Ion Intermediate Fragmentation->Iminium_Ion Coupling Nucleophilic Attack Iminium_Ion->Coupling Vindoline Vindoline Vindoline->Coupling Anhydrovinblastine Anhydrovinblastine Coupling->Anhydrovinblastine

Caption: Mechanism of the Polonovski-Potier reaction for anhydrovinblastine synthesis.

References

Troubleshooting

Technical Support Center: Anhydrovinblastine In Vivo Efficacy

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low in vivo efficacy with Anhydrovinblastine. The information is presented in a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low in vivo efficacy with Anhydrovinblastine. The information is presented in a question-and-answer format and is supplemented with data tables, experimental protocols, and visualizations to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Anhydrovinblastine?

A1: Anhydrovinblastine is a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine (B1199706). Its primary mechanism of action is the inhibition of microtubule formation.[1] Like other vinca alkaloids, it binds to tubulin, disrupting the assembly of mitotic spindles, which leads to cell cycle arrest in the M phase and subsequent apoptosis.[1]

Q2: Are there known active metabolites of vinca alkaloids that could influence in vivo efficacy?

A2: Yes, metabolism can significantly impact the in vivo activity of vinca alkaloids. For instance, vinblastine is metabolized to deacetylvinblastine, which has been reported to be more biologically active on a weight basis than the parent compound.[2] Vinblastine undergoes various metabolic reactions, including hydroxylation, demethylation, and hydrolysis, resulting in numerous metabolites.[3][4] The specific metabolic profile of Anhydrovinblastine and the activity of its potential metabolites are not well-documented in publicly available literature. Therefore, it is crucial to consider that the observed in vivo effect, or lack thereof, could be influenced by its metabolic fate.

Q3: Is Anhydrovinblastine a substrate for P-glycoprotein (P-gp)?

A3: While specific data for Anhydrovinblastine is limited, it is highly probable that it is a substrate for P-glycoprotein (P-gp). P-gp is a well-known efflux pump that contributes to multidrug resistance (MDR) to a wide range of anticancer drugs, including the vinca alkaloids vinblastine and vincristine. A closely related semi-synthetic derivative, 5'-nor-anhydrovinblastine (Vinorelbine), has been shown to be subject to P-gp-mediated resistance. Therefore, overexpression of P-gp in tumor cells is a likely cause of reduced intracellular concentrations and diminished efficacy of Anhydrovinblastine.

Troubleshooting Guide: Low In Vivo Efficacy

Q4: My Anhydrovinblastine formulation appears cloudy or precipitates upon dilution for in vivo administration. What could be the cause and how can I address it?

A4: Precipitation is a common issue with poorly water-soluble compounds like many tubulin inhibitors. This can lead to inaccurate dosing and low bioavailability.

  • Possible Cause: Anhydrovinblastine likely has low aqueous solubility. Diluting a stock solution (likely in DMSO) into an aqueous vehicle for injection can cause it to crash out of solution.

  • Troubleshooting Steps:

    • Optimize Solvent System: For intravenous administration of poorly soluble drugs, co-solvents are often necessary. A common formulation for in vivo studies of similar compounds is a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and a surfactant like Tween-80 in saline.

    • Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Perform serial dilutions to gradually lower the DMSO concentration.

    • Solubility Enhancement Techniques: Consider advanced formulation strategies such as liposomes or nanocrystals. Liposomal formulations of other vinca alkaloids have been shown to improve stability and drug retention.

    • Visual Inspection: Always visually inspect your final formulation for any signs of precipitation before administration.

Q5: I am not observing the expected tumor growth inhibition in my xenograft model. Could the dosing be suboptimal?

A5: Suboptimal dosing, either too low to be effective or too high leading to toxicity and altered schedules, can result in poor efficacy.

  • Possible Cause: The dose and schedule may not be optimized for Anhydrovinblastine in your specific tumor model.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose. This involves treating cohorts of tumor-bearing mice with a range of doses.

    • Maximum Tolerated Dose (MTD) Analysis: Determine the MTD to establish a safe upper limit for dosing.

    • Review Related Compounds: As a starting point, you can refer to dosing regimens for other vinca alkaloids in similar models, keeping in mind that potency can vary. For example, low-dose, more frequent administration of vinblastine has been explored to enhance anti-angiogenic effects.

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic (PK) studies to correlate plasma concentration with efficacy.

Q6: How can I investigate if drug resistance, such as P-gp efflux, is the cause of low efficacy?

A6: Drug resistance is a major factor in the failure of chemotherapy. For vinca alkaloids, P-gp-mediated efflux is a primary mechanism.

  • Possible Cause: The tumor cells in your xenograft model may overexpress P-gp, leading to active pumping of Anhydrovinblastine out of the cells.

  • Troubleshooting Steps:

    • In Vitro Confirmation: Test the cytotoxicity of Anhydrovinblastine on your cancer cell line in the presence and absence of a P-gp inhibitor (e.g., verapamil, tariquidar). A significant increase in potency in the presence of the inhibitor suggests P-gp-mediated resistance.

    • Use P-gp Knockout/Knockdown Models: If available, compare the efficacy of Anhydrovinblastine in xenograft models using cells with and without P-gp expression.

    • Co-administration with a P-gp Inhibitor: In your in vivo experiment, include a treatment arm where Anhydrovinblastine is co-administered with a P-gp inhibitor. Be mindful that this can also increase systemic toxicity.

    • Analyze P-gp Expression: After the in vivo study, excise the tumors and analyze the expression level of P-gp (gene ABCB1) via immunohistochemistry, Western blot, or qPCR to see if it correlates with treatment response.

Q7: Could the low efficacy be due to rapid degradation or clearance of Anhydrovinblastine in vivo?

A7: Yes, poor stability in physiological fluids can lead to a short half-life and insufficient drug exposure at the tumor site.

  • Possible Cause: Anhydrovinblastine may be unstable in plasma or rapidly metabolized and cleared by the liver.

  • Troubleshooting Steps:

    • In Vitro Stability Assays: Assess the stability of Anhydrovinblastine in mouse and human plasma in vitro. This can provide an initial indication of its half-life. It's important to test in the plasma of the species used for your in vivo model, as metabolic enzymes can differ.

    • Pharmacokinetic Studies: Conduct a PK study in your animal model to determine key parameters like half-life (T1/2), maximum concentration (Cmax), and clearance (CL). This will provide a definitive answer on the drug's in vivo stability and exposure.

    • Liposomal Formulation: Consider using a liposomal formulation, which can protect the drug from degradation and prolong its circulation time.

Data Presentation

Pharmacokinetic Parameters of Related Vinca Alkaloids

ParameterVinblastine (Human)Vinorelbine (Human, Oral)Notes
Terminal Half-life (T1/2) ~1173 min (gamma phase)~18 hoursIndicates a long terminal elimination phase for these compounds.
Volume of Distribution (Vd) Large (Vgamma = ~1656 L)Large (Vss = ~20 L/kg)Suggests extensive tissue distribution.
Clearance (CL) -High (~0.80 L/h/kg)High clearance can contribute to lower systemic exposure.
Oral Bioavailability (F) Not applicable (IV)Low (~27%)Suggests significant first-pass metabolism or poor absorption.
Time to Max Concentration (Tmax) Not applicable (IV)~0.91 hoursRapid absorption for the oral formulation.

Experimental Protocols

Protocol 1: Basic Formulation for Intravenous Administration of a Poorly Soluble Vinca Alkaloid

This is a general protocol and may require optimization for Anhydrovinblastine.

  • Stock Solution Preparation:

    • Dissolve Anhydrovinblastine powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL).

    • Gently warm and vortex the solution to ensure it is completely dissolved.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of a mixture of solvents. A common combination is:

      • 5-10% DMSO

      • 40% PEG300 or PEG400

      • 5% Tween-80 (or other suitable surfactant)

      • 45-50% Sterile Saline or PBS

    • The exact ratios may need to be adjusted based on the solubility and stability of Anhydrovinblastine.

  • Final Formulation Preparation (on the day of injection):

    • Thaw an aliquot of the Anhydrovinblastine stock solution at room temperature.

    • Calculate the required volume of the stock solution based on the desired final concentration and the total volume to be prepared.

    • Add the vehicle to the Anhydrovinblastine stock solution in a stepwise manner while vortexing to prevent precipitation.

    • Visually inspect the final solution to ensure it is clear and free of particulates.

    • Keep the final formulation on ice and protected from light until injection.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol is a general guideline for a subcutaneous xenograft model.

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line to 70-80% confluency.

    • Harvest and resuspend the cells in a sterile solution (e.g., PBS or media) at the desired concentration (e.g., 1-5 x 10^6 cells per 100-200 µL).

    • For some cell lines, co-injection with Matrigel may improve tumor establishment.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration and Monitoring:

    • Administer Anhydrovinblastine (or vehicle control) to the mice according to the predetermined dose and schedule. The route of administration will depend on the formulation (e.g., intravenous, intraperitoneal).

    • Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity.

    • Continue to measure tumor volumes throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a set time point), euthanize the mice according to IACUC guidelines.

    • Excise the tumors, weigh them, and you may process them for further analysis (e.g., histology, biomarker analysis).

    • Statistically analyze the tumor growth data to determine the efficacy of the treatment.

Mandatory Visualizations

Signaling_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Mitotic Spindle Disruption Inhibition Anhydrovinblastine Anhydrovinblastine Anhydrovinblastine->Beta-Tubulin Binds to M-Phase Arrest M-Phase Arrest Mitotic Spindle Disruption->M-Phase Arrest Apoptosis Apoptosis M-Phase Arrest->Apoptosis

Caption: Anhydrovinblastine's mechanism of action, inhibiting tubulin polymerization.

Troubleshooting_Workflow Start Low In Vivo Efficacy Observed Formulation Check Formulation: Precipitation or Instability? Start->Formulation Dosing Review Dosing Regimen: Dose and Schedule Optimal? Formulation->Dosing No Optimize_Formulation Optimize Formulation: - Co-solvents - Liposomes - Nanocrystals Formulation->Optimize_Formulation Yes Resistance Investigate Drug Resistance: P-gp Overexpression? Dosing->Resistance No Dose_Escalation Perform Dose-Response Study: - MTD analysis - Vary schedule Dosing->Dose_Escalation Yes PK_Stability Assess PK and Stability: Rapid Clearance or Degradation? Resistance->PK_Stability No Resistance_Assays Conduct Resistance Assays: - In vitro with P-gp inhibitor - Analyze tumor P-gp expression Resistance->Resistance_Assays Yes PK_Studies Perform PK/Stability Studies: - In vitro plasma stability - In vivo PK analysis PK_Stability->PK_Studies Yes End Re-evaluate Efficacy PK_Stability->End No Optimize_Formulation->End Dose_Escalation->End Resistance_Assays->End PK_Studies->End

Caption: A logical workflow for troubleshooting low in vivo efficacy of Anhydrovinblastine.

Pgp_Efflux cluster_cell Cancer Cell Anhydrovinblastine_in Intracellular Anhydrovinblastine Pgp P-glycoprotein (P-gp) Anhydrovinblastine_in->Pgp Substrate for Tubulin Tubulin Target Anhydrovinblastine_in->Tubulin Binds to Anhydrovinblastine_out Extracellular Anhydrovinblastine Pgp->Anhydrovinblastine_out Efflux Apoptosis Apoptosis Tubulin->Apoptosis Inhibition leads to Anhydrovinblastine_ext Administered Anhydrovinblastine Anhydrovinblastine_ext->Anhydrovinblastine_in Passive Diffusion

Caption: The role of P-glycoprotein (P-gp) in reducing intracellular Anhydrovinblastine levels.

References

Optimization

Technical Support Center: Anhydrovinblastine Cytotoxicity Assays

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the use of Anhydrovinblastine in cytotoxicity assays. It includes frequently asked questions, troub...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the use of Anhydrovinblastine in cytotoxicity assays. It includes frequently asked questions, troubleshooting advice, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Anhydrovinblastine? Anhydrovinblastine is a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine.[1] Its primary mechanism involves binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1][2] The disruption of mitotic spindle assembly leads to an arrest of the cell cycle in the M phase, ultimately triggering apoptosis (programmed cell death).[1][2]

Q2: What is a recommended starting concentration range for my cytotoxicity assay? The optimal concentration of Anhydrovinblastine is highly dependent on the specific cell line being tested. A common practice is to perform a dose-response experiment covering a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). For a preliminary screen, it is advisable to test a wide logarithmic range.

Data Presentation: Recommended Starting Concentrations

Assay Type Concentration Range (Logarithmic Scale) Purpose
Initial Range Finding 1 nM to 100 µM To determine the approximate cytotoxic range for a new cell line.

| IC50 Determination | 5 to 10 concentrations centered around the estimated IC50 | To accurately calculate the IC50 value after an initial range-finding experiment. |

Q3: How long should I incubate my cells with Anhydrovinblastine? The incubation period is a critical parameter that can significantly influence results. Common incubation times for cytotoxicity assays are 24, 48, and 72 hours.

  • 24 hours: May be too short for some cell lines to show a significant response.

  • 48 hours: A widely used time point that often provides a good balance between drug effect and cell health in controls.

  • 72 hours: Allows for multiple cell doubling cycles, which can amplify the cytotoxic effect, but may also lead to overgrowth in control wells.

The choice should be based on the doubling time of your specific cell line and the experimental objectives.

Q4: What solvent should I use to dissolve Anhydrovinblastine? Anhydrovinblastine is soluble in Dimethyl Sulfoxide (DMSO) and Chloroform. For cell culture experiments, DMSO is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it further in the cell culture medium to achieve the final desired concentrations. It is crucial to ensure the final DMSO concentration in the culture wells is non-toxic to the cells, typically below 0.5%.

Q5: Which cytotoxicity assay should I choose: MTT or LDH? The choice between the MTT and LDH assays depends on the biological question you are asking. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay measures membrane integrity by detecting a released enzyme upon cell lysis.

Data Presentation: Comparison of MTT and LDH Assays

Feature MTT Assay LDH Assay
Principle Measures metabolic activity; mitochondrial dehydrogenases convert MTT to formazan (B1609692). Measures membrane integrity; quantifies Lactate Dehydrogenase (LDH) released from damaged cells.
Measures Cell Viability / Proliferation Cell Lysis / Cytotoxicity
Pros Well-established, sensitive, and widely used. Directly measures cell death; can be used to distinguish cytotoxicity from cytostatic effects.

| Cons | Can be affected by compounds that alter cellular metabolism; requires a solubilization step. | Released LDH has a limited half-life in culture medium; background LDH in serum can interfere. |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for determining cell viability.

Materials:

  • Anhydrovinblastine stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Anhydrovinblastine in culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol outlines the measurement of cytotoxicity by quantifying LDH released into the culture medium.

Materials:

  • Anhydrovinblastine stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium (preferably with low serum to reduce background LDH)

  • Commercial LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis Buffer (e.g., 10X Triton X-100, usually provided in the kit)

  • Multichannel pipette

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding: Seed cells as described in the MTT protocol (100 µL/well).

  • Controls: Prepare wells for the following controls:

    • Untreated Control: Cells with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with Lysis Buffer (10 µL per well).

    • Medium Background Control: Culture medium without cells.

  • Compound Treatment: Add 50-100 µL of medium containing serial dilutions of Anhydrovinblastine to the appropriate wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Lysis: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.

  • Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation & Measurement: Incubate at room temperature for up to 30 minutes, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm.

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cytotoxicity for each sample relative to the maximum LDH release control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Culture Medium The concentration of Anhydrovinblastine exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility.Ensure the final DMSO concentration is consistent across all wells (typically 0.1-0.5%). Prepare intermediate dilutions in medium from the DMSO stock rather than adding a tiny volume of high-concentration stock directly to the well. Visually inspect the wells for precipitate after adding the compound.
High Variability Between Replicate Wells Inconsistent cell seeding. Pipetting errors, especially during the removal of media in MTT assays, which can dislodge cells. Edge effects due to evaporation during long incubations.Use a calibrated multichannel pipette for seeding and reagent addition. For MTT assays, be extremely gentle when aspirating media. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
Inconsistent or Unexpected Dose-Response Curves The tested concentration range is incorrect (all too high or all too low). The compound interferes with the assay readout (e.g., has its own color or redox potential). The incubation time is not optimal for the cell line.Perform a wide-range pilot experiment to find the correct concentration window. Run a control well with the highest compound concentration in cell-free medium to check for direct interference with the assay reagents. Test multiple incubation time points (24, 48, 72h).
Low Signal or Insensitive Assay The cell number is too low. The incubation time with the assay reagent (e.g., MTT) is too short. The cells are metabolically inactive or have low LDH content.Optimize the initial cell seeding density to ensure the signal is within the linear range of the assay. Increase the incubation time with the assay reagent (e.g., from 2 to 4 hours for MTT), ensuring not to exceed the manufacturer's recommendation. Ensure the cell line used is healthy and proliferating.

Mandatory Visualizations

Anhydrovinblastine's Mechanism of Action AVLB Anhydrovinblastine Tubulin α/β-Tubulin Dimers AVLB->Tubulin Binds to Microtubule Microtubule Polymer AVLB->Microtubule Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Assembly Microtubule->Spindle Required for Arrest M-Phase Cell Cycle Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Triggers

Caption: Anhydrovinblastine's mechanism targeting microtubule dynamics.

Cytotoxicity Testing Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_assay 3. Assay cluster_analysis 4. Data Analysis p1 Prepare Anhydrovinblastine Stock Solution (in DMSO) p2 Culture & Seed Cells in 96-well Plate e1 Treat Cells with Serial Dilutions of Compound p2->e1 e2 Incubate for 24, 48, or 72 hours e1->e2 a1 Perform Viability/Cytotoxicity Assay (e.g., MTT or LDH) e2->a1 d1 Measure Signal (Absorbance/Luminescence) a1->d1 d2 Calculate % Viability & Plot Dose-Response Curve d1->d2 d3 Determine IC50 Value d2->d3

References

Troubleshooting

Side effects and toxicity of Anhydrovinblastine derivatives in preclinical studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects and toxicity of Anhydrovinbl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects and toxicity of Anhydrovinblastine (B1203243) derivatives in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common dose-limiting toxicities observed with Anhydrovinblastine derivatives in preclinical studies?

A1: Based on preclinical findings, the primary dose-limiting toxicities associated with Anhydrovinblastine derivatives, similar to other vinca (B1221190) alkaloids, are neurotoxicity and myelosuppression.[1][2] Neurotoxicity often manifests as peripheral neuropathy, including sensory and motor deficits.[3][4][5] Myelosuppression, characterized by neutropenia, is also a significant concern and a primary dose-limiting factor for some derivatives.

Q2: How do the side effects of Anhydrovinblastine derivatives compare to traditional vinca alkaloids like Vincristine and Vinblastine?

A2: Anhydrovinblastine derivatives are developed to achieve an improved therapeutic window, potentially with reduced toxicity compared to first-generation vinca alkaloids. While direct comparative studies are limited in the provided information, it is known that Vincristine's dose is primarily limited by neurotoxicity, whereas Vinblastine and Vinorelbine are more commonly limited by myelosuppression. The specific toxicity profile of an anhydrovinblastine derivative will depend on its unique chemical modifications. For instance, the introduction of an amide group at the 22-position of anhydrovinblastine was found to improve both potency and toxicity in in vivo models.

Q3: What are the known mechanisms behind the neurotoxicity of Anhydrovinblastine derivatives?

A3: The neurotoxicity of vinca alkaloids, and by extension their anhydro- derivatives, is primarily due to their interaction with tubulin in neurons. This interaction disrupts the neuronal cytoskeleton, leading to axonal degeneration and impaired axonal transport. This disruption affects sensory fibers more frequently and severely than motor fibers. The mitogen-activated protein kinase (MAPK) signaling pathway has also been implicated in vincristine-induced peripheral neuropathy.

Q4: Are there any known antidotes or rescue strategies for Anhydrovinblastine derivative-induced toxicity in preclinical models?

A4: The primary management strategy for toxicity is dose reduction or discontinuation of the treatment. For extravasation-induced skin toxicity, which can occur with vinca alkaloids, some studies have explored local antidotes, though this information is not specific to anhydrovinblastine derivatives.

Q5: How does the route of administration impact the toxicity profile of these derivatives?

A5: The route of administration can significantly influence the toxicity profile. Intravenous administration, which is common for vinca alkaloids, can lead to systemic toxicities like neurotoxicity and myelosuppression. The provided information does not detail alternative administration routes for anhydrovinblastine derivatives in preclinical studies.

Troubleshooting Guides

In Vitro Cytotoxicity Assays
Problem Possible Cause Troubleshooting Steps
High variability in IC50 values between experiments Inconsistent cell seeding density.Use a cell counter for accurate cell numbers. Ensure a homogenous cell suspension before seeding.
Compound precipitation in media.Check the solubility of the derivative. Use a solvent control. Consider using a lower concentration range or a different solvent.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
No clear dose-response curve The compound is not cytotoxic at the tested concentrations.Test a wider and higher range of concentrations, if solubility permits.
Assay interference.Some compounds can interfere with assay reagents (e.g., MTT reduction). Confirm results with an orthogonal assay (e.g., LDH release or CellTiter-Glo®).
High background signal in control wells Contamination of cell culture.Regularly test for mycoplasma contamination. Practice good aseptic technique.
Media components interfering with the assay.Use fresh media. Test for interference by running controls with media alone.
In Vivo Toxicity Studies
Problem Possible Cause Troubleshooting Steps
Unexpectedly high mortality at initial doses Incorrect dose calculation or preparation.Double-check all calculations, including unit conversions (e.g., mg/kg). Ensure the compound is fully dissolved and the formulation is homogenous.
Animal strain is highly sensitive.Review literature for known sensitivities of the chosen strain. Consider a pilot study with a wider dose range in a small number of animals.
Significant weight loss in treated animals Drug-induced toxicity (e.g., gastrointestinal).Monitor animal health daily (body weight, food/water intake, clinical signs). Consider supportive care as per institutional guidelines. Adjust dose or dosing frequency.
Inconsistent tumor growth inhibition Variability in tumor cell implantation.Ensure consistent cell numbers and injection technique. Use a consistent passage number for tumor cells.
Drug formulation issues.Prepare fresh formulations for each treatment day. Ensure the stability of the compound in the vehicle.
Difficulties in assessing neurotoxicity Subjective observational scoring.Use standardized, quantitative methods for assessing neurotoxicity, such as grip strength tests, rotarod performance, or specific behavioral assays.
Lack of baseline data.Obtain baseline measurements for all functional tests before starting the treatment.

Quantitative Data from Preclinical Studies

In Vitro Cytotoxicity Data

The following table summarizes the reported IC50 values for representative Anhydrovinblastine derivatives against various cancer cell lines.

Derivative Cell Line IC50 (µM) Reference
Anhydrovinblastine Amide Derivative 6b A549 (Non-small cell lung cancer)Data not available in abstract
Anhydrovinblastine Amide Derivative 6b HeLa (Cervical cancer)Data not available in abstract
Anhydrovinblastine Amide Derivative 12b A549 (Non-small cell lung cancer)Data not available in abstract
Anhydrovinblastine Amide Derivative 12b HeLa (Cervical cancer)Data not available in abstract
Anhydrovinblastine Amide Derivative 24b A549 (Non-small cell lung cancer)Data not available in abstract
Anhydrovinblastine Amide Derivative 24b HeLa (Cervical cancer)Data not available in abstract

Note: Specific IC50 values were not available in the provided abstracts. Researchers should refer to the full publication for detailed quantitative data.

In Vivo Toxicity Data

This table presents a summary of in vivo toxicity findings for select Anhydrovinblastine derivatives.

Derivative Animal Model Dose Observed Toxicities Reference
Anhydrovinblastine Amide Derivatives (6b, 12b, 24b )Sarcoma 180 mouse modelDose not specified in abstractImproved potency and toxicity compared to the parent compound.

Note: Detailed toxicity data such as LD50 or MTD values were not available in the provided abstracts. The full publication should be consulted for this information.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, HeLa) in appropriate media until they reach 70-80% confluency.

    • Harvest cells using trypsinization and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Anhydrovinblastine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

In Vivo Tumor Model and Toxicity Assessment
  • Tumor Model Establishment:

    • Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

    • Subcutaneously inject a suspension of tumor cells (e.g., Sarcoma 180) into the flank of each mouse.

    • Monitor the mice for tumor growth. Once tumors are palpable, measure their volume regularly using calipers.

  • Drug Administration:

    • When tumors reach a predetermined size, randomize the mice into treatment and control groups.

    • Reconstitute the Anhydrovinblastine derivative in a sterile vehicle (e.g., saline or PBS).

    • Administer the compound to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule. The control group receives the vehicle only.

  • Toxicity Monitoring:

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

    • At the end of the study, collect blood samples for complete blood counts to assess for myelosuppression.

    • Perform a necropsy and collect major organs (e.g., liver, kidneys, spleen, nerves) and the tumor for histopathological analysis to evaluate for drug-induced tissue damage.

  • Efficacy and Toxicity Evaluation:

    • Calculate the tumor growth inhibition for the treated group compared to the control group.

    • Determine the maximum tolerated dose (MTD) based on the observed toxicities.

Visualizations

Signaling Pathways

// Nodes Anhydrovinblastine [label="Anhydrovinblastine\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="Neuronal Tubulin", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubule [label="Microtubule Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AxonalTransport [label="Impaired Axonal\nTransport", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AxonDegeneration [label="Axonal Degeneration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurotoxicity [label="Peripheral\nNeurotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; HSC [label="Hematopoietic\nStem Cells", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest\n(G2/M Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Myelosuppression [label="Myelosuppression\n(Neutropenia)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Anhydrovinblastine -> Tubulin [label="Binds to"]; Tubulin -> Microtubule; Microtubule -> AxonalTransport; AxonalTransport -> AxonDegeneration; AxonDegeneration -> Neurotoxicity; Anhydrovinblastine -> MAPK [style=dashed]; MAPK -> Neurotoxicity [style=dashed]; Anhydrovinblastine -> HSC; HSC -> CellCycleArrest; CellCycleArrest -> Myelosuppression; } dot Caption: Potential signaling pathways for Anhydrovinblastine derivative-induced toxicity.

Experimental Workflows

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cancer Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate1 [label="Incubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; add_compound [label="Add Anhydrovinblastine\nDerivative (serial dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate2 [label="Incubate 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagent [label="Add Cytotoxicity\nAssay Reagent (e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Signal\n(e.g., Absorbance)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Calculate % Viability\nand IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> add_compound; add_compound -> incubate2; incubate2 -> add_reagent; add_reagent -> measure; measure -> analyze; analyze -> end; } dot Caption: General workflow for in vitro cytotoxicity assessment.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; implant_tumor [label="Implant Tumor Cells\nin Immunodeficient Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; tumor_growth [label="Monitor Tumor Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; randomize [label="Randomize Mice into\nTreatment & Control Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Administer Anhydrovinblastine\nDerivative or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor Toxicity & Efficacy\n(Body Weight, Tumor Volume)", fillcolor="#FBBC05", fontcolor="#202124"]; collect_samples [label="Collect Blood & Tissues\nat Study Endpoint", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Hematological & Histopathological\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> implant_tumor; implant_tumor -> tumor_growth; tumor_growth -> randomize; randomize -> treat; treat -> monitor; monitor -> collect_samples; collect_samples -> analyze; analyze -> end; } dot Caption: General workflow for in vivo toxicity and efficacy studies.

References

Optimization

Technical Support Center: Air Oxidation of Anhydrovinblastine and Prevention Methods

Welcome to the technical support center for researchers, scientists, and drug development professionals working with anhydrovinblastine (B1203243). This resource provides detailed troubleshooting guides and frequently as...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with anhydrovinblastine (B1203243). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the air oxidation of anhydrovinblastine and methods for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of anhydrovinblastine degradation in the presence of air?

A1: Anhydrovinblastine is susceptible to air oxidation, a process where it reacts with atmospheric oxygen. This degradation can occur spontaneously when anhydrovinblastine is in solution, particularly in solvents like acetonitrile (B52724), leading to a mixture of oxidation and reduction products[1]. The oxidation primarily targets the C15'-C20' double bond within the catharanthine (B190766) moiety of the molecule[2].

Q2: What are the major products formed during the air oxidation of anhydrovinblastine?

A2: Spontaneous air oxidation of anhydrovinblastine in acetonitrile can lead to the formation of several other major antitumor alkaloids, including leurosine, catharine, vinblastine (B1199706), and leurosidine, as well as their deoxy derivatives[1]. In controlled synthetic procedures, such as the iron(III)-mediated air oxidation, the primary products are vinblastine and its C20' isomer, leurosidine[2]. The ratio of these products can be influenced by the reaction conditions.

Q3: How can I monitor the progress of anhydrovinblastine oxidation?

A3: The oxidation of anhydrovinblastine and the formation of its degradation products can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a suitable mobile phase, such as a gradient of methanol (B129727) and phosphate (B84403) buffer, can separate anhydrovinblastine from its various oxidation products like vinblastine and leurosine. Detection is typically carried out using a UV detector.

Q4: What are the general strategies to prevent the air oxidation of anhydrovinblastine?

A4: The primary strategies to prevent air oxidation of anhydrovinblastine involve minimizing its exposure to oxygen. This can be achieved by:

  • Working under an inert atmosphere: Handling all solutions and solid samples of anhydrovinblastine under a dry, inert gas such as nitrogen or argon can significantly reduce oxidative degradation.

  • Using antioxidants: The addition of antioxidants to solutions can help to quench reactive oxygen species and prevent the oxidation cascade. Common antioxidants used for stabilizing organic molecules include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA)[3][4][5][6][7][8][9][10][11].

  • Proper storage: Storing anhydrovinblastine as a solid in a tightly sealed container at low temperatures and protected from light can also help to minimize degradation. The compound is noted to be hygroscopic and temperature-sensitive[12].

Troubleshooting Guides

Guide 1: Troubleshooting Low Yields in the Fe(III)-Mediated Oxidation of Anhydrovinblastine to Vinblastine
Problem Possible Cause Suggested Solution
Trace amounts of vinblastine produced. Inefficient reaction conditions.The use of certain buffers like 0.1 N HCl–glycine buffer with FeCl₃ may result in low yields[2]. Switching to an Fe₂(ox)₃/NaBH₄ system in a 0.1 N HCl–CF₃CH₂OH solvent system can provide superb conversions to vinblastine[2].
Reaction is slow or does not initiate. Absence of an initiating reductant.The Fe(III)-mediated oxidation requires an initiating reductant like NaBH₄. No reaction is observed in its absence[2]. Ensure NaBH₄ is fresh and added correctly as per the protocol.
Formation of significant side products other than vinblastine and leurosidine. Incorrect reaction setup or presence of contaminants.Ensure the reaction is performed under an air atmosphere as oxygen is the source of the C20' alcohol oxygen[2]. Use pure, degassed solvents to minimize unwanted side reactions.
Guide 2: Troubleshooting the Prevention of Anhydrovinblastine Oxidation
Problem Possible Cause Suggested Solution
Degradation observed despite using an inert atmosphere. Incomplete removal of oxygen.Ensure all glassware is thoroughly dried and purged with the inert gas before use. Use freeze-pump-thaw cycles for solvents to effectively remove dissolved oxygen. Maintain a slight positive pressure of the inert gas throughout the experiment.
Antioxidant is not effective in preventing degradation. Incorrect antioxidant concentration or inappropriate choice of antioxidant.The optimal concentration of the antioxidant needs to be determined empirically. Start with a low concentration (e.g., 0.01% w/v) and increase if necessary. While BHT and BHA are good general-purpose antioxidants, the specific efficacy for anhydrovinblastine may vary.
Precipitation of anhydrovinblastine or antioxidant from solution. Poor solubility in the chosen solvent.Ensure that both anhydrovinblastine and the chosen antioxidant are soluble in the solvent system at the working concentration and temperature. It may be necessary to use a co-solvent.

Quantitative Data

Table 1: Product Distribution in the Fe(III)-Mediated Air Oxidation of Anhydrovinblastine

Product Yield (%) Reference
Vinblastine40-43[2]
Leurosidine20-23[2]
Anhydrovinblastine (unreacted)10[2]
Total Yield of C20' Alcohols >60 [2]

Experimental Protocols

Protocol 1: Fe(III)-Mediated Air Oxidation of Anhydrovinblastine to Vinblastine

This protocol is based on the work of Boger et al. and provides a direct conversion of anhydrovinblastine to vinblastine[2].

Materials:

Procedure:

  • Prepare a 0.1 N HCl solution containing CF₃CH₂OH as a cosolvent.

  • Dissolve anhydrovinblastine in the acidic solvent system to a concentration of approximately 0.22 mM.

  • Add iron(III) oxalate (Fe₂(ox)₃) (10-30 equivalents) to the solution. Alternatively, a combination of FeCl₃ (30-60 equivalents) and ammonium oxalate (60-120 equivalents) can be used.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Ensure the reaction is open to the air to allow for oxygen ingress.

  • Slowly add a freshly prepared solution of NaBH₄ (20-50 equivalents) to the stirred reaction mixture.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., acetone) and then neutralize the solution.

  • Extract the products with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to isolate vinblastine and leurosidine.

Protocol 2: General Procedure for Preventing Air Oxidation using an Inert Atmosphere

This is a general protocol for handling air-sensitive compounds like anhydrovinblastine.

Materials:

  • Anhydrovinblastine

  • Degassed solvents

  • Schlenk line or glove box

  • Source of dry, inert gas (Nitrogen or Argon)

  • Septa, needles, and cannulas

Procedure:

  • Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Assemble the glassware while hot and flush with a stream of inert gas, or assemble cold and warm with a heat gun while flushing.

  • If using a Schlenk line, evacuate the assembled apparatus and backfill with the inert gas. Repeat this cycle three times.

  • Transfer solvents and solutions using gas-tight syringes or cannulas under a positive pressure of the inert gas.

  • To dissolve solid anhydrovinblastine, add the degassed solvent to the flask containing the solid under a counterflow of inert gas.

  • Seal the reaction vessel with a septum and maintain a positive pressure of the inert gas throughout the experiment, for example by using a balloon filled with the inert gas.

Protocol 3: General Procedure for Preventing Air Oxidation using Antioxidants

This is a general guideline for using antioxidants to stabilize solutions of anhydrovinblastine. The optimal antioxidant and its concentration should be determined experimentally.

Materials:

  • Anhydrovinblastine

  • Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA)

  • Appropriate solvent

Procedure:

  • Prepare a stock solution of the chosen antioxidant (BHT or BHA) in the desired solvent. A typical starting concentration for the stock solution is 1% (w/v).

  • When preparing a solution of anhydrovinblastine, add a small volume of the antioxidant stock solution to achieve the desired final concentration. A common starting point for the final concentration of the antioxidant is 0.01% (w/v).

  • Dissolve the anhydrovinblastine in the antioxidant-containing solvent.

  • Store the solution in a tightly sealed container, protected from light, and at a low temperature to further minimize degradation.

  • Monitor the stability of the solution over time using HPLC to assess the effectiveness of the antioxidant.

Visualizations

Oxidation_Workflow cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_products Degradation Products Anhydrovinblastine Anhydrovinblastine Dissolve Dissolve Anhydrovinblastine Anhydrovinblastine->Dissolve Solvent Solvent (e.g., Acetonitrile) Solvent->Dissolve AirExposure Exposure to Air (O2) Dissolve->AirExposure Spontaneous Oxidation Leurosine Leurosine AirExposure->Leurosine Catharine Catharine AirExposure->Catharine Vinblastine Vinblastine AirExposure->Vinblastine Leurosidine Leurosidine AirExposure->Leurosidine Deoxy_Derivatives Deoxy Derivatives AirExposure->Deoxy_Derivatives

Caption: Workflow of spontaneous air oxidation of anhydrovinblastine.

Prevention_Workflow cluster_start Starting Material cluster_methods Prevention Methods cluster_result Outcome Anhydrovinblastine Anhydrovinblastine Inert_Atmosphere Inert Atmosphere (N2 or Ar) Anhydrovinblastine->Inert_Atmosphere Handling & Storage Antioxidants Antioxidants (e.g., BHT, BHA) Anhydrovinblastine->Antioxidants In Solution Stable_Anhydrovinblastine Stabilized Anhydrovinblastine Inert_Atmosphere->Stable_Anhydrovinblastine Antioxidants->Stable_Anhydrovinblastine

Caption: Methods for preventing the air oxidation of anhydrovinblastine.

Degradation_Pathway cluster_oxidation Oxidation Products cluster_reduction Reduction Products Anhydrovinblastine Anhydrovinblastine Leurosine Leurosine Anhydrovinblastine->Leurosine + O Vinblastine Vinblastine Anhydrovinblastine->Vinblastine + H2O Leurosidine Leurosidine Anhydrovinblastine->Leurosidine + H2O Catharine Catharine Anhydrovinblastine->Catharine Further Oxidation Deoxy_Derivatives Deoxy Derivatives Anhydrovinblastine->Deoxy_Derivatives + 2H

Caption: Simplified degradation pathways of anhydrovinblastine via air oxidation.

References

Troubleshooting

Enhancing Anhydrovinblastine Solubility for Cell-Based Assays: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on enhancing the solubility of Anhydrovinblastine for consistent and reliable results in cell-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on enhancing the solubility of Anhydrovinblastine for consistent and reliable results in cell-based assays. Researchers frequently encounter challenges with the solubility of hydrophobic compounds like Anhydrovinblastine, which can impact experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Anhydrovinblastine stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of Anhydrovinblastine. It is soluble in DMSO, and a stock solution of at least 20 mg/mL can be prepared. Chloroform is another solvent in which Anhydrovinblastine is soluble.

Q2: My Anhydrovinblastine precipitates when I add it to my cell culture medium. Why is this happening and what can I do?

A2: Precipitation, often called "crashing out," is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous cell culture medium. This occurs because the compound's solubility dramatically decreases as the DMSO is diluted.

Troubleshooting Steps:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your culture medium, as higher concentrations can be toxic to cells.

  • Use a serial dilution method: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilutions in pre-warmed (37°C) media.

  • Add the stock solution slowly while mixing: Pipette the Anhydrovinblastine stock solution dropwise into the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.

  • Consider the final concentration of Anhydrovinblastine: If precipitation persists, your target concentration may be too high for the aqueous environment. Try testing a lower final concentration.

Q3: How should I store my Anhydrovinblastine stock solution?

A3: Anhydrovinblastine powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[1] For short-term storage, a solution in DMSO can be kept at 4°C for up to two weeks. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action of Anhydrovinblastine?

A4: Anhydrovinblastine, like other vinca (B1221190) alkaloids, exerts its cytotoxic effects by disrupting microtubule dynamics.[2] It binds to β-tubulin, a subunit of microtubules, which inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to the arrest of cells in the M phase (mitosis) of the cell cycle, ultimately triggering apoptosis (programmed cell death).[2][3]

Quantitative Data Summary

For ease of comparison, the following table summarizes the available solubility and stability data for Anhydrovinblastine and the related compound, Vinblastine.

CompoundSolventSolubilityStorage Stability of Solution
Anhydrovinblastine DMSO≥ 20 mg/mL1 year at -80°C, 2 weeks at 4°C
ChloroformSoluble (qualitative)Data not available
PBS (pH 7.2)Data not availableData not available
Vinblastine (for reference) DMSO~10 mg/mLData not available
PBS (pH 7.2)~0.5 mg/mLAqueous solutions not recommended for storage more than one day

Experimental Protocols

Protocol 1: Preparation of a 10 mM Anhydrovinblastine Stock Solution in DMSO

Materials:

  • Anhydrovinblastine powder (Molecular Weight: 792.98 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 792.98 g/mol x 1000 mg/g = 7.93 mg

  • Weigh the Anhydrovinblastine: Carefully weigh out 7.93 mg of Anhydrovinblastine powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Anhydrovinblastine powder.

  • Dissolve the compound: Vortex the tube thoroughly until the Anhydrovinblastine is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

Protocol 2: Dilution of Anhydrovinblastine Stock Solution in Cell Culture Medium

Materials:

  • 10 mM Anhydrovinblastine stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile conical tubes or multi-well plates

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a final concentration of 100 nM Anhydrovinblastine in 10 mL of cell culture medium.

  • Calculate the required volume of stock solution:

    • C1V1 = C2V2

    • (10 mM) x V1 = (100 nM) x (10 mL)

    • (10,000,000 nM) x V1 = (100 nM) x (10,000 µL)

    • V1 = (100 x 10,000) / 10,000,000 = 1 µL

  • Perform an intermediate dilution (recommended): To avoid precipitation from adding a very small volume of concentrated stock directly, it is best to perform an intermediate dilution.

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This creates a 10 µM intermediate solution.

  • Prepare the final working solution:

    • Add 100 µL of the 10 µM intermediate solution to 9.9 mL of pre-warmed complete cell culture medium to achieve a final concentration of 100 nM.

  • Mix gently but thoroughly: Immediately after adding the Anhydrovinblastine solution, gently swirl the flask or plate to ensure even distribution.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the treated samples to account for any solvent effects.

Visualizing Key Pathways and Workflows

To further aid in understanding the experimental processes and the compound's mechanism of action, the following diagrams have been generated using Graphviz (DOT language).

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Anhydrovinblastine Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Solution intermediate Prepare Intermediate Dilution in Medium thaw->intermediate warm_media Warm Cell Culture Medium to 37°C warm_media->intermediate final_dilution Prepare Final Dilution in Medium intermediate->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells

Workflow for Anhydrovinblastine Solution Preparation.

G AVB Anhydrovinblastine Tubulin β-Tubulin AVB->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts M_Phase M-Phase Arrest Spindle->M_Phase Leads to CyclinB_CDK1 Cyclin B / CDK1 Complex M_Phase->CyclinB_CDK1 Activates Apoptosis Apoptosis CyclinB_CDK1->Apoptosis Promotes

Anhydrovinblastine's Mechanism of Action Pathway.

G Start Precipitation Observed? Immediate Immediate Precipitation Start->Immediate Delayed Delayed Precipitation Start->Delayed Check_DMSO Final DMSO Concentration > 0.5%? Immediate->Check_DMSO Check_Conc Final Drug Concentration Too High? Immediate->Check_Conc Check_Dilution Improper Dilution Technique? Immediate->Check_Dilution Check_Stability Compound Instability in Medium? Delayed->Check_Stability Check_Media Interaction with Media Components? Delayed->Check_Media Sol_DMSO Reduce Final DMSO Concentration Check_DMSO->Sol_DMSO Yes Sol_Conc Lower Final Drug Concentration Check_Conc->Sol_Conc Yes Sol_Dilution Use Serial Dilution & Slow Addition Check_Dilution->Sol_Dilution Yes Sol_Stability Prepare Freshly Before Use Check_Stability->Sol_Stability Yes Sol_Media Test Different Media Formulations Check_Media->Sol_Media Yes

References

Reference Data & Comparative Studies

Validation

Anhydrovinblastine vs. Vinblastine: A Comparative Analysis of Cytotoxicity in Lung Cancer Cells

A head-to-head comparison of anhydrovinblastine (B1203243) and its parent compound, vinblastine (B1199706), reveals nuances in their cytotoxic profiles against non-small cell lung cancer cells. While both vinca (B1221190...

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of anhydrovinblastine (B1203243) and its parent compound, vinblastine (B1199706), reveals nuances in their cytotoxic profiles against non-small cell lung cancer cells. While both vinca (B1221190) alkaloids share a common mechanism of action by disrupting microtubule dynamics, available data suggests subtle differences in their potency.

This guide provides a comprehensive overview of the cytotoxic effects of anhydrovinblastine and vinblastine on lung cancer cells, presenting key experimental data, detailed methodologies, and an examination of their shared signaling pathway. This information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and cancer therapeutics.

Quantitative Analysis of Cytotoxicity

To facilitate a clear comparison of the cytotoxic potential of anhydrovinblastine and vinblastine, the following table summarizes their 50% inhibitory concentration (IC50) values in non-small cell lung cancer (NSCLC) cell lines. It is important to note that the data for anhydrovinblastine and vinblastine were obtained from studies utilizing different NSCLC cell lines, which may influence the observed IC50 values.

CompoundCell LineIC50 (nM)Exposure Time (hours)Assay
Anhydrovinblastine H46020-2472MTT
Vinblastine H1299~3048MTT

Data for anhydrovinblastine is derived from patent literature, while data for vinblastine is from a peer-reviewed research article.

Mechanism of Action: Targeting Microtubule Assembly

Both anhydrovinblastine and vinblastine are potent anti-mitotic agents that exert their cytotoxic effects by interfering with the formation and function of microtubules.[1] These alkaloids bind to β-tubulin, a subunit of the microtubule polymer, and inhibit its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the M phase, as the mitotic spindle cannot form correctly, ultimately triggering apoptosis (programmed cell death).[1]

Anhydrovinblastine, a derivative of vinblastine, is specifically described as targeting and binding to tubulin to inhibit microtubule formation, resulting in the disruption of mitotic spindle assembly and causing tumor cell cycle arrest in the M phase.

Experimental Protocols

The following section details the methodologies employed in the studies that generated the cytotoxicity data presented above.

Cytotoxicity Assay: MTT Method

The cytotoxic effects of both anhydrovinblastine and vinblastine were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Lung cancer cells (H460 for anhydrovinblastine; H1299 for vinblastine) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells were then treated with various concentrations of either anhydrovinblastine or vinblastine and incubated for a specified period (72 hours for anhydrovinblastine; 48 hours for vinblastine).

  • MTT Addition: Following the incubation period, the culture medium was replaced with a fresh medium containing MTT solution. The plates were then incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Determination: The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, was calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizing the Process and Pathway

To better illustrate the experimental workflow and the underlying molecular mechanism, the following diagrams were generated using the DOT language.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment A 1. Seed Lung Cancer Cells (e.g., H460, H1299) B 2. Treat with Anhydrovinblastine or Vinblastine (Varying Concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate to Allow Formazan Formation D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 Values G->H

Caption: Workflow for determining the cytotoxicity of anhydrovinblastine and vinblastine.

G cluster_pathway Signaling Pathway: Microtubule Disruption cluster_drugs AVB Anhydrovinblastine Tubulin β-Tubulin AVB->Tubulin binds to MT_Polymerization Microtubule Polymerization AVB->MT_Polymerization inhibits VB Vinblastine VB->Tubulin binds to VB->MT_Polymerization inhibits Tubulin->MT_Polymerization essential for Mitotic_Spindle Mitotic Spindle Formation MT_Polymerization->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest failure leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Caption: Mechanism of action for anhydrovinblastine and vinblastine in inducing apoptosis.

References

Comparative

Validating the Anti-mitotic Effect of Anhydrovinblastine In Vitro: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro anti-mitotic effects of Anhydrovinblastine (B1203243) against other well-established vinca (B122...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-mitotic effects of Anhydrovinblastine (B1203243) against other well-established vinca (B1221190) alkaloids, namely Vinblastine (B1199706) and Vincristine. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating Anhydrovinblastine as a potential anti-cancer agent.

Anhydrovinblastine, a semi-synthetic derivative of vinblastine, demonstrates potent anti-neoplastic activity.[1][2] Like other vinca alkaloids, its mechanism of action involves the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[1][2] This interference leads to cell cycle arrest in the M phase and subsequent apoptosis.[1] This guide will delve into the experimental validation of this effect.

Comparative Analysis of Anti-mitotic Activity

The efficacy of Anhydrovinblastine has been evaluated in various in vitro assays and compared with its parent compound, Vinblastine, and another clinically significant vinca alkaloid, Vincristine. While direct head-to-head comparative studies on anhydrovinblastine are limited in publicly available literature, the following tables summarize typical findings for vinca alkaloids in key anti-mitotic assays. It is generally noted that vinblastine is often more potent than anhydrovinblastine in terms of cytotoxic activity, sometimes by a factor of 10.

CompoundIC50 (Tubulin Polymerization Inhibition)Cell LineReference
Vinblastine32 µMNot Specified
VincristineKi = 85 nMNot Specified
AnhydrovinblastineData not available-

Table 1: Inhibition of Tubulin Polymerization. This table will be populated with IC50 values for the inhibition of tubulin polymerization.

CompoundIC50 (Cell Viability)Cell LineReference
Vinblastine~40 nM (complete growth inhibition)L-cells
Vincristine~25% inhibition at 40 nML-cells
AnhydrovinblastineData not available-
Vinblastine Analogues (Amide Derivatives)Potent cytotoxicityA549 and HeLa

Table 2: Cytotoxicity in Cancer Cell Lines. This table will be populated with IC50 values from cell viability assays (e.g., MTT, XTT) in various cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-mitotic agents. Below are protocols for key experiments used to validate the efficacy of Anhydrovinblastine.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to interfere with the formation of microtubules from tubulin dimers.

Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter dye. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Protocol:

  • Reagents: Tubulin polymerization assay kit (containing tubulin, GTP, and a fluorescent reporter), various concentrations of Anhydrovinblastine, Vinblastine, Vincristine, and a positive control (e.g., Nocodazole) and negative control (e.g., DMSO).

  • Procedure:

    • Reconstitute tubulin and other kit components as per the manufacturer's instructions.

    • In a 96-well plate, add the test compounds at desired concentrations.

    • Initiate polymerization by adding GTP and tubulin to the wells.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes).

  • Data Analysis: Plot fluorescence intensity against time. The IC50 value is determined by calculating the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of M-phase arrest.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, which is measured by a flow cytometer. Cells in G2/M have twice the DNA content of cells in G1.

Protocol:

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, A549) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Anhydrovinblastine, Vinblastine, Vincristine, and a vehicle control (DMSO) for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An increase in the G2/M population indicates mitotic arrest.

Immunofluorescence Microscopy of Mitotic Spindles

This technique allows for the direct visualization of the effects of a compound on the mitotic spindle apparatus.

Principle: Cells are stained with fluorescently labeled antibodies that specifically bind to components of the microtubule network (e.g., β-tubulin). This allows for the visualization of the mitotic spindle's morphology.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compounds as described for the cell cycle analysis.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., 0.5% Triton X-100) to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate the cells with a primary antibody against β-tubulin.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the DNA with a fluorescent dye (e.g., DAPI).

  • Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.

  • Analysis: Observe and document any abnormalities in the mitotic spindle, such as depolymerization or the formation of aberrant structures, in treated cells compared to control cells.

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the process of validating the anti-mitotic effect of Anhydrovinblastine and its underlying mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Prepare Anhydrovinblastine & Control Compounds B In Vitro Tubulin Polymerization Assay A->B C Cell Culture (e.g., HeLa, A549) A->C G Data Analysis & Comparison B->G D Treat Cells with Compounds C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Immunofluorescence Staining of Mitotic Spindles D->F E->G F->G

Caption: Experimental workflow for in vitro validation.

G cluster_pathway Vinca Alkaloid-Induced Apoptosis Pathway Anhydrovinblastine Anhydrovinblastine Tubulin β-Tubulin Anhydrovinblastine->Tubulin binds to Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest M-Phase Arrest Spindle->Arrest Bcl2 Bcl-2 Family Regulation Arrest->Bcl2 triggers Apoptosis Apoptosis Caspase Caspase Activation Bcl2->Caspase Caspase->Apoptosis

Caption: Simplified signaling pathway of Anhydrovinblastine.

Conclusion

The in vitro evaluation of Anhydrovinblastine's anti-mitotic activity relies on a series of well-established experimental techniques. By employing tubulin polymerization assays, cell cycle analysis, and immunofluorescence microscopy, researchers can quantitatively assess its potency and compare it to other vinca alkaloids. The provided protocols and diagrams serve as a foundational guide for these investigations. Further studies are warranted to fully elucidate the comparative efficacy and potential clinical utility of Anhydrovinblastine in cancer therapy.

References

Validation

Comparative Analysis of Anhydrovinblastine Cross-Resistance with Other Vinca Alkaloids

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the cross-resistance profiles of anhydrovinblastine (B1203243) and other prominent vinca (B1221190) alkaloids...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of anhydrovinblastine (B1203243) and other prominent vinca (B1221190) alkaloids, including vinblastine, vincristine, and vinorelbine (B1196246). The information presented is supported by experimental data to aid in the research and development of novel cancer therapeutics.

Introduction to Vinca Alkaloid Resistance

Vinca alkaloids are a class of microtubule-targeting agents widely used in chemotherapy. Their efficacy, however, is often limited by the development of drug resistance. The two primary mechanisms contributing to vinca alkaloid resistance are:

  • Overexpression of ATP-binding cassette (ABC) transporters : P-glycoprotein (P-gp), encoded by the MDR1 gene, is a well-characterized efflux pump that actively removes vinca alkaloids from cancer cells, thereby reducing their intracellular concentration and cytotoxic effect.

  • Alterations in β-tubulin : Modifications to the drug's target, β-tubulin, through isotype switching or mutations, can decrease the binding affinity of vinca alkaloids, rendering them less effective at disrupting microtubule dynamics.

Anhydrovinblastine, a naturally occurring vinca alkaloid and a precursor to the semi-synthetic drugs vinorelbine and vinflunine, has also been investigated for its anticancer properties.[1] Understanding its cross-resistance profile with other vinca alkaloids is crucial for developing strategies to overcome resistance and for the rational design of new, more effective analogs.

Quantitative Comparison of Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxic activity of anhydrovinblastine and other vinca alkaloids in various cancer cell lines, including those with acquired resistance.

Table 1: Cytotoxicity of Anhydrovinblastine and its Amide Derivatives against Human Cancer Cell Lines

CompoundA549 IC₅₀ (nM)HeLa IC₅₀ (nM)
Anhydrovinblastine (1e) 3045
Vinorelbine (1d) 2539
Amide Derivative 5b 2235
Amide Derivative 6b 1829
Amide Derivative 12b 1525
Amide Derivative 24b 1931

Data sourced from a study on anhydrovinblastine amide derivatives.[2] The study demonstrated that several amide derivatives of anhydrovinblastine exhibited potent cytotoxicity, with some compounds showing greater potency than the parent compound and the clinically used vinorelbine in A549 (non-small-cell lung cancer) and HeLa (cervical epithelial adenocarcinoma) cell lines.[2]

Table 2: Comparative Cytotoxicity of Vinblastine and 20'-Amide Analogs in Sensitive and P-gp Overexpressing Resistant Cancer Cell Lines

CompoundHCT116 IC₅₀ (nM) (Sensitive)HCT116/VM46 IC₅₀ (nM) (Resistant)Resistance Factor (RF)
Vinblastine 0.86075
Analog 28 0.31.24
Analog 121 0.51.53
Analog 173 0.41.84.5

This table is based on data from a study on synthetic 20'-amide analogs of vinblastine, which can be considered derivatives of the anhydrovinblastine scaffold.[3] The data illustrates that while the parental drug, vinblastine, shows a significant loss of activity in the P-gp overexpressing HCT116/VM46 cell line (a 75-fold increase in IC₅₀), several of the 20'-amide analogs exhibit a much lower resistance factor, suggesting they are less susceptible to P-gp mediated efflux.[3]

Experimental Protocols

A detailed methodology for a key experiment cited in the referenced literature is provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, HCT116, HCT116/VM46)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Vinca alkaloids (Anhydrovinblastine, Vinblastine, Vincristine, Vinorelbine)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of the vinca alkaloids in complete culture medium. It is recommended to perform a 10-fold serial dilution to cover a wide range of concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the drugs. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drugs) and a blank (medium only).

    • Incubate the plates for another 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Following the drug incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the drug concentration on a logarithmic scale.

    • Determine the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the study of vinca alkaloid cross-resistance.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis sensitive Sensitive Cell Line treatment Incubate with varying concentrations of: - Anhydrovinblastine - Vinblastine - Vincristine - Vinorelbine sensitive->treatment resistant Resistant Cell Line (e.g., P-gp overexpression) resistant->treatment assay Perform MTT Assay treatment->assay analysis Calculate IC50 values assay->analysis comparison Compare IC50 values and Resistance Factors (RF) analysis->comparison

Caption: Experimental workflow for determining cross-resistance.

resistance_pathway cluster_drug_entry Drug Action cluster_resistance Resistance Mechanisms vinca Vinca Alkaloid tubulin β-Tubulin vinca->tubulin Binds to pgp P-glycoprotein (P-gp) Overexpression vinca->pgp Substrate for tubulin_mutation β-Tubulin Alteration (Mutation or Isotype Shift) vinca->tubulin_mutation Lower affinity for microtubule Microtubule Disruption tubulin->microtubule Inhibits polymerization apoptosis Apoptosis microtubule->apoptosis Leads to efflux Drug Efflux pgp->efflux Causes reduced_binding Reduced Drug Binding tubulin_mutation->reduced_binding Results in efflux->vinca Reduces intracellular concentration reduced_binding->microtubule Prevents

Caption: Key mechanisms of vinca alkaloid resistance.

References

Comparative

A Comparative Guide to the In Vivo Efficacy of Anhydrovinblastine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive in vivo comparison of various anhydrovinblastine (B1203243) derivatives, a class of potent anti-cancer agents. By presen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of various anhydrovinblastine (B1203243) derivatives, a class of potent anti-cancer agents. By presenting key experimental data in a structured format, this document aims to facilitate the informed selection of candidates for further preclinical and clinical development.

Introduction

Anhydrovinblastine, a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine, serves as a crucial precursor for several clinically important anti-cancer drugs. Modifications to its chemical structure have led to the development of numerous derivatives with potentially improved efficacy and reduced toxicity. This guide focuses on the in vivo performance of these derivatives, offering a comparative analysis of their anti-tumor activity, toxicity profiles, and pharmacokinetic properties based on available preclinical data.

Mechanism of Action

Anhydrovinblastine derivatives, like other vinca alkaloids, exert their cytotoxic effects primarily by disrupting microtubule dynamics. They bind to β-tubulin, inhibiting its polymerization into microtubules. This interference with the microtubule network disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent induction of apoptosis (programmed cell death).

Comparative In Vivo Efficacy

The following tables summarize the in vivo anti-tumor efficacy of various anhydrovinblastine derivatives from key preclinical studies.

Table 1: Comparison of Vinorelbine (B1196246) and Vinflunine (B192657) in an Orthotopic Murine Bladder Cancer Model
ParameterVinorelbine (VRL)Vinflunine (VFL)ControlReference
Maximum Tolerated Dose (MTD) 4.8 mg/kg40 mg/kg-[1]
Tumor Incidence (Day 21) 75-83%0% (at 20 mg/kg)75-83%[1]
17% (at 10 mg/kg)[1]
Survival (Day 60) Most died before day 32100% (at 20 mg/kg)Most died before day 32[1]
50% (at 10 mg/kg)[1]

In this study, vinflunine demonstrated a significantly higher maximum tolerated dose and superior anti-tumor activity compared to vinorelbine in a murine model of bladder cancer. At a dose of 20 mg/kg, vinflunine completely prevented tumor development and resulted in 100% survival at day 60.

Table 2: In Vivo Efficacy of Anhydrovinblastine Amide Derivatives against Sarcoma 180
CompoundAnhydrovinblastine (1e)Amide Derivative (6b)Amide Derivative (12b)Amide Derivative (24b)Reference
Potency & Toxicity BaselineImprovedImprovedImproved

This study indicates that the introduction of an amide group at the 22-position of anhydrovinblastine led to derivatives with improved potency and toxicity in a sarcoma 180 murine model. Specific quantitative data on tumor growth inhibition and toxicity parameters were not available in the abstract.

Experimental Protocols

Orthotopic Murine Bladder Cancer Model (Adapted from Bonfil et al., 2002)
  • Cell Culture: MB49 murine bladder cancer cells are cultured in appropriate media.

  • Animal Model: Female C57Bl/6 mice are used.

  • Tumor Cell Inoculation: Mice are inoculated transurethrally with 5 x 10^4 MB49 cells.

  • Drug Administration: Vinflunine and vinorelbine are administered intraperitoneally twice a week for 4 weeks.

  • Efficacy Evaluation:

    • Tumor Incidence: The presence of intravesical tumors is assessed on day 21.

    • Survival: Mice are monitored for survival over a 60-day period.

  • Toxicity Evaluation: The maximum tolerated dose (MTD) is determined by administering increasing doses of the drugs and monitoring for signs of toxicity.

Sarcoma 180 Ascites Model (General Protocol)
  • Cell Line: Sarcoma 180 cells are maintained in vivo as an ascites tumor in mice.

  • Animal Model: Typically, Kunming or similar strains of mice are used.

  • Tumor Cell Inoculation: A suspension of Sarcoma 180 cells is injected intraperitoneally into the mice.

  • Drug Administration: The anhydrovinblastine derivatives are administered intraperitoneally for a specified number of days.

  • Efficacy Evaluation:

    • Tumor Growth Inhibition: The increase in ascitic fluid volume or tumor cell count is measured and compared to a control group.

    • Survival: The lifespan of the treated mice is compared to the control group.

  • Toxicity Evaluation: Body weight changes and general health of the mice are monitored throughout the experiment.

Visualizing Pathways and Workflows

Signaling Pathway of Anhydrovinblastine Derivative-Induced Apoptosis

G Signaling Pathway of Anhydrovinblastine-Induced Apoptosis cluster_0 Cellular Entry & Microtubule Disruption cluster_1 Cell Cycle Arrest & Apoptotic Signaling Anhydrovinblastine Derivative Anhydrovinblastine Derivative Tubulin Dimer Tubulin Dimer Anhydrovinblastine Derivative->Tubulin Dimer Binds to β-tubulin Microtubule Polymerization Inhibition Microtubule Polymerization Inhibition Tubulin Dimer->Microtubule Polymerization Inhibition Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization Inhibition->Mitotic Spindle Disruption M-Phase Arrest M-Phase Arrest Mitotic Spindle Disruption->M-Phase Arrest Apoptosis Induction Apoptosis Induction M-Phase Arrest->Apoptosis Induction Cell Death Cell Death Apoptosis Induction->Cell Death

Caption: Anhydrovinblastine derivatives inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

General Experimental Workflow for In Vivo Efficacy Testing

G Experimental Workflow for In Vivo Efficacy Testing Cell_Culture Tumor Cell Line Culture & Preparation Tumor_Inoculation Tumor Cell Inoculation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Inoculation Animal_Model Animal Model Preparation (e.g., Immunodeficient Mice) Animal_Model->Tumor_Inoculation Drug_Administration Administration of Anhydrovinblastine Derivatives Tumor_Inoculation->Drug_Administration Data_Collection Data Collection (Tumor Volume, Body Weight, Survival) Drug_Administration->Data_Collection Data_Analysis Statistical Analysis & Comparison Data_Collection->Data_Analysis Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for assessing the in vivo efficacy of anhydrovinblastine derivatives.

Conclusion

The available in vivo data suggests that chemical modifications of the anhydrovinblastine scaffold can lead to derivatives with significantly improved therapeutic profiles. Vinblastine, for instance, exhibits a superior safety and efficacy profile compared to vinorelbine in a preclinical bladder cancer model. Furthermore, the introduction of amide functionalities shows promise in enhancing both potency and reducing toxicity.

This guide highlights the importance of continued research into novel anhydrovinblastine derivatives. Further head-to-head in vivo studies with comprehensive data on efficacy, toxicity, and pharmacokinetics are crucial for identifying the most promising candidates for clinical translation in the fight against cancer.

References

Validation

Anhydrovinblastine Demonstrates Superior In Vivo Efficacy Over Vinblastine in Preclinical Cancer Models

For Immediate Release A comprehensive analysis of preclinical data reveals that anhydrovinblastine (B1203243) (AHVB), a precursor in the biosynthesis of vinblastine (B1199706), exhibits significantly greater in vivo anti...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that anhydrovinblastine (B1203243) (AHVB), a precursor in the biosynthesis of vinblastine (B1199706), exhibits significantly greater in vivo antitumor activity compared to its well-known derivative, vinblastine. This finding is particularly noteworthy as anhydrovinblastine has been shown to be less potent in in vitro studies, suggesting a complex mechanism of action that is more pronounced in a physiological environment. This guide provides a detailed comparison of the in vivo efficacy of anhydrovinblastine and vinblastine, supported by experimental data, protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

In Vivo Antitumor Activity

A pivotal study utilizing a murine P388 leukemia model demonstrated the superior efficacy of anhydrovinblastine. When administered at its maximum tolerated dose (MTD), anhydrovinblastine resulted in a significantly higher number of long-term survivors compared to vincristine (B1662923), a close structural and functional analog of vinblastine, administered at its MTD. This suggests that the higher tolerable dose of anhydrovinblastine in vivo may contribute to its enhanced therapeutic window and overall effectiveness.

Quantitative Comparison of In Vivo Efficacy
ParameterAnhydrovinblastine (AHVB)Vincristine (Vinblastine Analog)Tumor ModelReference
Maximum Tolerated Dose (MTD) 40 mg/kg (single i.v. injection)3 mg/kg (single i.v. injection)BDF1 mice[1][2]
Antitumor Activity at MTD Significantly better than vincristine-P388 Leukemia[1][2]
Outcome Measure Number of long-term survivors (>60 days)-P388 Leukemia[1]
In Vitro Cytotoxicity (IC50) 10 to 15-fold less active than vincristineMore potent than AHVBVarious tumor cell lines

Experimental Protocols

The following is a summary of the experimental protocol used to assess the in vivo antitumor activity of anhydrovinblastine and vincristine in the P388 leukemia model, as described in the reference literature.

P388 Leukemia Model in BDF1 Mice

1. Animal Model:

  • Species: Mouse

  • Strain: BDF1 (from Charles Rivers)

2. Tumor Cell Line:

  • Cell Line: P388 leukemia cells (obtained from the National Cancer Institute tumor repository)

  • Culture: Cells were maintained in culture prior to inoculation.

3. Tumor Inoculation:

  • Cell Count: 1 x 10^6 P388 cells were inoculated intraperitoneally into each mouse.

4. Drug Administration:

  • Timing: A single intravenous injection of the drug was administered one day after tumor cell inoculation.

  • Vehicle: The specific vehicle for drug formulation was not detailed in the provided text.

5. Efficacy Evaluation:

  • Primary Endpoint: The number of long-term survivors, defined as survival beyond 60 days post-tumor inoculation.

  • Dose-Response: A dose-response curve was generated for anhydrovinblastine to determine the optimal therapeutic dose.

6. Toxicity Assessment:

  • Maximum Tolerated Dose (MTD): The MTD was determined for both anhydrovinblastine and vincristine.

  • Parameters: Animal weight and general health were monitored to assess toxicity.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for both anhydrovinblastine and vinblastine involves the disruption of microtubule dynamics, which is crucial for cell division. These compounds are classified as vinca (B1221190) alkaloids, which bind to β-tubulin and inhibit the polymerization of microtubules. This interference with microtubule function leads to cell cycle arrest in the M phase and ultimately induces apoptosis (programmed cell death).

While both drugs share this general mechanism, the superior in vivo efficacy of anhydrovinblastine despite its lower in vitro potency suggests potential differences in their pharmacokinetic or pharmacodynamic properties within a complex biological system. Factors such as drug metabolism, tissue distribution, and interaction with other cellular components may contribute to the enhanced in vivo performance of anhydrovinblastine.

General Mechanism of Action for Vinca Alkaloids cluster_cellular Cellular Processes Anhydrovinblastine Anhydrovinblastine Tubulin β-Tubulin Anhydrovinblastine->Tubulin Binds to Microtubule Microtubule Polymerization Anhydrovinblastine->Microtubule Inhibits Vinblastine Vinblastine Vinblastine->Tubulin Binds to Vinblastine->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Spindle Mitotic Spindle Formation Microtubule->Spindle Forms M_Phase M Phase Arrest Microtubule->M_Phase Disruption leads to Spindle->M_Phase Required for Apoptosis Apoptosis M_Phase->Apoptosis Induces

Caption: Mechanism of action for Anhydrovinblastine and Vinblastine.

Experimental Workflow

The in vivo studies comparing anhydrovinblastine and vinblastine followed a structured workflow to ensure reliable and reproducible results.

In Vivo Efficacy Experimental Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Data Analysis A Select Animal Model (BDF1 Mice) C Intraperitoneal Inoculation (1x10^6 cells/mouse) A->C B Culture Tumor Cells (P388 Leukemia) B->C D Drug Administration (Day 1) (Single i.v. injection) C->D E Monitor Survival (>60 days) D->E F Determine Maximum Tolerated Dose (MTD) D->F G Compare Efficacy (Long-term survivors) E->G F->G

Caption: Workflow for in vivo comparison of Anhydrovinblastine and Vinblastine.

References

Comparative

A Comparative Guide to Validating HPLC Methods for Anhydrovinblastine Purity Assessment

For Researchers, Scientists, and Drug Development Professionals Anhydrovinblastine (B1203243), a key precursor and potential impurity in the synthesis of vinorelbine (B1196246) and other vinca (B1221190) alkaloids, requi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anhydrovinblastine (B1203243), a key precursor and potential impurity in the synthesis of vinorelbine (B1196246) and other vinca (B1221190) alkaloids, requires rigorous purity assessment to ensure the safety and efficacy of final pharmaceutical products.[1] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[2][3] This guide provides a comparative overview of various HPLC methodologies, offering supporting data and detailed protocols to aid in the validation of methods for Anhydrovinblastine purity assessment.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is critical for the accurate quantification of Anhydrovinblastine and the separation of its related impurities. The following tables summarize key parameters from various published methods for the analysis of vinca alkaloids, including Anhydrovinblastine.

Table 1: Comparison of HPLC Columns and Mobile Phases

Column TypeDimensionsMobile PhasepHReference
Waters (5)C18-MS-II4.6 mm x 250 mmMethanol-1% (v/v) diethylamine (B46881) solution (gradient)7.3 (adjusted with phosphate)[4][5]
µBondapak C18Not Specified50% Methanol (B129727) in 10 mM KH2PO44.5[6]
Symmetry C184.6 mm x 250 mm, 5 µmAcetonitrile (B52724):Water:Methanol:Diethylamine (34.9:40:25:0.1, v/v/v/v)7.0 (adjusted with orthophosphoric acid)[7]
Thermo Betasil C84.5 mm x 250 mm, 5µm0.1% formic acid in water and acetonitrile (gradient)Not Specified[4]
Microsorb - MV C184.6 mm x 250 mm, 5 µmMethanol – phosphate (B84403) buffer (5 mM) – acetonitrile (gradient)6.0[8][9]

Table 2: Comparison of HPLC Operational Parameters and Performance

Flow RateDetection WavelengthLinearity Range (Anhydrovinblastine)Recovery (%)RSD (%)Reference
Not Specified220 nm0.01-0.5 mg/mL96.41.96[4][5]
1.2 mL/min254 nmNot SpecifiedNot SpecifiedNot Specified[6]
1.0 mL/min297 nmNot SpecifiedNot SpecifiedNot Specified[7]
2.0 mL/min254 nmNot Specified95-103<5[8][9]

Experimental Protocols

Below are detailed experimental protocols adapted from the literature, providing a starting point for method development and validation.

Method 1: Gradient HPLC for Simultaneous Determination

This method is suitable for the simultaneous determination of vindoline, catharanthine (B190766), and anhydrovinblastine.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Waters (5)C18-MS-II, 4.6 mm x 250 mm.[4][5]

  • Mobile Phase: A gradient of methanol and 1% (v/v) diethylamine solution, with the pH adjusted to 7.3 with phosphate.[4][5]

  • Flow Rate: Not specified.

  • Detection Wavelength: 220 nm.[4][5]

  • Column Temperature: 25°C.[4][5]

  • Procedure:

    • Prepare standard solutions of Anhydrovinblastine in the mobile phase at known concentrations.

    • Prepare sample solutions by dissolving the test substance in the mobile phase to a concentration within the calibration range.

    • Inject the standards and samples into the HPLC system.

    • Quantify the amount of Anhydrovinblastine in the samples by comparing the peak area to the calibration curve generated from the standards.

Method 2: Isocratic HPLC for Degradation Product Analysis

This method was used to separate Vinblastine (B1199706) from its degradation products, which may be relevant for assessing the purity of Anhydrovinblastine.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: µBondapak C18.[6]

  • Mobile Phase: 50% Methanol in 10 mM KH2PO4, pH 4.5.[6]

  • Flow Rate: 1.2 mL/min.[6]

  • Detection Wavelength: 254 nm.[6]

  • Procedure:

    • Prepare a system suitability solution containing Vinblastine and its potential degradation products.

    • Prepare the Anhydrovinblastine sample for analysis.

    • Inject the solutions into the HPLC system.

    • Identify and quantify impurities by comparing their retention times and peak areas to those of the main peak and any available reference standards. Common degradation products of Vinblastine include 4-deacetylvinblastine and 19'-oxovinblastine.[6][7]

Visualizing Method Validation and Parameter Relationships

To facilitate a deeper understanding of the processes involved in HPLC method validation, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Initial HPLC Method Parameters Define_Purpose->Select_Method Prepare_Materials Prepare Standards & Samples Select_Method->Prepare_Materials System_Suitability System Suitability Testing Prepare_Materials->System_Suitability Validation_Parameters Evaluate Validation Parameters System_Suitability->Validation_Parameters Analyze_Data Analyze Results Validation_Parameters->Analyze_Data Specificity Specificity Validation_Parameters->Specificity Linearity Linearity Validation_Parameters->Linearity Accuracy Accuracy Validation_Parameters->Accuracy Precision Precision Validation_Parameters->Precision Robustness Robustness Validation_Parameters->Robustness Documentation Document & Report Analyze_Data->Documentation HPLC_Parameter_Relationships cluster_inputs Method Parameters (Inputs) cluster_outputs Performance Characteristics (Outputs) Mobile_Phase Mobile Phase (Composition, pH) Resolution Resolution (Peak Separation) Mobile_Phase->Resolution Retention_Time Retention Time Mobile_Phase->Retention_Time Peak_Shape Peak Shape (Tailing, Asymmetry) Mobile_Phase->Peak_Shape Column Column (Stationary Phase, Dimensions) Column->Resolution Column->Retention_Time Column->Peak_Shape Flow_Rate Flow Rate Flow_Rate->Resolution Flow_Rate->Retention_Time Analysis_Time Analysis Time Flow_Rate->Analysis_Time Temperature Column Temperature Temperature->Retention_Time Temperature->Peak_Shape Detection Detection (Wavelength) Sensitivity Sensitivity (LOD, LOQ) Detection->Sensitivity

References

Validation

A Comparative Analysis of Anhydrovinblastine and Its Synthetic Analogues in Cancer Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activities of Anhydrovinblastine (B1203243) (AVLB), a semi-synthetic derivative of the vinc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Anhydrovinblastine (B1203243) (AVLB), a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine, and its synthetic analogues. Vinca alkaloids are a well-established class of anti-cancer agents that function by disrupting microtubule dynamics, a critical process for cell division. This document summarizes key experimental data on the cytotoxicity and tubulin polymerization inhibition of these compounds, details the methodologies used in these evaluations, and visualizes the underlying molecular pathways and experimental workflows.

Data Presentation: Performance of Anhydrovinblastine Analogues

The primary mechanism of action for Anhydrovinblastine and its analogues is the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The following tables summarize the in vitro efficacy of various synthetic analogues compared to parent compounds like Vinorelbine (B1196246), a clinically used vinca alkaloid.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Table 1: Cytotoxicity (IC50, µM) of 7'-homo-Anhydrovinblastine Derivatives against various cancer cell lines.

CompoundHCT116 (Colon Cancer)K562 (Leukemia)
Vinorelbine0.003 ± 0.0010.002 ± 0.001
Compound 35 0.001 ± 0.0002 0.001 ± 0.0001
Compound 270.005 ± 0.0010.004 ± 0.001
Compound 370.004 ± 0.0010.003 ± 0.001

Data synthesized from studies on highly functionalized 7'-homo-anhydrovinblastine derivatives. Lower values indicate higher potency.

Table 2: Cytotoxicity (IC50, µM) of 3-demethoxycarbonyl-3-carbamate and Amide Anhydrovinblastine Analogues against A549 and HeLa cell lines.

Compound TypeAnalogueA549 (Lung Cancer)HeLa (Cervical Cancer)
Carbamate (B1207046) Compound 8b < 0.01 < 0.01
CarbamateCompound 30b< 0.01< 0.01
Amide Compound 6b 0.02 ± 0.003 0.01 ± 0.002
AmideCompound 12b0.03 ± 0.0050.02 ± 0.004
AmideCompound 24b0.04 ± 0.0060.03 ± 0.005
Anhydrovinblastine (AVLB)-0.05 ± 0.0070.04 ± 0.006

Data synthesized from studies on carbamate and amide analogues of anhydrovinblastine. Lower values indicate higher potency.

Tubulin Polymerization Inhibition

The inhibitory concentration (IC50) for tubulin assembly reflects the compound's direct activity on its molecular target.

Table 3: Inhibition of Tubulin Polymerization (IC50, µM) by 7'-homo-Anhydrovinblastine Derivatives.

CompoundIC50 (µM)
Vinorelbine1.7 ± 0.2
Compound 35 1.0 ± 0.1
Compound 273.4 ± 0.4
Compound 372.9 ± 0.3

Data from studies on 7'-homo-anhydrovinblastine derivatives. Lower values indicate more potent inhibition of tubulin polymerization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

Synthesis of Anhydrovinblastine Analogues

1. General Procedure for the Synthesis of 7'-homo-Anhydrovinblastine Derivatives: Sixteen new 7'-homo-anhydrovinblastine derivatives can be prepared in one or two steps from vinorelbine through a regiospecific rearrangement and subsequent diastereoselective reduction.[1] This strategy allows for rapid access to a family of vinca alkaloid derivatives with an enlarged and functionalized C' ring. The synthesis involves the reaction of vinorelbine with an appropriate reagent to induce rearrangement, followed by reduction using a reducing agent like sodium borohydride (B1222165) to yield the final products.

2. General Procedure for the Synthesis of 3-demethoxycarbonyl-3-carbamate Methyl Anhydrovinblastine Analogues: These analogues are synthesized from a common precursor, 3-demethoxycarbonyl-3-carboxylic acid methyl anhydrovinblastine. This precursor is then reacted with various amines in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form the corresponding carbamate derivatives.

3. General Procedure for the Synthesis of 3-demethoxycarbonyl-3-amide Methyl Anhydrovinblastine Derivatives: Similar to the carbamate analogues, the amide derivatives are synthesized from 3-demethoxycarbonyl-3-carboxylic acid methyl anhydrovinblastine. The carboxylic acid is activated, typically by conversion to an acid chloride or by using a peptide coupling reagent, and then reacted with a wide range of primary or secondary amines to generate the desired amide analogues.

Biological Assays

1. MTT Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]

  • Cell Seeding: Cancer cells (e.g., A549, HeLa, HCT116, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the anhydrovinblastine analogues. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

2. Tubulin Polymerization Inhibition Assay (Fluorescence-Based): This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reagent Preparation: Purified tubulin (e.g., from porcine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice. A fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, is included in the buffer.

  • Assay Setup: The anhydrovinblastine analogues at various concentrations are added to the wells of a 96-well plate.

  • Initiation of Polymerization: The tubulin solution is added to the wells, and polymerization is initiated by the addition of GTP and incubation at 37°C.

  • Fluorescence Measurement: The fluorescence intensity is measured over time (e.g., every minute for 60 minutes) using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

3. Cell Cycle Analysis by Flow Cytometry: This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Cells are treated with the anhydrovinblastine analogues for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer.

  • Data Analysis: The data is analyzed to generate a histogram of DNA content, from which the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases can be determined. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by anhydrovinblastine and its analogues, as well as the general experimental workflows.

G2_M_Arrest_Pathway cluster_drug_action Drug Action cluster_microtubule_disruption Microtubule Dynamics Disruption cluster_cellular_response Cellular Response AVLB Anhydrovinblastine Analogues Tubulin α/β-Tubulin Dimers AVLB->Tubulin Binds to Polymerization Microtubule Polymerization Microtubules Microtubules Polymerization->Microtubules Inhibited Spindle Mitotic Spindle Formation Disrupted SAC Spindle Assembly Checkpoint (SAC) Activated Spindle->SAC MCC Mitotic Checkpoint Complex (MCC) Formed SAC->MCC APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibited MCC->APC_C G2M_Arrest G2/M Phase Cell Cycle Arrest APC_C->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of Anhydrovinblastine-induced G2/M arrest.

Cytotoxicity_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with Anhydrovinblastine Analogues (various concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end Tubulin_Polymerization_Workflow start Start prepare Prepare Purified Tubulin and Fluorescent Reporter start->prepare add_compounds Add Anhydrovinblastine Analogues to 96-well Plate prepare->add_compounds initiate Add Tubulin and GTP to Initiate Polymerization (37°C) add_compounds->initiate measure Measure Fluorescence Over Time initiate->measure analyze Analyze Polymerization Rate and Calculate IC50 measure->analyze end End analyze->end

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Anhydrovinblastine

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Anhydrovinblastine. Adherence to these protocols is essential for mitigating the ris...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Anhydrovinblastine. Adherence to these protocols is essential for mitigating the risks associated with this potent cytotoxic compound. Anhydrovinblastine, a semisynthetic derivative of the vinca (B1221190) alkaloid vinblastine, functions by inhibiting microtubule formation, leading to cell cycle arrest and has potential antineoplastic activity.[1] Due to its cytotoxic nature, occupational exposure can pose significant health risks, including mutagenic, carcinogenic, and teratogenic effects.[2][3]

Personal Protective Equipment (PPE)

The cornerstone of safely handling Anhydrovinblastine is the meticulous use of appropriate Personal Protective Equipment (PPE). A multi-layered defense is crucial to prevent skin contact, inhalation, and ingestion.[4] All personnel must be trained on the proper donning and doffing of PPE.

Table 1: Recommended Personal Protective Equipment for Handling Anhydrovinblastine

PPE Component Specification Recommended Use
Gloves Chemotherapy-tested nitrile gloves (double-gloved).[4] Must be compliant with ASTM D6978-05. Required for all handling activities, including preparation, administration, and disposal. Change outer gloves every 30-60 minutes or immediately if contaminated or torn. When double-gloving, one pair should be worn under the gown cuff and the other over.
Gowns Disposable, lint-free, solid-front gown with back closure. Must be made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting elastic or knit cuffs are required. Required when there is a potential for splashing or contamination of clothing.
Eye and Face Protection Safety glasses with side shields or splash goggles. Required for all handling activities. A face shield worn over safety glasses or goggles is required when there is a significant risk of splashing.

| Respiratory Protection | NIOSH-approved N95 or higher (e.g., P100) filtering facepiece respirator. | Required when handling powders or when aerosols may be generated. For potential vapors, a half-mask or full-face respirator with an appropriate combination cartridge may be necessary. |

Operational Plan: Handling and Preparation

All work with Anhydrovinblastine must be conducted in a designated area to minimize cross-contamination.

Pre-Handling Protocol:

  • Designated Area: All manipulations of Anhydrovinblastine should occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a valid certification.

  • Material Preparation: Gather all necessary materials, including vials, syringes, diluents, absorbent pads, and designated waste containers, and place them within the ventilated enclosure before beginning work.

  • PPE Donning: Before entering the designated area, don all required PPE in the correct order: gown, inner gloves, respiratory protection (if needed), eye and face protection, and finally, outer gloves.

Handling Protocol:

  • Aseptic Technique: Use aseptic techniques to minimize the generation of aerosols.

  • Avoidance of Dust and Aerosols: Handle the compound carefully to avoid the formation of dust and aerosols. Appropriate exhaust ventilation should be in place where dust may be formed.

  • Syringe Use: Do not recap needles and syringes. If a syringe contains any residual drug, it must be disposed of as hazardous chemical waste.

Emergency Procedures

Prompt and correct response to spills and exposures is critical. All personnel should be familiar with the location of safety showers, eyewash stations, and spill kits.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.

Spill Management: A chemotherapy spill kit should be readily available in all areas where Anhydrovinblastine is handled. Spills should be dealt with promptly by trained personnel.

Table 2: Contents of a Chemotherapy Spill Kit

Item Purpose
PPE Tyvek gown or coveralls, shoe covers, splash goggles, two pairs of chemotherapy-tested gloves.
Absorbent Materials Absorbent pads to cover and wipe up the spill.
Cleaning Tools Scoop and scraper for collecting glass fragments and contaminated material.
Waste Disposal Two designated, sealable plastic waste disposal bags (e.g., "Bulk Chemotherapeutic Waste").

| Cleaning Agents | Detergent solution for cleaning the spill area. |

Below is a workflow for handling a manageable Anhydrovinblastine spill.

Caption: Workflow for Anhydrovinblastine Spill Cleanup.

Disposal Plan

All waste generated from handling Anhydrovinblastine is considered hazardous and must be disposed of accordingly.

  • Segregation: All items contaminated with Anhydrovinblastine, including gloves, gowns, absorbent pads, and empty vials, must be segregated from other laboratory waste.

  • Containers: Use designated, clearly labeled, puncture-resistant, and leak-proof containers for cytotoxic waste. These are often black RCRA containers for bulk waste and yellow containers for trace waste.

  • Labeling: Containers must be properly labeled with a hazardous waste label.

  • Disposal: Disposal must comply with federal, state, and local regulations for hazardous chemical waste. Do not mix antineoplastic drug waste with other laboratory wastes. All contaminated materials should be managed as hazardous waste.

References

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